molecular formula C10H9FO3 B594401 (R)-6-Fluorochroman-2-carboxylic acid CAS No. 129101-37-7

(R)-6-Fluorochroman-2-carboxylic acid

Cat. No.: B594401
CAS No.: 129101-37-7
M. Wt: 196.177
InChI Key: ZNJANLXCXMVFFI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6-Fluorochroman-2-carboxylic acid is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.177. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJANLXCXMVFFI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189254
Record name (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129101-37-7
Record name (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129101-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-6-fluorochromane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.241.043
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: (R)-6-Fluorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 129101-37-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-6-Fluorochroman-2-carboxylic acid, a key chiral building block in modern pharmaceutical synthesis. This document outlines its chemical properties, synthesis methodologies, and primary applications, with a focus on experimental protocols and quantitative data.

Chemical and Physical Properties

This compound is a fluorinated chroman derivative with the molecular formula C₁₀H₉FO₃ and a molecular weight of 196.18 g/mol .[1] Its structure is characterized by a chroman ring system with a fluorine atom at the 6-position and a carboxylic acid group at the 2-position, with the stereocenter at the C-2 position in the (R)-configuration.

PropertyValueReference
CAS Number 129101-37-7[1]
Molecular Formula C₁₀H₉FO₃[1]
Molecular Weight 196.18 g/mol [1]
Appearance White to almost white powder/crystal
Purity >95% - >98%[2]
Melting Point 124.0 to 128.0 °C
Boiling Point 358.0 ± 42.0 °C (Predicted)[3]
Density 1.364 ± 0.06 g/cm³ (Predicted)[3]
Solubility DMSO (Slightly), Methanol (Slightly)[3]

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical process, primarily achieved through the resolution of a racemic mixture of 6-fluorochroman-2-carboxylic acid. The synthesis of the racemic precursor and its subsequent resolution are detailed below.

Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid

A common and effective method for synthesizing racemic 6-fluorochroman-2-carboxylic acid involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[4][5]

Experimental Protocol:

  • Reaction Setup: In an autoclave, combine 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet palladium on carbon (5% Pd/C, 50% water content), and 500 mL of glacial acetic acid.[5]

  • Inert Atmosphere: Seal the autoclave and purge with nitrogen gas three times to establish an inert atmosphere.[5]

  • Hydrogenation: Replace the nitrogen with hydrogen gas and pressurize the reactor to 2.0 MPa. Heat the mixture to 70-80°C.[5]

  • Reaction Monitoring: Maintain the hydrogen pressure at 2.0 MPa throughout the reaction. The reaction is considered complete when the hydrogen pressure remains stable for 30 minutes.[5]

  • Work-up and Isolation: After cooling and releasing the hydrogen pressure, filter the reaction mixture to recover the Pd/C catalyst. Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.[5]

  • Purification: Add 30 mL of petroleum ether to the concentrated residue and heat to induce crystallization. Filter the resulting white solid and dry to yield racemic 6-fluorochroman-2-carboxylic acid.[5]

This process typically yields the product in high purity (around 99.8%) with a yield of approximately 88.4%.[5]

Chiral Resolution of Racemic 6-Fluorochroman-2-carboxylic Acid

The separation of the racemic mixture into its constituent enantiomers is most commonly achieved through two main strategies: chemical resolution using a chiral resolving agent or enzymatic resolution.

This method involves the formation of diastereomeric salts by reacting the racemic acid with an enantiomerically pure amine, such as (R)-(+)-α-methylbenzylamine. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Logical Workflow for Chemical Resolution:

racemic_acid Racemic 6-Fluorochroman- 2-carboxylic Acid diastereomeric_salts Diastereomeric Salts ((R,R) and (S,R)) racemic_acid->diastereomeric_salts resolving_agent (R)-(+)-α-Methylbenzylamine resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization rr_salt (R,R)-Diastereomeric Salt (Less Soluble) fractional_crystallization->rr_salt Precipitate sr_salt_solution (S,R)-Diastereomeric Salt (in solution) fractional_crystallization->sr_salt_solution Mother Liquor acidification_r Acidification rr_salt->acidification_r acidification_s Acidification sr_salt_solution->acidification_s r_enantiomer (R)-6-Fluorochroman- 2-carboxylic Acid acidification_r->r_enantiomer s_enantiomer (S)-6-Fluorochroman- 2-carboxylic Acid acidification_s->s_enantiomer

Figure 1: Chemical resolution of racemic 6-fluorochroman-2-carboxylic acid.

An alternative and "greener" approach is the enzymatic resolution of the racemic methyl ester of 6-fluorochroman-2-carboxylic acid. This method utilizes stereoselective enzymes, such as esterases, to selectively hydrolyze one of the enantiomers of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Experimental Workflow for Enzymatic Resolution:

racemic_ester Racemic Methyl 6-Fluorochroman- 2-carboxylate hydrolysis Enzymatic Hydrolysis (Aqueous-Organic Biphasic System) racemic_ester->hydrolysis esterase Esterase (e.g., EstR) esterase->hydrolysis mixture Mixture of: This compound and (S)-Methyl 6-Fluorochroman-2-carboxylate hydrolysis->mixture separation Phase Separation & Extraction mixture->separation r_acid (R)-6-Fluorochroman- 2-carboxylic Acid separation->r_acid Aqueous Phase s_ester (S)-Methyl 6-Fluorochroman- 2-carboxylate separation->s_ester Organic Phase hydrolysis_s Chemical Hydrolysis s_ester->hydrolysis_s s_acid (S)-6-Fluorochroman- 2-carboxylic Acid hydrolysis_s->s_acid

Figure 2: Enzymatic resolution of racemic methyl 6-fluorochroman-2-carboxylate.

Spectroscopic Data

The following spectroscopic data has been reported for racemic 6-fluorochroman-2-carboxylic acid:

Data TypeChemical Shifts (δ) / Peaks
¹H NMR (400 MHz, CDCl₃)8.61 (bs, 1H, COOH), 6.76-7.01 (m, 3H, Ar-H), 4.78 (t, 1H, CH), 2.82-2.85 (t, J=12 Hz, 2H, CH₂), 2.14-2.37 (m, 2H, CH₂)
¹³C NMR (400 MHz, CDCl₃)175.2, 158.4, 156.0, 149.0, 122.3-122.4, 117.8-117.9, 115.2-115.5, 73.2, 23.5-24.1
MS (ESI) m/z 196.18 (M)

Applications in Drug Development

The primary and most significant application of this compound is as a key starting material in the synthesis of Nebivolol.[6] Nebivolol is a highly selective β₁ adrenergic receptor antagonist used for the treatment of hypertension. The specific stereochemistry of this compound is crucial for the desired pharmacological activity of the final drug product.

Signaling Pathway Context:

While this compound itself is not directly involved in biological signaling pathways, it is a critical precursor to Nebivolol. Nebivolol exerts its therapeutic effect by blocking the action of catecholamines (e.g., adrenaline) at β₁-adrenergic receptors, primarily in cardiac tissue. This blockade leads to a decrease in heart rate, myocardial contractility, and blood pressure.

cluster_synthesis Chemical Synthesis cluster_pharmacology Pharmacological Action R_FCCA (R)-6-Fluorochroman- 2-carboxylic Acid multi_step Multi-step Synthesis R_FCCA->multi_step Nebivolol Nebivolol multi_step->Nebivolol beta1_receptor β1-Adrenergic Receptor (in Cardiac Tissue) Nebivolol->beta1_receptor Antagonist physiological_effect Decreased Heart Rate & Blood Pressure beta1_receptor->physiological_effect Inhibition of Downstream Signaling

Figure 3: Role of this compound in the synthesis of Nebivolol and Nebivolol's mechanism of action.

Conclusion

This compound is a fundamentally important chiral intermediate in the pharmaceutical industry. Its synthesis, primarily through the resolution of the racemic mixture, is a well-established process. The high demand for this compound is driven by its essential role in the production of the cardiovascular drug Nebivolol. This guide provides a comprehensive overview of its properties, synthesis, and applications, intended to be a valuable resource for professionals in research and drug development.

References

(R)-6-Fluorochroman-2-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (R)-6-Fluorochroman-2-carboxylic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key chiral building block in the pharmaceutical industry.[1] The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and logical workflows.

Core Physical and Chemical Properties

This compound is a fluorinated derivative of chroman-2-carboxylic acid. Its molecular formula is C₁₀H₉FO₃ with a molecular weight of 196.18 g/mol .[2][3] It typically appears as a white to off-white solid or crystalline powder.[4][5]

Quantitative Data Summary

The following table summarizes the key physical properties of 6-Fluorochroman-2-carboxylic acid. Note that some data is for the racemic mixture and some are predicted values.

PropertyValueSource(s)
Melting Point 129.2-130.3 °C[2][3][4]
124.0-128.0 °C[5]
Boiling Point 358.0 ± 42.0 °C (Predicted)[4]
358.037 °C at 760 mmHg[2]
Density 1.364 ± 0.06 g/cm³ (Predicted)[4]
1.365 g/cm³[2]
pKa 3.05 ± 0.20 (Predicted)[2][4]
Solubility DMSO (Slightly), Methanol (Slightly)[2][4]
Optical Rotation, [α] For (S)-enantiomer: +15.2 (c 1.0, DMF at 27°C)[6]
Storage Conditions Sealed in a dry environment at 2-8°C[4]

Experimental Protocols

Detailed methodologies for the synthesis, resolution, and analysis of this compound are crucial for its application in research and development.

Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid

A common method for synthesizing the racemic mixture is through the catalytic hydrogenation of its chromone precursor.[7]

Protocol: Catalytic Hydrogenation

  • Reaction Setup : In an autoclave, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1 part by weight), a wet palladium on carbon catalyst (e.g., 5% Pd/C, 50% water content, ~0.17 parts), and glacial acetic acid (~16.7 parts by volume).[8][9]

  • Inert Atmosphere : Seal the autoclave and purge with nitrogen gas three times to create an inert atmosphere.[8][9]

  • Hydrogenation : Replace the nitrogen with hydrogen gas and pressurize the reactor to approximately 2.0 MPa.[8][9] Heat the mixture to 70-80°C.[7][8]

  • Reaction Monitoring : Maintain the hydrogen pressure at 2.0 MPa. The reaction is considered complete when the pressure remains stable for over 30 minutes, indicating the cessation of hydrogen uptake.[8][9] Progress can also be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up and Isolation :

    • Cool the reactor and carefully release the excess hydrogen pressure.[8]

    • Filter the reaction mixture to remove the Pd/C catalyst.[7][8]

    • Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.[7][8]

    • Add a non-polar solvent like petroleum ether to the concentrated residue to precipitate the product.[7][8]

    • Filter the resulting white solid, wash with water, and dry to yield racemic 6-Fluorochroman-2-carboxylic acid.[8] This process can achieve yields of over 88% with high purity.[8][9]

Resolution of (R)- and (S)-Enantiomers

Optically pure enantiomers are critical for pharmaceutical applications.[1] Two primary methods for resolving the racemic mixture are classical chemical resolution and enzymatic resolution.

Protocol 1: Chemical Resolution via Diastereomeric Salt Formation

  • The racemic 6-fluorochroman-2-carboxylic acid is treated with an optically pure chiral amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.[10]

  • This reaction forms a pair of diastereomeric salts which have different solubilities.

  • The less soluble diastereomeric salt can be selectively crystallized from a suitable solvent.

  • The crystallized salt is then isolated by filtration.

  • Acidification of the isolated salt liberates the desired enantiomerically pure (R)- or (S)-6-fluorochroman-2-carboxylic acid.[10]

Protocol 2: Enzymatic Resolution

  • This method utilizes stereoselective enzymes (esterases) to resolve the racemic methyl ester of 6-fluorochroman-2-carboxylic acid (methyl 6-fluoro-chroman-2-carboxylate, MFCC).[1]

  • In a biphasic system (e.g., aqueous-toluene), an esterase selective for the (S)-enantiomer (e.g., EstS) hydrolyzes (S)-MFCC to (S)-6-fluorochroman-2-carboxylic acid, which moves to the aqueous phase.[1] The (R)-MFCC remains in the organic phase.

  • After separation, a second, (R)-selective esterase (e.g., EstR) can be used to hydrolyze the remaining (R)-MFCC to obtain the (R)-enantiomer.[1]

  • This sequential process allows for the production of both high-purity (S)- and (R)-enantiomers with high yield.[1]

Determination of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard technique for determining the enantiomeric purity of chiral compounds like this compound.[11][12]

General Protocol: Chiral HPLC Analysis

  • Sample Preparation : Prepare a dilute solution of the sample in a suitable mobile phase solvent.

  • Instrumentation : Use an HPLC system equipped with a UV detector.

  • Chiral Column : Select an appropriate Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are widely used and effective for separating a broad range of enantiomers.[12]

  • Mobile Phase : A mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol) is typically used as the mobile phase. The exact ratio is optimized to achieve the best separation.

  • Analysis : Inject the sample onto the column. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different times (retention times).

  • Quantification : The enantiomeric excess (% ee) is calculated by integrating the peak areas of the two enantiomer signals in the resulting chromatogram.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes described in the experimental protocols section.

Synthesis_Workflow reagent reagent process process product product A 6-Fluoro-4-oxo-4H-1-benzopyran- 2-carboxylic acid C Catalytic Hydrogenation A->C H₂, 2.0 MPa 70-80°C D Filtration (Catalyst Removal) C->D E Concentration (Solvent Removal) D->E F Precipitation (in Petroleum Ether) E->F G Racemic 6-Fluorochroman- 2-carboxylic acid F->G

Caption: Synthesis workflow for racemic 6-fluorochroman-2-carboxylic acid.

Resolution_Workflow start start process process intermediate intermediate final_product final_product racemate Racemic (R/S)- 6-Fluorochroman-2-carboxylic acid add_amine Add Chiral Amine (e.g., (R)-(+)-α-methylbenzylamine) racemate->add_amine salts Diastereomeric Salts: (R,R)-Salt & (S,R)-Salt add_amine->salts crystallize Selective Crystallization salts->crystallize less_soluble Less Soluble (R,R)-Salt (Solid) crystallize->less_soluble Isolate more_soluble More Soluble (S,R)-Salt (in Solution) crystallize->more_soluble Separate acidify1 Acidification less_soluble->acidify1 acidify2 Acidification more_soluble->acidify2 r_acid (R)-6-Fluorochroman- 2-carboxylic acid acidify1->r_acid s_acid (S)-6-Fluorochroman- 2-carboxylic acid acidify2->s_acid

Caption: Chemical resolution of enantiomers via diastereomeric salt formation.

Chiral_HPLC_Workflow step step instrument instrument output output A Sample Preparation (Dissolve in Mobile Phase) B Injection A->B C Chiral HPLC Column (Polysaccharide CSP) B->C D Separation of Enantiomers C->D E UV Detection D->E F Chromatogram (Two Peaks) E->F G Data Analysis (Peak Integration) F->G H Determine Enantiomeric Purity (%ee) G->H

Caption: General workflow for determining enantiomeric purity using Chiral HPLC.

References

A Comprehensive Technical Guide on the Solubility of (R)-6-Fluorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (R)-6-Fluorochroman-2-carboxylic acid, a key chiral building block with applications in the pharmaceutical industry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for its determination. It includes a standardized table for data presentation and a detailed experimental protocol based on the widely accepted shake-flask method. Furthermore, a logical workflow for solubility determination is presented visually to aid in experimental planning.

Quantitative Solubility Data

To date, specific quantitative solubility data for this compound in a range of solvents remains largely unpublished in peer-reviewed literature. Qualitative assessments indicate that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] To facilitate standardized data collection and comparison across different research settings, the following table is provided for researchers to populate with their experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
e.g., Watere.g., 25e.g., HPLC-UV
e.g., PBS (pH 7.4)e.g., 25e.g., HPLC-UV
e.g., Methanole.g., 25e.g., HPLC-UV
e.g., Ethanole.g., 25e.g., HPLC-UV
e.g., DMSOe.g., 25e.g., HPLC-UV
e.g., Acetonitrilee.g., 25e.g., HPLC-UV
e.g., Chloroforme.g., 25e.g., HPLC-UV
e.g., Tetrahydrofurane.g., 25e.g., HPLC-UV

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[2][3][4][5] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[2][4]

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved solid particles. This step should be performed quickly to avoid temperature changes that could affect solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[6]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of the compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask solubility determination protocol.

G cluster_0 Experimental Steps cluster_1 Input cluster_2 Output A Preparation of Saturated Solution B Equilibration A->B Agitation at constant temp C Phase Separation B->C Centrifugation/ Filtration D Sample Dilution C->D E Quantitative Analysis D->E HPLC F Data Interpretation E->F solubility_data Solubility Data (mg/mL or mol/L) F->solubility_data compound This compound compound->A solvent Solvent solvent->A

Caption: Workflow for Shake-Flask Solubility Determination.

References

(R)-6-Fluorochroman-2-carboxylic acid spectroscopic data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of (R)-6-Fluorochroman-2-carboxylic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 6-fluorochroman-2-carboxylic acid. While the focus of this document is the (R)-enantiomer, specific experimental spectra for this chiral molecule are not widely available in the public domain. The spectroscopic data for the (R) and (S) enantiomers are identical when measured in an achiral solvent. Therefore, the data presented herein is for the racemic mixture of 6-fluorochroman-2-carboxylic acid, which serves as a crucial reference for researchers working with either enantiomer.

Overview of Spectroscopic Data

This compound is a key chiral building block in the pharmaceutical industry, notably in the synthesis of Nebivolol[1]. Its chemical structure consists of a fluorinated chroman ring system with a carboxylic acid group at the 2-position. The molecular formula is C₁₀H₉FO₃, and the molecular weight is 196.18 g/mol [2].

The following sections summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for racemic 6-fluorochroman-2-carboxylic acid. Infrared (IR) spectroscopy data, while not specifically reported, can be inferred from the characteristic absorptions of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

¹H NMR Spectroscopic Data

The proton NMR (¹H NMR) spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
8.61Broad Singlet1HCarboxylic Acid (-COOH)-
6.76 - 7.01Multiplet3HAromatic Protons (Ar-H)-
4.78Triplet1HMethine Proton (-CH-)-
2.82 - 2.85Triplet2HMethylene Protons (-CH₂-Ar)12
2.14 - 2.37Multiplet2HMethylene Protons (-CH₂-CH-)-

Note: Data corresponds to the racemic mixture in CDCl₃ at 400 MHz.

¹³C NMR Spectroscopic Data

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
175.2Carboxylic Acid Carbon (-C OOH)
158.4Aromatic Carbon (Ar-C-F)
156.0Aromatic Carbon (Ar-C-O)
149.0Aromatic Carbon
122.3 - 122.4Aromatic Carbons
117.8 - 117.9Aromatic Carbons
115.2 - 115.5Aromatic Carbons
73.2Methine Carbon (-C H-)
23.5 - 24.1Methylene Carbon (-C H₂-Ar)

Note: Data corresponds to the racemic mixture in CDCl₃ at 400 MHz. Some sources indicate a range for the chemical shifts of the methylene carbons.

¹⁹F NMR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 6-fluorochroman-2-carboxylic acid, the expected molecular ion peak in the mass spectrum corresponds to its molecular weight.

m/zIon
196.18[M]⁺

Note: This corresponds to the molecular ion peak observed via Electrospray Ionization (ESI).

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not provided in the search results, the characteristic absorption bands for its functional groups can be predicted.

Wavenumber (cm⁻¹)Functional GroupDescription
3300 - 2500O-H (Carboxylic Acid)Strong, very broad
1760 - 1690C=O (Carboxylic Acid)Strong, sharp
1320 - 1210C-O (Carboxylic Acid)Strong
~3000C-H (Aromatic and Aliphatic)Sharp, superimposed on O-H band
1440 - 1395 and 950 - 910O-H Bend (Carboxylic Acid)Medium to weak

These characteristic bands are typical for carboxylic acids and are due to the presence of the -COOH group and hydrogen bonding[4].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Spectral Width: Approximately 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

¹⁹F NMR Acquisition:

  • Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz instrument).

  • Pulse Program: Standard single-pulse experiment, often with proton decoupling.

  • Spectral Width: Sufficient to cover the expected range for aromatic fluorine compounds (e.g., -100 to -180 ppm).

  • Reference: An external or internal standard such as CFCl₃ or trifluoroacetic acid[5].

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 64-256.

  • Temperature: 298 K.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (Electrospray Ionization - ESI):

  • Ionization Mode: ESI, positive or negative ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean ATR crystal should be collected before analyzing the sample.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chiral small molecule like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis & Purification of This compound Purity Purity & Enantiomeric Excess (e.g., Chiral HPLC) Synthesis->Purity NMR NMR Spectroscopy (1H, 13C, 19F) Purity->NMR MS Mass Spectrometry (e.g., ESI-MS) IR Infrared Spectroscopy (e.g., ATR-FTIR) Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Data_Archiving Data Archiving & Reporting Structure_Confirmation->Data_Archiving

Caption: General workflow for the spectroscopic characterization of a chiral molecule.

References

1H NMR spectrum of (R)-6-Fluorochroman-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the ¹H NMR spectrum of (R)-6-Fluorochroman-2-carboxylic acid is presented in this technical guide. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectral data, experimental procedures for synthesis and analysis, and visual representations of the molecular structure and experimental workflow.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of 6-Fluorochroman-2-carboxylic acid provides key insights into its molecular structure. The data presented below was obtained from a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] It is important to note that the ¹H NMR spectrum for the (R)-enantiomer is identical to that of its (S)-enantiomer and the racemic mixture, as standard NMR spectroscopy is not a chiral technique.

Molecular Structure and Proton Numbering

To facilitate the interpretation of the NMR data, the chemical structure of this compound with standardized proton numbering is provided below.

molecular_structure cluster_molecule C1 C C2 C C10 C C3 C C4 C C5 C C6 C O7 O F11 F C8 C C9 C COOH_C C COOH_O1 O COOH_O2 OH H2_label H-2 H3_label H-3 H4_label H-4 H5_label H-5 H7_label H-7 H8_label H-8 COOH_H_label COOH draw draw

Caption: Molecular structure of this compound.

Quantitative ¹H NMR Data Summary

The following table summarizes the proton NMR spectral data for 6-Fluorochroman-2-carboxylic acid.[1]

Proton AssignmentChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
Carboxylic Acid (COOH)8.61Broad Singlet (bs)1H-
Aromatic (H-5, H-7, H-8)6.76 - 7.01Multiplet (m)3H-
Methine (H-2)4.78Triplet (t)1H-
Methylene (H-4)2.82 - 2.85Triplet (t)2H12
Methylene (H-3)2.14 - 2.37Multiplet (m)2H-

Spectral Interpretation

  • Carboxylic Acid Proton (δ 8.61): The signal at 8.61 ppm corresponds to the acidic proton of the carboxylic acid group. Its downfield shift and broad appearance are characteristic of acidic protons, which undergo rapid chemical exchange.[1]

  • Aromatic Protons (δ 6.76 - 7.01): The multiplet in this region integrates to three protons, corresponding to the hydrogens on the fluorinated benzene ring (H-5, H-7, and H-8).[1] The fluorine atom at position 6 influences the chemical shifts and splitting patterns of these adjacent aromatic protons.

  • Methine Proton (H-2) (δ 4.78): This triplet corresponds to the proton at the chiral center (C-2).[1] It is coupled to the two adjacent diastereotopic protons on C-3, resulting in a triplet.

  • Methylene Protons (H-4) (δ 2.82 - 2.85): The signal integrating to two protons is assigned to the methylene group at position 4, adjacent to the aromatic ring.[1]

  • Methylene Protons (H-3) (δ 2.14 - 2.37): This complex multiplet represents the two diastereotopic protons on the carbon adjacent to the chiral center (C-3).[1] Their proximity to the stereocenter makes them chemically non-equivalent, leading to a more complex splitting pattern.

Experimental Protocols

Synthesis of 6-Fluorochroman-2-carboxylic acid

The compound is typically synthesized via the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[1][2]

Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on carbon (5% Pd/C, 50% wet)

  • Glacial acetic acid

  • Hydrogen gas

  • Nitrogen gas

  • Toluene

  • Aqueous NaOH solution

  • Concentrated HCl

  • Petroleum ether

Procedure:

  • An autoclave reactor is charged with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, Pd/C catalyst, and glacial acetic acid.[1]

  • The reactor is sealed and purged with nitrogen gas to create an inert atmosphere.[2]

  • The nitrogen is replaced with hydrogen gas, and the reactor is pressurized to approximately 2.0 MPa.[1][2]

  • The reaction mixture is heated to 70-80°C and stirred for 30-35 hours.[1][2]

  • Reaction completion is monitored using Thin Layer Chromatography (TLC).[1]

  • After completion, the reactor is cooled, and the hydrogen gas is released. The reaction mixture is filtered to remove the Pd/C catalyst.[1]

  • The filtrate is concentrated under reduced pressure to remove the glacial acetic acid.[1]

  • The crude product is purified. One method involves adding toluene and an aqueous NaOH solution, separating the aqueous layer, and acidifying it with concentrated HCl to precipitate the solid product.[1] An alternative is to pour the concentrated residue into petroleum ether to induce crystallization.[1][2]

  • The resulting solid is filtered, washed with water, and dried to yield 6-Fluorochroman-2-carboxylic acid.[1]

synthesis_workflow start_end start_end process process decision decision output output start Start: Precursor & Reagents charge_reactor Charge Autoclave: Precursor, Pd/C, Acetic Acid start->charge_reactor inert_atmosphere Create Inert Atmosphere (Nitrogen Purge) charge_reactor->inert_atmosphere hydrogenation Introduce H₂ Gas (2.0 MPa) Heat to 70-80°C for ~35h inert_atmosphere->hydrogenation monitor_tlc Monitor Reaction via TLC hydrogenation->monitor_tlc monitor_tlc->hydrogenation Incomplete cool_filter Cool, Depressurize & Filter to Remove Catalyst monitor_tlc->cool_filter Complete concentrate Concentrate Filtrate (Remove Acetic Acid) cool_filter->concentrate purify Purification/ Workup concentrate->purify final_product Final Product: 6-Fluorochroman-2-carboxylic acid purify->final_product

Caption: Workflow for the synthesis of 6-Fluorochroman-2-carboxylic acid.

¹H NMR Spectroscopy Protocol

Instrumentation:

  • A 400 MHz NMR spectrometer.[1]

Sample Preparation:

  • A small amount of the synthesized this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).[1][3]

  • The use of a deuterated solvent is crucial to avoid overwhelming signals from the solvent's protons.[3]

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • The prepared sample in the NMR tube is placed into the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • The ¹H NMR spectrum is acquired. Standard parameters for acquisition include defining the spectral width, acquisition time, and number of scans.[4][5]

  • The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

Data Processing:

  • The spectrum is phased and baseline corrected.

  • The chemical shifts of the signals are referenced to the internal standard (TMS).

  • The signals are integrated to determine the relative number of protons corresponding to each resonance.[3]

  • Coupling constants (J-values) are measured from the splitting patterns of the multiplets.

References

13C NMR of (R)-6-Fluorochroman-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹³C NMR of (R)-6-Fluorochroman-2-carboxylic Acid

Introduction

This compound is a key chiral building block in the synthesis of various pharmaceutical compounds, most notably as a precursor for the β-blocker Nebivolol. The precise characterization of its molecular structure is paramount for ensuring the purity, efficacy, and safety of such therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable analytical technique for the unambiguous structural elucidation and verification of this molecule. This guide provides a comprehensive overview of the ¹³C NMR spectrum of this compound, including detailed data, experimental protocols, and workflow visualizations for researchers and professionals in the field of drug development.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of 6-Fluorochroman-2-carboxylic acid provides direct information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift (δ) is indicative of its local electronic environment. The presence of the electronegative fluorine atom at the C6 position introduces characteristic splitting patterns (due to C-F coupling) and influences the chemical shifts of nearby carbon atoms.

The table below summarizes the assigned ¹³C NMR chemical shifts for 6-Fluorochroman-2-carboxylic acid, recorded in Chloroform-d (CDCl₃).

Carbon AtomChemical Shift (δ, ppm)Multiplicity (J-coupling)Notes
COOH 175.2SingletCarboxylic acid carbonyl carbon.
C6 158.4Doublet (¹JCF ≈ 240 Hz)Aromatic carbon directly bonded to fluorine; exhibits strong one-bond coupling.
C8a 156.0SingletAromatic quaternary carbon bonded to the heterocyclic oxygen.
C4a 149.0SingletAromatic quaternary carbon at the ring junction.
C5 122.4Doublet (²JCF ≈ 23 Hz)Aromatic carbon ortho to the fluorine atom.
C7 117.9Doublet (²JCF ≈ 21 Hz)Aromatic carbon ortho to the fluorine atom.
C8 115.4Doublet (³JCF ≈ 7 Hz)Aromatic carbon meta to the fluorine atom.
C2 73.2SingletChiral carbon of the dihydropyran ring, bonded to oxygen and the carboxyl group.
C3 24.1SingletMethylene carbon adjacent to the chiral center.
C4 23.5SingletMethylene carbon adjacent to the aromatic ring.

Note: The precise coupling constants (J-values) can vary slightly depending on the solvent and experimental conditions. The assignments are based on spectral data from analogous compounds and established principles of NMR spectroscopy.[1]

Structural and Workflow Diagrams

Visualizing the molecular structure and the experimental process is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the carbon numbering scheme and the NMR analysis workflow.

Caption: Molecular structure of this compound with IUPAC numbering.

experimental_workflow cluster_workflow ¹³C NMR Experimental Workflow prep Sample Preparation ~10-20 mg in ~0.6 mL CDCl₃ load Sample Loading Transfer to 5mm NMR tube prep->load Vortexing instrument Instrument Setup Tuning and shimming load->instrument Insertion acquisition Data Acquisition Proton-decoupled pulse sequence instrument->acquisition Parameter setting processing Data Processing Fourier Transform, Phasing, Baseline Correction acquisition->processing FID signal analysis Spectral Analysis Peak picking and assignment processing->analysis Processed Spectrum

Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.

Experimental Protocol

The following protocol outlines a standard procedure for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 15-25 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the instrument's detector (typically ~4-5 cm).

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

  • Optimize the magnetic field homogeneity by shimming the sample, aiming for a sharp and symmetrical lock signal.

  • Tune and match the ¹³C probe to the correct frequency to ensure maximum signal transmission and detection.[2]

3. Data Acquisition:

  • Set up a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

  • Key Acquisition Parameters:

    • Pulse Width: Calibrated 30° or 90° pulse.

    • Spectral Width: Approximately 240-250 ppm (e.g., -10 to 230 ppm) to cover the full range of expected chemical shifts.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for accurate integration of quaternary carbons, though shorter delays can be used for routine characterization.[3]

    • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio. Due to the low natural abundance of ¹³C, a higher number of scans is generally required compared to ¹H NMR.[1]

    • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply an exponential window function (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the time-domain FID into the frequency-domain spectrum.

  • Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual CDCl₃ solvent peak to 77.16 ppm.[4]

  • Integrate the peaks if quantitative analysis is required, although this is less common for routine ¹³C NMR.

Conclusion

The ¹³C NMR spectrum of this compound provides a detailed fingerprint of its carbon framework. The chemical shifts of the ten unique carbons, combined with the characteristic splitting patterns induced by the C6-fluorine substituent, allow for complete and confident structural verification. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis, quality control, and analysis of this important pharmaceutical intermediate, ensuring the integrity and purity of the final active pharmaceutical ingredients.

References

(R)-6-Fluorochroman-2-carboxylic acid crystal structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure of (R)-6-Fluorochroman-2-carboxylic Acid and its Derivatives for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the structural crystallography of this compound and its closely related derivatives. As a critical chiral building block in modern pharmaceuticals, understanding its three-dimensional structure is paramount for rational drug design and development. While a definitive crystal structure for this compound itself is not publicly available, this document leverages crystallographic data from its key precursor and a direct synthetic derivative to provide a comprehensive analysis of its likely solid-state conformation and intermolecular interactions.

The Strategic Importance of this compound in Medicinal Chemistry

This compound is a vital intermediate in the synthesis of numerous pharmaceutical agents. The fluorinated chroman scaffold is a privileged structure in medicinal chemistry, offering a unique combination of rigidity and conformational flexibility that is conducive to potent and selective interactions with biological targets. The fluorine atom, in particular, can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[1]

Optically pure forms of 6-fluorochroman-2-carboxylic acid are crucial for the synthesis of drugs like Nebivolol, a highly selective beta-blocker used in the treatment of hypertension.[2][3] The stereochemistry at the C2 position is critical for its biological activity, making the structural understanding of the (R)-enantiomer of particular interest.

Unveiling the Crystal Structure: A Case Study Approach

In the absence of a published crystal structure for the title compound, we will examine the crystallographic data of two closely related and informative structures:

  • Case Study 1: 6-Fluoro-4-oxochroman-2-carboxylic acid: A key precursor in the synthesis of this compound.[4] Its crystal structure provides insights into the foundational chroman ring system.

  • Case Study 2: (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman: A direct derivative synthesized from (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid.[2][3] This structure reveals the conformation of the (R)-6-fluorochroman core.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for our case study compounds.

Parameter6-Fluoro-4-oxochroman-2-carboxylic acid[4](R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman[2]
Chemical FormulaC₁₀H₇FO₄C₁₁H₁₁FO₂
Molecular Weight210.16 g/mol 194.20 g/mol
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁
a (Å)5.3472 (11)9.3742 (3)
b (Å)12.748 (3)4.76845 (12)
c (Å)12.785 (3)11.0212 (3)
α (°)9090
β (°)90114.202 (4)
γ (°)9090
Volume (ų)871.5 (3)449.35 (3)
Z42
Temperature (K)113100
R-factor0.0270.032
Structural Analysis and Intermolecular Interactions

6-Fluoro-4-oxochroman-2-carboxylic acid: The crystal structure of this precursor reveals a dihydropyranone ring that adopts an envelope conformation, with the asymmetric carbon atom at the flap position.[4] In the crystal lattice, molecules are linked into zigzag chains through O—H···O hydrogen bonds between the carboxylic acid groups. Additionally, C—H···π interactions involving the benzene ring contribute to the crystal packing.[4]

(R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman: This derivative provides a direct look at the (R)-6-fluorochroman moiety. The X-ray analysis confirms the R,S configuration at the stereogenic centers.[2] The crystal structure was refined as an inversion twin.[2] The conformation of the chroman ring system in this derivative is crucial for understanding how it presents its substituents for interaction with biological targets.

Experimental Workflow for Crystal Structure Determination

The determination of a crystal structure is a meticulous process that requires expertise in both chemistry and physics.[5] The following is a generalized, field-proven protocol for obtaining the crystal structure of a small molecule like this compound.

Synthesis and Purification

The first and most critical step is the synthesis of the target compound with high purity. This compound can be synthesized from p-fluorophenol, leading to the formation of 6-fluoro-4-chromanone-2-carboxylic acid and subsequently 6-fluorochroman-2-carboxylic acid.[6] The racemic mixture is then resolved using a chiral amine, such as (R)-(+)-α-methylbenzylamine, to isolate the desired (R)-enantiomer.[6]

An alternative and more contemporary approach involves enzymatic resolution, which offers a greener and more efficient pathway to the optically pure enantiomers.[7]

Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging part of the process.[8]

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Begin by screening a range of solvents with varying polarities to determine the solubility of the compound. Good solvents for crystallization are those in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a small hole to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (a solvent in which the compound is insoluble). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.

Data Collection Workflow:

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a loop or a glass fiber.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Structure Determination Process:

  • Data Processing: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction data.

The following diagram illustrates the comprehensive workflow for crystal structure determination.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SolventScreening Solvent Screening Purification->SolventScreening CrystalGrowth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) SolventScreening->CrystalGrowth CrystalMounting Crystal Mounting CrystalGrowth->CrystalMounting DataCollection Data Collection CrystalMounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure FinalStructure StructureRefinement->FinalStructure Final Crystal Structure

Experimental workflow for crystal structure determination.

Implications for Drug Development

The three-dimensional structure of a molecule is intimately linked to its biological activity. A detailed understanding of the crystal structure of this compound and its derivatives can provide invaluable insights for drug development professionals.

  • Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state. This information can be used to design more rigid analogs that lock the molecule in its bioactive conformation, potentially leading to increased potency and selectivity.

  • Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of analogs with their biological activities, it is possible to develop a deeper understanding of the structure-activity relationships. This knowledge can then be used to guide the design of new, more potent compounds.

  • Polymorphism Screening: The ability of a compound to exist in different crystal forms (polymorphism) can have a significant impact on its physicochemical properties, such as solubility and bioavailability. Crystal structure analysis is an essential tool for identifying and characterizing different polymorphs.

  • Rational Drug Design: The crystal structure of a lead compound can be used as a starting point for structure-based drug design. By visualizing how the molecule binds to its target, it is possible to design new molecules with improved binding affinity and pharmacokinetic properties.

Conclusion

While the crystal structure of this compound remains to be definitively determined and published, a comprehensive analysis of its key precursor and a direct synthetic derivative provides a robust framework for understanding its likely solid-state properties. The methodologies and insights presented in this guide underscore the critical role of X-ray crystallography in modern drug discovery and development. The detailed experimental workflow provides a practical roadmap for researchers seeking to elucidate the structures of novel chiral building blocks, ultimately enabling the design of safer and more effective medicines.

References

An In-depth Technical Guide on (R)-6-Fluorochroman-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (R)-6-Fluorochroman-2-carboxylic acid, a fluorinated chroman derivative of interest in medicinal chemistry and drug discovery.

Molecular Properties

This compound is a heterocyclic compound with the molecular formula C10H9FO3[1][2][3][4]. Its structure consists of a chroman core, which is a dihydropyran ring fused to a benzene ring, substituted with a fluorine atom at the 6-position and a carboxylic acid group at the 2-position in the (R)-enantiomeric configuration.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol [1][4]
CAS Number 129101-37-7[4]
Appearance Light yellow solid
Melting Point 129.2-130.3 °C[2]
Boiling Point 358.037 °C at 760 mmHg (Predicted)[2]
Density 1.365 g/cm³ (Predicted)[2]
pKa 3.05±0.20 (Predicted)[2]

The molecular weight is calculated based on the atomic masses of its constituent elements: Carbon (12.011 u)[5][6][7], Hydrogen (1.008 u)[8], Fluorine (18.998 u)[9][10][11], and Oxygen (15.999 u)[12][13][14][15].

Calculation of Molecular Weight:

  • (10 x 12.011) + (9 x 1.008) + (1 x 18.998) + (3 x 15.999) = 196.174 g/mol

Experimental Protocols

Synthesis of 6-Fluorochroman-2-carboxylic acid

A common method for the synthesis of 6-fluorochroman-2-carboxylic acid involves the reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on activated charcoal (5% Pd/C, 50% wet)

  • Glacial acetic acid

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • In an autoclave, combine 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet palladium on carbon, and 500 mL of glacial acetic acid.

  • Seal the autoclave and purge with nitrogen gas three times.

  • Replace the nitrogen atmosphere with hydrogen gas.

  • Pressurize the reactor with hydrogen to 2.0 MPa.

  • Heat the reactor to 70-80°C and maintain the reaction under these conditions.

  • Upon completion of the reaction, cool the reactor, release the pressure, and filter the catalyst.

  • The filtrate containing the product can then be further purified.

This procedure typically yields 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid in high yield (approximately 90.00%) as a light yellow solid[3].

Logical Workflow for Synthesis

The synthesis process can be visualized as a straightforward workflow.

G reactant 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid process Reduction Reaction reactant->process Combine with catalyst Pd/C, H2 catalyst->process solvent Glacial Acetic Acid solvent->process conditions 70-80°C, 2.0 MPa conditions->process product This compound process->product Under conditions

Caption: Workflow for the synthesis of this compound.

This guide provides foundational information for professionals working with this compound. Further research into its biological activity and potential applications is ongoing.

References

The Emergence of a Key Chiral Building Block: A Technical Guide to the Discovery and History of (R)-6-Fluorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Chromane Scaffold in Medicinal Chemistry

The chromane ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide array of therapeutic applications, including antihypertensive, anti-inflammatory, and antimicrobial activities.[2][3] The introduction of a fluorine atom into the chromane structure can further enhance metabolic stability and binding affinity to biological targets. This guide provides an in-depth technical exploration of a particularly significant derivative: (R)-6-Fluorochroman-2-carboxylic acid. This molecule has emerged as a pivotal chiral building block, primarily recognized for its critical role as an intermediate in the synthesis of the cardiovascular drug, Nebivolol.[3]

This document will trace the discovery and historical development of synthetic routes to this compound, offering a detailed examination of the experimental methodologies and the scientific rationale behind their evolution. We will delve into the initial synthesis of the racemic compound and the subsequent advancements in chiral resolution and asymmetric synthesis, driven by the pharmaceutical industry's demand for enantiomerically pure compounds.

Early Synthetic Approaches to Racemic 6-Fluorochroman-2-carboxylic Acid

The initial development of synthetic pathways focused on the creation of the racemic form of 6-fluorochroman-2-carboxylic acid. A prevalent and effective strategy involves the synthesis of a chromone precursor followed by its reduction.[4]

Synthesis via Reduction of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic Acid

A common and high-yielding route to racemic 6-fluorochroman-2-carboxylic acid begins with the precursor 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[4] This method relies on catalytic hydrogenation to reduce both the ketone group and the double bond within the pyrone ring, thereby forming the saturated chromane ring system.[4]

Experimental Protocol: Catalytic Hydrogenation of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic Acid [4][5]

  • 1. Reaction Setup:

    • In a high-pressure autoclave, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1 equivalent) and a palladium on activated carbon catalyst (Pd/C, typically 5-10% w/w).

    • Add glacial acetic acid as the solvent.

    • Seal the autoclave and purge with an inert gas, such as nitrogen, to remove oxygen.

  • 2. Hydrogenation:

    • Pressurize the autoclave with hydrogen gas to a specified pressure (e.g., 2.0 MPa).

    • Heat the reaction mixture to a controlled temperature (e.g., 70-80°C).

    • Maintain the hydrogen pressure throughout the reaction, replenishing as necessary.

    • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC). The reaction is typically complete when the hydrogen uptake ceases.

  • 3. Work-up and Isolation:

    • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.

    • The crude product can be precipitated by the addition of a less polar solvent, such as petroleum ether.

    • Collect the solid product by filtration and dry to yield 6-fluorochroman-2-carboxylic acid.

This method is known for its efficiency and high yields, often exceeding 88%, with the resulting product demonstrating high purity (e.g., 99.8%).[4]

Synthesis from p-Fluorophenol

Another documented approach begins with the more fundamental starting material, p-fluorophenol.[6] A multi-step synthesis from this precursor can also yield 6-fluorochroman-2-carboxylic acid.[6] A patented method describes the reaction of p-fluorophenol with dimethyl acetylenedicarboxylate, followed by hydrolysis, cyclization, and finally, catalytic reduction to obtain the desired product.[3]

Logical Flow of Synthesis from p-Fluorophenol

Caption: Synthetic pathway from p-fluorophenol.

The Quest for Enantiopurity: Resolution and Asymmetric Synthesis

The therapeutic efficacy of many chiral drugs resides in a single enantiomer. In the case of Nebivolol, the specific stereochemistry of its constituent chiral centers is crucial for its pharmacological activity. This necessitated the development of methods to isolate the desired (R)-enantiomer of 6-fluorochroman-2-carboxylic acid from the racemic mixture.

Classical Chemical Resolution

Historically, the separation of enantiomers has been achieved through classical chemical resolution. This technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization.

A documented method for the resolution of racemic 6-fluorochroman-2-carboxylic acid involves the use of chiral α-methylbenzylamine.[6] The racemic acid is reacted with an enantiomerically pure form of the amine (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) to form diastereomeric salts.[6] These salts are then separated, and the desired enantiomer of the carboxylic acid is recovered by acidification.

Workflow for Chemical Resolution

Chemical_Resolution_Workflow cluster_0 Diastereomer Formation cluster_1 Separation cluster_2 Liberation of Enantiomers Racemic_Acid Racemic 6-Fluorochroman- 2-carboxylic Acid Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Acid->Diastereomeric_Salts Reaction Chiral_Amine Chiral (R)- or (S)-α- methylbenzylamine Chiral_Amine->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Salt_R Diastereomeric Salt of (R)-acid Separation->Salt_R Salt_S Diastereomeric Salt of (S)-acid Separation->Salt_S Acidification_R Acidification Salt_R->Acidification_R Acidification_S Acidification Salt_S->Acidification_S R_Acid (R)-6-Fluorochroman- 2-carboxylic Acid Acidification_R->R_Acid S_Acid (S)-6-Fluorochroman- 2-carboxylic Acid Acidification_S->S_Acid

Caption: Chemical resolution of racemic acid.

While effective, classical resolution can be a laborious process with yields that are inherently limited to a theoretical maximum of 50% for the desired enantiomer from the racemate.

Enzymatic Resolution: A Greener Approach

More recently, enzymatic resolution has emerged as a powerful and environmentally friendly alternative to chemical methods.[7] This approach utilizes the high enantioselectivity of enzymes to differentiate between the enantiomers of a racemic substrate.

A notable advancement in this area is the use of two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, for the sequential resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).[7] This innovative method produces both (S)- and (R)-6-fluorochroman-2-carboxylic acids with high enantiomeric excess (ee).[7]

Experimental Protocol: Sequential Biphasic Batch Resolution [7]

  • 1. System Setup:

    • A biphasic system is employed, typically consisting of an aqueous phase and an organic phase (e.g., toluene).

    • The substrate, racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC), is dissolved in the organic phase.

    • Immobilized cells of either EstS or EstR are contained within the aqueous phase.

  • 2. Enantioselective Hydrolysis:

    • In the first batch, immobilized EstS is used to selectively hydrolyze the (S)-enantiomer of MFCC to (S)-6-fluorochroman-2-carboxylic acid, which partitions into the aqueous phase.

    • The (R)-enantiomer of MFCC remains largely unreacted in the organic phase.

  • 3. Product Recovery and Enzyme Exchange:

    • The aqueous phase containing the (S)-acid is removed.

    • A fresh aqueous phase containing immobilized EstR is introduced.

  • 4. Second Enantioselective Hydrolysis:

    • EstR then selectively hydrolyzes the remaining (R)-MFCC in the organic phase to this compound, which partitions into the new aqueous phase.

  • 5. Iterative Process:

    • This sequential process can be repeated for multiple batches, with the organic phase being retained and supplemented with additional MFCC as needed.

This enzymatic method offers significant advantages over chemical resolution, including higher yields, milder reaction conditions, and reduced environmental impact.[7] The reported process achieved a total mole yield of 93.5% over ten batches, with high enantiomeric excess for both enantiomers.[7]

Table 1: Comparison of Resolution Methods

FeatureChemical ResolutionEnzymatic Resolution
Resolving Agent Chiral small molecule (e.g., α-methylbenzylamine)Enzyme (e.g., Esterase)
Theoretical Max. Yield 50% per enantiomerCan approach 100%
Reaction Conditions Often requires specific solvents and temperaturesTypically mild, aqueous conditions
Environmental Impact Can generate significant chemical wasteGenerally considered a "green" technology
Enantioselectivity Variable, dependent on diastereomer propertiesOften very high

Conclusion and Future Outlook

The journey of this compound from a laboratory curiosity to a key industrial intermediate is a testament to the relentless drive for innovation in pharmaceutical synthesis. The development of its synthetic routes showcases a clear progression from the production of the racemic compound to highly efficient and stereoselective methods for obtaining the desired (R)-enantiomer. While classical chemical resolution played an important historical role, the advent of enzymatic resolution represents a significant leap forward in terms of efficiency, yield, and sustainability.

As the demand for enantiomerically pure pharmaceuticals continues to grow, it is anticipated that further research will focus on the development of direct asymmetric syntheses of this compound, potentially eliminating the need for resolution altogether. Such advancements will continue to refine the production of this vital chiral building block, ensuring a stable and efficient supply for the synthesis of life-saving medicines like Nebivolol.

References

The Pivotal Role of (R)-6-Fluorochroman-2-carboxylic Acid in Modern Cardiovascular Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-6-Fluorochroman-2-carboxylic acid, a chiral building block, holds a significant position in medicinal chemistry, primarily as a key intermediate in the synthesis of the third-generation beta-blocker, Nebivolol.[1][2] This technical guide provides an in-depth analysis of the synthesis, properties, and critical role of this compound in the development of this important cardiovascular therapeutic agent. We will explore its synthesis and resolution, its conversion to Nebivolol, and the ultimate pharmacological action of the final drug product, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound and its precursor is essential for its application in pharmaceutical synthesis.

PropertyThis compound6-Fluorochromone-2-carboxylic acid (Precursor)
Molecular Formula C₁₀H₉FO₃C₁₀H₅FO₄
Molecular Weight 196.18 g/mol 208.14 g/mol
Melting Point Not specified in search results257-259 °C
Appearance White to light yellow solid[3]Not specified in search results
Solubility Not specified in search resultsNot specified in search results
CAS Number 129101-37-7[2]99199-59-4

Synthesis and Enantioselective Resolution

The synthesis of racemic 6-fluorochroman-2-carboxylic acid is a critical first step, followed by the crucial resolution of the enantiomers to isolate the desired (R)-enantiomer.

Synthesis of Racemic 6-Fluorochroman-2-carboxylic acid

The common and effective route for synthesizing 6-Fluorochroman-2-carboxylic acid involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[3][4]

Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on carbon (Pd/C) catalyst (5% or 10%)

  • Glacial acetic acid

  • Hydrogen gas

  • Nitrogen gas

  • Autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

  • Petroleum ether

Procedure:

  • Charge a 500 mL autoclave reactor with 10.0 g of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and 0.5 g of Pd/C catalyst in 150 mL of glacial acetic acid under a nitrogen atmosphere.[3]

  • Seal the autoclave and apply 15-20 kg of hydrogen pressure.

  • Heat the reactor to 75-80 °C for 30-35 hours.[3]

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the reactor and filter the mixture to remove the Pd/C catalyst.

  • Wash the catalyst with 25 mL of acetic acid.[3]

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.[3][4]

  • Add toluene to the degassed mass, followed by an aqueous NaOH solution (2.28g in 30 ml water), and stir for 30 minutes.[3]

  • Separate the aqueous and toluene layers.

  • Acidify the aqueous layer with concentrated HCl to precipitate the solid product.[3]

  • Filter the solid, wash with water, and dry to obtain 6-fluorochroman-2-carboxylic acid.[3] Reported yields for this method can exceed 88%, with a purity of 99.8%.[4]

Enantioselective Resolution

Optically pure (R)- and (S)-6-fluorochroman-2-carboxylic acids are pivotal for the stereospecific synthesis of drugs like Nebivolol.[5] Both chemical and enzymatic resolution methods have been developed.

The (R)- and (S)-enantiomers can be obtained by forming diastereomeric salts with a chiral resolving agent, such as (R)-(+)- or (S)-(-)-α-methylbenzylamine, followed by fractional crystallization.[6]

A more efficient and environmentally friendly approach involves enzymatic resolution using esterases.

This innovative method utilizes two esterases, EstS and EstR, from Geobacillus thermocatenulatus for the sequential production of (S)- and (R)-6-fluorochroman-2-carboxylic acids from racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).[5]

Materials:

  • Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)

  • Immobilized whole cells of E. coli expressing EstS and EstR

  • Aqueous-toluene biphasic system

  • Phosphate buffer

Procedure:

  • The reaction is carried out in an aqueous-toluene biphasic system using racemic MFCC as the substrate.

  • In the first batch, immobilized E. coli cells expressing EstS are used to selectively hydrolyze the (S)-enantiomer of MFCC to (S)-6-fluorochroman-2-carboxylic acid, which is recovered from the aqueous phase.

  • After the first batch, the aqueous phase containing the product and the immobilized cells is replaced.

  • For the second batch, immobilized E. coli cells expressing EstR are introduced to hydrolyze the remaining (R)-enantiomer of MFCC to this compound.

  • This sequential process can be repeated for multiple batches, with the organic phase containing the substrate being retained and supplemented with fresh MFCC.

  • This method has been shown to produce (S)-FCCAs with 96.9% enantiomeric excess (ee) and (R)-FCCAs with 99.1% ee, achieving a total mole yield of 93.5% over ten batches in 40 hours.[5]

G cluster_synthesis Synthesis of Racemic Acid cluster_resolution Enzymatic Resolution Precursor 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid Racemic_Acid Racemic 6-Fluorochroman-2-carboxylic acid Precursor->Racemic_Acid Catalytic Hydrogenation (Pd/C, H2, Acetic Acid) Racemic_Ester Racemic Methyl 6-Fluoro-chroman-2-carboxylate Racemic_Acid->Racemic_Ester Esterification S_Acid (S)-6-Fluorochroman-2-carboxylic acid Racemic_Ester->S_Acid EstS Hydrolysis R_Ester (R)-Methyl 6-Fluoro-chroman-2-carboxylate Racemic_Ester->R_Ester No Reaction with EstS R_Acid This compound R_Ester->R_Acid EstR Hydrolysis

Synthesis and Enzymatic Resolution of 6-Fluorochroman-2-carboxylic acid.

Role in the Synthesis of Nebivolol

This compound is a cornerstone in the multi-step synthesis of Nebivolol, a highly selective beta-1 adrenergic receptor antagonist with vasodilatory properties.[1] The synthesis of Nebivolol from this chiral intermediate involves several key transformations.

A general synthetic pathway involves the conversion of the carboxylic acid to an aldehyde, followed by the formation of an epoxide. This epoxide is a key intermediate that reacts with another chiral amine fragment, also derived from 6-fluorochroman-2-carboxylic acid, to form the final Nebivolol structure.

Materials:

  • This compound

  • Reducing agents (e.g., sodium borohydride, diisobutylaluminium hydride)[7]

  • Oxidizing agents

  • Trimethylsulfoxonium iodide[7]

  • Sodium hydride[7]

  • Solvents (e.g., tetrahydrofuran, dimethyl sulfoxide)[7]

Procedure (Illustrative Steps):

  • Reduction to Alcohol: this compound is reduced to the corresponding alcohol, (R)-(6-fluorochroman-2-yl)methanol. A typical procedure involves using sodium borohydride in tetrahydrofuran.[7]

  • Oxidation to Aldehyde: The alcohol is then oxidized to form (R)-6-fluorochroman-2-carboxaldehyde.

  • Epoxide Formation: The aldehyde is reacted with trimethylsulfoxonium iodide and a base like sodium hydride in a solvent such as dimethyl sulfoxide to yield the corresponding epoxide, a crucial intermediate for the final coupling step.[7]

G R_Acid This compound R_Alcohol (R)-(6-Fluorochroman-2-yl)methanol R_Acid->R_Alcohol Reduction R_Aldehyde (R)-6-Fluorochroman-2-carboxaldehyde R_Alcohol->R_Aldehyde Oxidation R_Epoxide (R)-6-Fluoro-2-oxiranylchromane R_Aldehyde->R_Epoxide Epoxidation Nebivolol Nebivolol R_Epoxide->Nebivolol Coupling with Chiral Amine Fragment

Synthesis of Nebivolol from this compound.

The Significance of the Fluorine Atom

The presence of a fluorine atom at the 6-position of the chroman ring is not arbitrary. Fluorine substitution is a common strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. In the context of Nebivolol, the fluorine atom contributes to:

  • Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.[8]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with the target receptor, potentially increasing binding affinity and potency.

  • Lipophilicity: Fluorine substitution can modulate the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[8]

Pharmacological Profile of Nebivolol

Nebivolol, the final product derived from this compound, is a third-generation beta-blocker with a unique dual mechanism of action.[2]

Mechanism of Action

Nebivolol is a racemic mixture of d- and l-enantiomers.

  • d-Nebivolol is a highly selective β1-adrenergic receptor antagonist.[1] This action leads to a decrease in heart rate, myocardial contractility, and blood pressure.

  • l-Nebivolol potentiates the effects of nitric oxide (NO), leading to vasodilation.[9] This is achieved through stimulation of endothelial nitric oxide synthase (eNOS). This vasodilatory effect contributes to the reduction in peripheral vascular resistance.

G cluster_d d-Nebivolol cluster_l l-Nebivolol cluster_outcome Therapeutic Effect d_neb d-Nebivolol beta1 β1-Adrenergic Receptor d_neb->beta1 Antagonist heart Decreased Heart Rate & Contractility beta1->heart bp ↓ Blood Pressure heart->bp l_neb l-Nebivolol enos Endothelial Nitric Oxide Synthase (eNOS) l_neb->enos Stimulation no ↑ Nitric Oxide (NO) enos->no vasodilation Vasodilation no->vasodilation vasodilation->bp

Dual Mechanism of Action of Nebivolol.
Pharmacokinetic Properties of Nebivolol

ParameterValue
Protein Binding ~98% (primarily to albumin)[2][10]
Metabolism Liver (mainly via CYP2D6)[2][10]
Elimination Half-life 12-19 hours[9]
Excretion Kidney and feces[9]
Peak Plasma Concentration 1.5 - 4 hours post-administration[2][10]
Bioavailability Absolute bioavailability is unknown[2]

Conclusion

This compound is a quintessential example of a chiral intermediate that is indispensable in the synthesis of a modern therapeutic agent. Its value lies not in its own biological activity, but in providing the precise stereochemical and structural framework necessary for the potent and selective action of Nebivolol. The synthesis and resolution of this acid are critical steps in the manufacturing process, and the presence of the fluorine atom significantly contributes to the favorable pharmacokinetic and pharmacodynamic properties of the final drug. This guide underscores the importance of such key building blocks in the intricate process of drug discovery and development, enabling the creation of safer and more effective treatments for cardiovascular diseases.

References

Navigating the Synthesis of Advanced Pharmaceuticals: A Technical Guide to the Safe Handling and Application of (R)-6-Fluorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-6-Fluorochroman-2-carboxylic acid stands as a pivotal chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the cardiovascular drug, Nebivolol.[1] Its unique stereochemistry and functional groups demand a thorough understanding of its properties to ensure safe handling and successful application in complex synthetic pathways. This technical guide provides an in-depth overview of the safety protocols, handling procedures, and experimental applications of this compound.

Core Safety and Hazard Information

This compound is a chemical compound that requires careful handling in a laboratory setting. Adherence to established safety protocols is paramount to minimize risk to personnel and the environment. The following tables summarize the key hazard classifications and safety information.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation
Safety and Handling Precautions
Precautionary Statement CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper storage and use in chemical reactions.

PropertyValue
Molecular FormulaC₁₀H₉FO₃
Molecular Weight196.18 g/mol
AppearanceWhite to off-white solid
Melting Point129.2-130.3 °C
Boiling Point358.0 ± 42.0 °C (Predicted)
Density1.364 ± 0.06 g/cm³ (Predicted)

Experimental Protocols

This compound is a crucial intermediate in the multi-step synthesis of Nebivolol. The following section details a generalized experimental protocol for its conversion to a key epoxide intermediate, a critical step in the overall synthesis of Nebivolol.[2]

Conversion of this compound to the Corresponding Epoxide

This process involves the reduction of the carboxylic acid to an aldehyde, followed by epoxidation.

Step 1: Reduction to (R)-6-Fluorochroman-2-carbaldehyde

  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

  • Cooling: Cool the solution to a low temperature, typically between -10°C and 0°C, using an ice-salt bath or a cryocooler.

  • Reducing Agent Addition: Slowly add a solution of a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to the cooled solution. The addition rate should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a quenching agent, such as methanol or a saturated aqueous solution of Rochelle's salt, at low temperature.

  • Work-up: Allow the mixture to warm to room temperature and perform an aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude (R)-6-Fluorochroman-2-carbaldehyde. This intermediate is often used in the next step without extensive purification due to potential instability.[2]

Step 2: Epoxidation to (R)-6-Fluoro-2-(oxiran-2-yl)chroman

  • Reagent Preparation: In a separate flask, prepare a solution of the epoxidizing agent. A common method involves the reaction of trimethylsulfonium iodide with a strong base like sodium hydride in a solvent such as dimethyl sulfoxide (DMSO).[2]

  • Aldehyde Addition: Add the crude (R)-6-Fluorochroman-2-carbaldehyde obtained from the previous step to the prepared epoxidizing reagent solution at a controlled temperature.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Work-up: Pour the reaction mixture into water and extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography to yield the desired (R)-6-Fluoro-2-(oxiran-2-yl)chroman.

Experimental Workflow Visualization

The synthesis of Nebivolol from this compound is a multi-step process. The following diagram illustrates a key part of this synthetic pathway.

G cluster_0 Synthesis of Key Nebivolol Intermediate A This compound B Reduction (e.g., DIBAL-H) A->B Step 1 C (R)-6-Fluorochroman-2-carbaldehyde B->C D Epoxidation (e.g., Trimethylsulfonium iodide, NaH) C->D Step 2 E (R)-6-Fluoro-2-(oxiran-2-yl)chroman (Key Epoxide Intermediate) D->E F Further steps to Nebivolol E->F

Caption: Synthetic pathway from this compound to a key epoxide intermediate for Nebivolol.

Broader Applications

While its primary use is in pharmaceutical synthesis, the unique structure of 6-Fluorochroman-2-carboxylic acid also lends itself to applications in other fields. Its derivatives have been explored as building blocks for agrochemicals, such as herbicides and plant growth regulators, and in materials science for the development of functional materials like fluorescent dyes.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate. A thorough understanding of its safety and handling requirements is crucial for its effective and safe utilization in research and development. The experimental protocols and workflows provided in this guide offer a framework for its application in the synthesis of complex molecules like Nebivolol, highlighting its significance in the advancement of pharmaceutical manufacturing.

References

(R)-6-Fluorochroman-2-carboxylic acid material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-6-Fluorochroman-2-carboxylic acid

This technical guide provides a comprehensive overview of the material safety data, physical and chemical properties, and synthetic pathways for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a chiral organic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name(2R)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid[1]
CAS Number129101-37-7[1]
Molecular FormulaC₁₀H₉FO₃[1]
Molecular Weight196.17 g/mol [1]
InChIInChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)/t9-/m1/s1[1]

Table 2: Physical and Chemical Properties

PropertyValueNotes
Melting Point129.2-130.3 °CFor the racemate (6-Fluorochroman-2-carboxylic acid)
Boiling Point358.0 ± 42.0 °CPredicted
Density1.364 ± 0.06 g/cm³Predicted
pKa3.05 ± 0.20Predicted
SolubilityDMSO (Slightly), Methanol (Slightly)For the racemate

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. The following tables summarize its GHS classifications and associated precautionary statements.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation

Table 4: Precautionary Statements

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash hands thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP301+P317IF SWALLOWED: Get medical help.[1]
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.[1]
StorageP405Store locked up.
DisposalP501Dispose of contents/container in accordance with local regulations.[1]

Experimental Protocols

While specific experimental protocols used by manufacturers for quality control of this compound are not publicly available, this section describes standard methodologies for determining the key physical properties listed above. These methods are based on internationally recognized guidelines, such as those from the Organisation for an Economic Co-operation and Development (OECD).[2]

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range.

Methodology: Capillary Method (OECD TG 102)

  • Sample Preparation: A small amount of the finely powdered, dry substance is packed into a capillary tube to a height of 2-4 mm.

  • Apparatus: A melting point apparatus equipped with a heating block or oil bath and a calibrated thermometer or digital temperature sensor is used.

  • Heating: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate.

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. The melting range provides an indication of purity. A slow heating rate (approx. 1°C/min) is used in the vicinity of the expected melting point to ensure accuracy.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement start Start with finely powdered sample pack Pack into capillary tube start->pack insert Insert into apparatus pack->insert heat Heat at a controlled rate insert->heat observe Observe and record melting range heat->observe end End observe->end Reported Melting Point

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Ebulliometer Method (OECD TG 103)

  • Apparatus: An ebulliometer, a device specifically designed for accurate boiling point measurements, is used. It consists of a boiling flask, a condenser, and a thermometer or thermocouple.

  • Procedure: The substance is placed in the boiling flask. The liquid is heated to a gentle boil, and the temperature of the vapor-liquid equilibrium is measured.

  • Pressure Correction: The atmospheric pressure is recorded, and the boiling point is corrected to standard atmospheric pressure (101.325 kPa) if necessary.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Flask Method (OECD TG 105)

  • Equilibration: A surplus of the test substance is added to a known volume of the solvent (e.g., water) in a flask.

  • Agitation: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Analysis: The concentration of the substance in the clear, saturated solution is determined by a suitable analytical method (e.g., chromatography, spectroscopy).

Synthesis Pathway

This compound is a key intermediate in the synthesis of pharmaceuticals such as Nebivolol.[3] A common synthetic route involves the reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

Synthesis_Pathway Precursor 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid Reaction Catalytic Hydrogenation Precursor->Reaction Reagents H₂, Pd/C Glacial Acetic Acid Reagents->Reaction Product (rac)-6-Fluorochroman-2-carboxylic acid Reaction->Product Resolution Chiral Resolution (e.g., enzymatic or with chiral amine) Product->Resolution R_Enantiomer This compound Resolution->R_Enantiomer Desired Product S_Enantiomer (S)-6-Fluorochroman-2-carboxylic acid Resolution->S_Enantiomer Other Enantiomer

Caption: General Synthesis and Resolution Pathway.

The synthesis typically starts with a precursor which is then reduced.[4] The resulting racemic mixture is then resolved to isolate the desired (R)-enantiomer.

Biological Signaling Pathways

As this compound is a chemical intermediate, there is no publicly available information on its direct interaction with biological signaling pathways. Its significance lies in its use as a building block for pharmacologically active molecules. The biological activity of the final products synthesized from this intermediate would be the subject of such investigations.

General Chemical Safety Workflow

A standardized workflow is crucial when handling chemical substances like this compound to ensure personnel and environmental safety.

Chemical_Safety_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Safe Handling Procedure cluster_emergency Emergency Response identify_hazards Identify Hazards (Review SDS) assess_exposure Assess Exposure Potential identify_hazards->assess_exposure determine_risk Determine Risk Level assess_exposure->determine_risk ppe Select Personal Protective Equipment (PPE) determine_risk->ppe eng_controls Implement Engineering Controls (e.g., Fume Hood) ppe->eng_controls admin_controls Establish Administrative Controls (e.g., SOPs) eng_controls->admin_controls handling Safe Handling and Use admin_controls->handling storage Proper Storage handling->storage disposal Waste Disposal storage->disposal spill Spill Response disposal->spill first_aid First Aid Measures spill->first_aid

Caption: General Workflow for Chemical Safety.

References

Methodological & Application

Synthesis of (R)-6-Fluorochroman-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-6-Fluorochroman-2-carboxylic acid is a valuable chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the cardiovascular drug, Nebivolol.[1][2] Its stereospecific synthesis is crucial for the efficacy of the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on a common and effective method involving the preparation of the racemic compound followed by chemical resolution.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. This compound is a prime example of a chiral intermediate whose specific configuration is essential for its biological activity in the target drug molecule. The chroman moiety is a privileged scaffold in medicinal chemistry, and the fluorine substitution can enhance metabolic stability and binding affinity. The primary route to obtain the desired (R)-enantiomer involves the synthesis of a racemic mixture of 6-fluorochroman-2-carboxylic acid, followed by a resolution step to separate the two enantiomers.

Synthetic Strategy Overview

The most prevalent and scalable approach for the synthesis of this compound involves a two-stage process:

  • Synthesis of Racemic 6-Fluorochroman-2-carboxylic acid: This is typically achieved through the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. This method is efficient and provides the racemic acid in high yield and purity.[3][4]

  • Chemical Resolution of the Racemic Mixture: The separation of the (R) and (S) enantiomers is accomplished by forming diastereomeric salts with a chiral resolving agent. A commonly used agent for this purpose is (R)-(+)-α-methylbenzylamine.[5] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocols

Part 1: Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid

This protocol details the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on activated carbon (5% Pd/C, 50% wet)

  • Glacial Acetic Acid

  • Hydrogen gas

  • Nitrogen gas

  • Petroleum ether

  • Autoclave/high-pressure reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable autoclave, combine 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet 5% palladium on carbon, and 500 mL of glacial acetic acid.[4]

  • Seal the reactor and purge with nitrogen gas three times to ensure an inert atmosphere.

  • Replace the nitrogen with hydrogen gas and pressurize the reactor to 2.0 MPa.[4]

  • Heat the reaction mixture to 70-80°C with stirring.[4]

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when the pressure remains stable for at least 30 minutes.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.

  • To the resulting residue, add 30 mL of petroleum ether and heat to induce crystallization.[4]

  • Cool the mixture and collect the white crystalline solid by filtration.

  • Dry the solid to obtain racemic 6-fluorochroman-2-carboxylic acid.

Part 2: Chemical Resolution of (±)-6-Fluorochroman-2-carboxylic Acid

This protocol outlines the general procedure for the resolution of the racemic mixture using (R)-(+)-α-methylbenzylamine. The optimal solvent and crystallization conditions may require some empirical optimization.

Materials:

  • Racemic 6-fluorochroman-2-carboxylic acid

  • (R)-(+)-α-methylbenzylamine

  • Suitable solvent (e.g., ethanol, methanol, or mixtures with water)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Filtration apparatus

Procedure:

  • Dissolve the racemic 6-fluorochroman-2-carboxylic acid in a suitable solvent.

  • Add an equimolar amount of (R)-(+)-α-methylbenzylamine to the solution. The formation of the diastereomeric salts will occur.

  • Gently heat the solution to ensure complete dissolution and then allow it to cool slowly to room temperature to induce fractional crystallization. The diastereomeric salt of this compound with (R)-(+)-α-methylbenzylamine is expected to crystallize first due to lower solubility.

  • Collect the precipitated crystals by filtration.

  • To isolate the free carboxylic acid, suspend the diastereomeric salt crystals in water and acidify with hydrochloric acid to a pH of approximately 1-2.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • The enantiomeric excess (ee) of the product should be determined using a suitable analytical technique, such as chiral HPLC.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid

ParameterValueReference
Starting Material6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid[4]
Catalyst5% Palladium on Carbon (wet)[4]
SolventGlacial Acetic Acid[4]
Hydrogen Pressure2.0 MPa[4]
Temperature70-80°C[4]
Reported Yield88.4%[4]
Reported Purity99.8%[4]

Table 2: Enantiomeric Excess Data from an Alternative Enzymatic Resolution Method

EnantiomerEnantiomeric Excess (ee)Reference
This compound95-96%[6]
(S)-6-Fluorochroman-2-carboxylic acid>99%[6]

Note: The data in Table 2 is for an enzymatic resolution method and is provided for comparative purposes. The yield and ee for the chemical resolution will depend on the efficiency of the fractional crystallization.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_racemic Racemic Synthesis cluster_resolution Chemical Resolution start 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid racemic_product Racemic (±)-6-Fluorochroman-2-carboxylic acid start->racemic_product H₂, Pd/C Glacial Acetic Acid, 70-80°C diastereomers Diastereomeric Salts ((R)-acid•(R)-base) ((S)-acid•(R)-base) racemic_product->diastereomers Salt Formation resolving_agent (R)-(+)-α-methylbenzylamine resolving_agent->diastereomers final_product This compound diastereomers->final_product Fractional Crystallization & Acidification

Caption: Synthetic workflow for this compound.

Concluding Remarks

The synthesis of this compound via the catalytic hydrogenation of its chromone precursor followed by chemical resolution is a robust and well-established method. The protocols provided herein offer a detailed guide for researchers in the fields of medicinal chemistry and process development. While the synthesis of the racemic precursor is straightforward and high-yielding, the success of the resolution step is critical for obtaining the enantiomerically pure target compound and may require careful optimization of crystallization conditions. The availability of this chiral intermediate is fundamental to the synthesis of important pharmaceuticals like Nebivolol.

References

Application Note: Scalable Synthesis of (R)-6-Fluorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(R)-6-Fluorochroman-2-carboxylic acid is a key chiral building block in the pharmaceutical industry, notably as an intermediate in the synthesis of cardiovascular drugs like Nebivolol.[1][2] The demand for enantiomerically pure forms of this compound necessitates scalable and efficient synthetic routes. This document outlines and compares two primary methodologies for the scalable synthesis of this compound: chemical resolution of a racemic mixture and enzymatic resolution.

Two effective strategies for obtaining the desired (R)-enantiomer are:

  • Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid followed by Chemical Resolution: This traditional approach involves the synthesis of the racemic compound, which is then separated into its constituent enantiomers using a chiral resolving agent.[3][4]

  • Enzymatic Resolution of Racemic Methyl 6-fluoro-chroman-2-carboxylate: A biocatalytic approach that utilizes enzymes to selectively hydrolyze one enantiomer of the corresponding methyl ester, allowing for the separation of the desired carboxylic acid enantiomer.[5]

This application note provides a comparative overview of these methods and detailed protocols for their implementation.

Comparative Data of Synthesis Methodologies

The following table summarizes the key quantitative data associated with the two primary synthesis and resolution strategies.

ParameterRacemic Synthesis & Chemical ResolutionEnzymatic Resolution of Methyl Ester
Starting Material 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acidRacemic methyl 6-fluoro-chroman-2-carboxylate
Yield (Racemic Synthesis) >88%[6][7]N/A
Yield (Resolution) Typically <50% for the desired enantiomerTotal mole yield of 93.5% for both enantiomers[5]
(R)-Enantiomer Purity (ee) Dependent on crystallization efficiency>99%[5]
Key Reagents Pd/C catalyst, H₂, (R)-(+)-α-methylbenzylamine[3][6]Esterase (EstR), Toluene, Water[5]
Process Complexity Multi-step, requires handling of high-pressure hydrogen gasBiphasic system, requires enzyme immobilization and recovery
Environmental Impact Use of heavy metal catalyst and organic solvents"Greener" process with biodegradable catalyst (enzyme)[5]

Experimental Protocols

Protocol 1: Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid via Catalytic Hydrogenation

This protocol describes the synthesis of the racemic mixture, which is the precursor for chemical resolution.

Materials:

  • 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on activated carbon (Pd/C, 5%)

  • Glacial acetic acid

  • Hydrogen gas

  • Nitrogen gas

  • Autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

  • Petroleum ether

Procedure:

  • In a suitable autoclave, combine 30 g of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet 5% Pd/C catalyst, and 500 mL of glacial acetic acid.[7]

  • Seal the autoclave and purge with nitrogen gas three times to create an inert atmosphere.[6][7]

  • Replace the nitrogen with hydrogen gas and pressurize the reactor to 2.0 MPa.[6][7]

  • Heat the reaction mixture to 70-80°C with stirring.[6][7]

  • Monitor the hydrogen pressure and replenish as needed to maintain 2.0 MPa. The reaction is complete when hydrogen uptake ceases.[7]

  • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.[6][7]

  • To the resulting residue, add 30 mL of petroleum ether and heat to induce crystallization.[7]

  • Filter the white crystalline solid, wash with a small amount of cold petroleum ether, and dry under vacuum to yield racemic 6-fluorochroman-2-carboxylic acid.[7]

Protocol 2: Chiral Resolution of Racemic 6-Fluorochroman-2-carboxylic Acid

Materials:

  • Racemic 6-fluorochroman-2-carboxylic acid

  • (R)-(+)-α-methylbenzylamine

  • Suitable solvent (e.g., ethanol, methanol, or isopropanol)

  • Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Dissolve the racemic 6-fluorochroman-2-carboxylic acid in a minimal amount of a suitable warm solvent.

  • In a separate container, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in the same solvent.

  • Slowly add the amine solution to the carboxylic acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt of this compound with (R)-(+)-α-methylbenzylamine. The salt of the (S)-acid with the (R)-amine will remain in solution.[3]

  • Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

  • To liberate the free carboxylic acid, suspend the diastereomeric salt in water and add ethyl acetate.

  • Acidify the aqueous layer with HCl solution until the pH is acidic, which will protonate the carboxylic acid and dissolve the salt.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC.

Protocol 3: Enzymatic Resolution of Racemic Methyl 6-fluoro-chroman-2-carboxylate

This protocol outlines a scalable and environmentally friendly method for obtaining this compound.

Materials:

  • Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)

  • Immobilized Esterase R (EstR)

  • Toluene

  • Aqueous buffer solution

  • Biphasic reactor system

Procedure:

  • Prepare a biphasic system in a reactor containing an organic phase of toluene with the substrate, racemic MFCC, and an aqueous phase containing the immobilized EstR.[5]

  • Maintain the reaction at an optimal temperature and pH for the EstR enzyme.

  • The EstR will selectively hydrolyze the (R)-methyl 6-fluoro-chroman-2-carboxylate to this compound, which will be present in the aqueous phase as its carboxylate salt. The unreacted (S)-ester will remain in the organic phase.

  • After the reaction reaches the desired conversion (typically monitored by HPLC), separate the aqueous and organic phases.

  • Acidify the aqueous phase to precipitate the this compound.

  • Filter, wash, and dry the product.

  • The organic phase containing the (S)-ester can be racemized and recycled for subsequent resolution batches, improving the overall process economy.[5]

  • This sequential batch process can be repeated multiple times, affording a high total mole yield.[5]

Visualizations

G cluster_0 Racemic Synthesis & Chemical Resolution cluster_1 Enzymatic Resolution start_rac 6-Fluoro-4-oxo-4H-1- benzopyran-2-carboxylic acid rac_synthesis Catalytic Hydrogenation (Pd/C, H₂) start_rac->rac_synthesis racemic_acid Racemic 6-Fluorochroman- 2-carboxylic acid rac_synthesis->racemic_acid resolution Chemical Resolution with (R)-(+)-α-methylbenzylamine racemic_acid->resolution r_acid (R)-6-Fluorochroman- 2-carboxylic acid resolution->r_acid Precipitation s_acid_sol (S)-Enantiomer in Solution resolution->s_acid_sol Mother Liquor start_enz Racemic Methyl 6-fluoro- chroman-2-carboxylate enz_resolution Enzymatic Hydrolysis (Immobilized EstR) start_enz->enz_resolution r_acid_aq (R)-6-Fluorochroman-2- carboxylic acid (Aqueous Phase) enz_resolution->r_acid_aq s_ester_org (S)-Methyl Ester (Organic Phase) enz_resolution->s_ester_org racemization Racemization & Recycle s_ester_org->racemization racemization->start_enz

Caption: Comparative workflow of chemical vs. enzymatic resolution for this compound.

This document provides a framework for the scalable synthesis of this compound. Researchers and drug development professionals should validate and optimize these protocols based on their specific laboratory or manufacturing capabilities. The enzymatic resolution method presents a modern, efficient, and environmentally conscious alternative to classical chemical resolution.[5]

References

Asymmetric Synthesis of 6-Fluorochroman-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 6-fluorochroman-2-carboxylic acid, a key chiral building block in the pharmaceutical industry. The primary application of this compound lies in its role as a crucial intermediate in the synthesis of cardiovascular drugs such as Nebivolol.[1][2] Two principal strategies for obtaining enantiomerically pure 6-fluorochroman-2-carboxylic acid are presented: the resolution of a racemic mixture and a potential direct asymmetric synthesis via organocatalysis. This guide includes detailed methodologies, data presentation in tabular format for easy comparison, and visualizations of the synthetic pathways and workflows to aid in comprehension and practical application.

Introduction

6-Fluorochroman-2-carboxylic acid is a valuable chiral intermediate, with its enantiomers serving as essential precursors in the development of various therapeutic agents.[1][2] The stereochemistry at the C2 position of the chroman ring is critical for the biological activity of the final drug products. Therefore, robust and efficient methods for the synthesis of enantiopure (R)- and (S)-6-fluorochroman-2-carboxylic acid are of significant interest to the pharmaceutical and medicinal chemistry sectors. This document outlines two effective approaches to achieve this: classical resolution of a racemic mixture and a modern organocatalytic approach for direct asymmetric synthesis.

Racemic Synthesis of 6-Fluorochroman-2-carboxylic Acid

A common and efficient route to racemic 6-fluorochroman-2-carboxylic acid involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[3] This method is known for its high yields and purity.[3]

Synthetic Pathway

G A p-Fluorophenol C 2-(p-Fluorophenoxy)butenedioic acid A->C Addition B Dimethyl acetylenedicarboxylate B->C D 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid C->D Cyclization (Conc. H2SO4) E Racemic 6-Fluorochroman-2-carboxylic acid D->E Catalytic Hydrogenation (H2, Pd/C)

Figure 1: Racemic synthesis of 6-fluorochroman-2-carboxylic acid.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established procedures for the reduction of chromone precursors.[3][4][5]

  • Reaction Setup: In a high-pressure autoclave, charge 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (e.g., 30 g, 0.144 mol), 5% Palladium on carbon (Pd/C) catalyst (e.g., 5 g wet, 50% water content), and glacial acetic acid (500 mL).[5]

  • Inerting: Seal the autoclave and purge with nitrogen gas three times to create an inert atmosphere.[5]

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas and pressurize the reactor to 2.0 MPa.[5] Heat the reaction mixture to 70-80°C with stirring.[3][5]

  • Reaction Monitoring: Maintain the hydrogen pressure at 2.0 MPa. The reaction is considered complete when hydrogen uptake ceases, and the pressure remains stable for at least 30 minutes.[5] The reaction progress can also be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas. Filter the reaction mixture to remove the Pd/C catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.[3] To the resulting residue, add a non-polar solvent such as petroleum ether to precipitate the product.[3] Filter the solid, wash with a small amount of cold petroleum ether, and dry under vacuum to yield racemic 6-fluorochroman-2-carboxylic acid as a white solid.[3]

Data Presentation
ParameterValueReference
Starting Material6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid[3][5]
Catalyst5% Palladium on Carbon (Pd/C)[3][5]
SolventGlacial Acetic Acid[3][5]
Hydrogen Pressure2.0 MPa[5]
Temperature70-80°C[3][5]
Reaction TimeUntil H2 uptake ceases[5]
Yield88.4%[5]
Purity99.8%[5]

Asymmetric Synthesis via Resolution

The separation of the racemic mixture into its constituent enantiomers can be achieved through chemical or enzymatic resolution.

Chemical Resolution using Chiral Amines

A classical method for resolving carboxylic acids involves the formation of diastereomeric salts with a chiral amine.

G Racemic_Acid Racemic 6-Fluorochroman- 2-carboxylic acid Diastereomeric_Salts Diastereomeric Salt Mixture Racemic_Acid->Diastereomeric_Salts Chiral_Amine (R)-(+)-α-Methylbenzylamine Chiral_Amine->Diastereomeric_Salts Salt Formation Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Separated_Salt Diastereomerically Pure Salt Fractional_Crystallization->Separated_Salt Separation Acidification Acidification (e.g., HCl) Separated_Salt->Acidification Enantiopure_Acid (S)-6-Fluorochroman- 2-carboxylic acid Acidification->Enantiopure_Acid Liberation

Figure 2: Chemical resolution workflow.

The (R)- and (S)-6-fluorochroman-2-carboxylic acids can be obtained by forming their salts with optically active (R)-(+)- or (S)-(-)-α-methylbenzylamine, respectively.[6][7]

  • Salt Formation: Dissolve the racemic 6-fluorochroman-2-carboxylic acid in a suitable solvent (e.g., ethanol or ethyl acetate). Add an equimolar amount of the chiral amine (e.g., (R)-(+)-α-methylbenzylamine to resolve the (S)-acid).

  • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out of the solution. This process may require careful control of temperature and solvent composition.

  • Isolation of Diastereomer: Isolate the precipitated salt by filtration. The purity of the diastereomer can be improved by recrystallization.

  • Liberation of the Enantiopure Acid: Dissolve the isolated diastereomerically pure salt in water and acidify with a strong acid (e.g., HCl) to a low pH. The enantiomerically pure carboxylic acid will precipitate and can be collected by filtration, washed with water, and dried.

Enzymatic Resolution of Methyl Ester

An alternative and often more efficient method is the enzymatic resolution of the corresponding methyl ester. This approach utilizes the high enantioselectivity of enzymes like esterases.

G cluster_0 Resolution for (S)-Acid cluster_1 Resolution for (R)-Acid Racemic_Ester Racemic Methyl 6-Fluorochroman- 2-carboxylate (MFCC) Esterase_S Esterase (EstS) Racemic_Ester->Esterase_S Enzymatic Hydrolysis Esterase_R Esterase (EstR) Racemic_Ester->Esterase_R Enzymatic Hydrolysis S_Acid (S)-6-Fluorochroman- 2-carboxylic acid Esterase_S->S_Acid R_Ester (R)-Methyl 6-Fluorochroman- 2-carboxylate Esterase_S->R_Ester R_Acid (R)-6-Fluorochroman- 2-carboxylic acid Esterase_R->R_Acid S_Ester (S)-Methyl 6-Fluorochroman- 2-carboxylate Esterase_R->S_Ester

Figure 3: Enzymatic resolution workflow.

This protocol is based on the use of two distinct esterases, EstS and EstR, for the production of (S)- and (R)-6-fluorochroman-2-carboxylic acid, respectively.[8]

  • Substrate Preparation: Synthesize racemic methyl 6-fluorochroman-2-carboxylate (MFCC) from the racemic acid via standard esterification methods (e.g., using methanol and a catalytic amount of sulfuric acid).

  • Reaction Setup: The reaction is performed in a biphasic system of an aqueous buffer and toluene.[8] The racemic MFCC is the substrate in this system.

  • Enzymatic Hydrolysis for (S)-Acid: Introduce the esterase EstS (e.g., from Geobacillus thermocatenulatus) into the reaction mixture.[8] The enzyme will selectively hydrolyze the (S)-ester to the (S)-carboxylic acid, leaving the (R)-ester largely unreacted.

  • Enzymatic Hydrolysis for (R)-Acid: In a separate reaction, use the esterase EstR to selectively hydrolyze the (R)-ester to the (R)-carboxylic acid.[8]

  • Work-up and Separation: After the reaction, separate the aqueous and organic phases. The desired enantiopure carboxylic acid is in the aqueous phase and can be isolated by acidification and extraction. The unreacted ester remains in the organic phase and can be recovered.

  • Sequential Batch Resolution (Advanced Method): For improved productivity, a sequential biphasic batch resolution can be employed using immobilized enzyme cells.[8] In this setup, the aqueous phase containing the enzyme is replaced in each batch to recover the optically pure acid, while the organic phase containing the substrate is retained and replenished.[8]

Parameter(S)-FCCA with EstS(R)-FCCA with EstRReference
SubstrateRacemic Methyl 6-Fluorochroman-2-carboxylate (MFCC)Racemic Methyl 6-Fluorochroman-2-carboxylate (MFCC)[8]
EnzymeEsterase EstSEsterase EstR[8]
SystemAqueous-toluene biphasic systemAqueous-toluene biphasic system[8]
Enantiomeric Excess (ee)>99%95-96%[8]
Total Molar Yield (Sequential Batch)93.5% (for both enantiomers over 10 batches)93.5% (for both enantiomers over 10 batches)[8]
Concentration (Sequential Batch)229.3 mM (S)-FCCA (96.9% ee)224.1 mM (R)-FCCA (99.1% ee)[8]
Reaction Time (Sequential Batch)40 hours (for 10 batches)40 hours (for 10 batches)[8]

Direct Asymmetric Synthesis via Organocatalysis (Proposed)

Recent advances in organocatalysis offer a powerful strategy for the direct enantioselective synthesis of chiral chromanes. Asymmetric Michael addition reactions are particularly well-suited for this purpose. While a specific protocol for 6-fluorochroman-2-carboxylic acid is not yet widely established, the following outlines a plausible and promising approach based on existing methodologies for similar structures.

Proposed Synthetic Pathway

G Salicylaldehyde 4-Fluorosalicylaldehyde Intermediate Chiral Chroman Intermediate Salicylaldehyde->Intermediate Nitroalkene β-Nitroacrylate derivative Nitroalkene->Intermediate Organocatalyst Chiral Amine Catalyst (e.g., Diphenylprolinol silyl ether) Organocatalyst->Intermediate Asymmetric Oxa-Michael/ Aldol Cascade Final_Product Enantiopure 6-Fluorochroman- 2-carboxylic acid Intermediate->Final_Product Further Transformations (e.g., Nef reaction, Oxidation)

Figure 4: Proposed organocatalytic synthesis.

Conceptual Protocol

This conceptual protocol is based on the organocatalytic asymmetric tandem Michael addition-hemiacetalization reactions.

  • Reaction Setup: To a solution of a 4-fluorosalicylaldehyde derivative and a suitable Michael acceptor (e.g., a β-nitroacrylate) in an appropriate solvent (e.g., toluene), add a catalytic amount of a chiral secondary amine organocatalyst (e.g., a diphenylprolinol silyl ether).

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 0°C to room temperature) and monitored by TLC or HPLC.

  • Mechanism: The chiral amine catalyst activates the Michael acceptor through the formation of a chiral iminium ion, which then reacts with the phenolic hydroxyl group of the salicylaldehyde in an oxa-Michael addition. A subsequent intramolecular cyclization (hemiacetalization or aldol-type reaction) forms the chiral chroman ring with high stereocontrol.

  • Work-up and Purification: After the reaction is complete, the mixture is purified by column chromatography to isolate the chiral chroman intermediate.

  • Conversion to Carboxylic Acid: The nitro group and the ester group on the chroman intermediate would then be converted to the carboxylic acid functionality through standard synthetic transformations (e.g., a Nef reaction followed by oxidation).

Expected Outcomes

Based on similar reported organocatalytic reactions for the synthesis of chiral chromanes, this approach is expected to provide high yields and excellent enantioselectivities, potentially exceeding 95% ee.

Conclusion

The asymmetric synthesis of 6-fluorochroman-2-carboxylic acid can be successfully achieved through two primary routes: the resolution of a readily prepared racemic mixture and direct asymmetric synthesis. For large-scale production, enzymatic resolution offers a green and highly efficient method with excellent enantioselectivity. For research and development, the exploration of direct organocatalytic methods presents a promising avenue for a more atom-economical and elegant synthesis. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and medicinal chemistry.

References

Application Note: Enzymatic Resolution of 6-Fluorochroman-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Optically pure (S)- and (R)-6-fluorochroman-2-carboxylic acids (FCCAs) are pivotal chiral building blocks, most notably in the synthesis of the cardiovascular drug Nebivolol.[1][2][3] Traditional chemical resolution methods for these compounds are often inefficient and environmentally taxing.[4] This application note presents a robust and highly selective method for the enzymatic kinetic resolution of racemic 6-fluorochroman-2-carboxylic acid. By leveraging the stereoselectivity of hydrolase enzymes, this protocol offers a greener and more efficient pathway to obtain both enantiomers in high purity. The methodology detailed herein focuses on the enzymatic hydrolysis of the racemic methyl ester of 6-fluorochroman-2-carboxylic acid, a process that is both scalable and reproducible.

Introduction: The Imperative for Chiral Purity

The biological activity of chiral molecules is often confined to a single enantiomer, with its mirror image potentially being inactive or even eliciting adverse effects. This principle is fundamental in pharmaceutical development. 6-Fluorochroman-2-carboxylic acid is a prime example, where its specific enantiomers are critical precursors for advanced pharmaceutical intermediates, including Nebivolol.[1][2] Enzymatic kinetic resolution has emerged as a superior strategy compared to classical chemical methods, offering exceptionally high enantioselectivity under mild, environmentally benign conditions, thus avoiding harsh reagents and complex purification steps.[4][5][6]

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other, facilitated by a chiral catalyst—in this case, an enzyme.[7] The protocol described here involves the enantioselective hydrolysis of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).

The core principle is as follows:

  • A racemic mixture of (R)- and (S)-MFCC is exposed to a hydrolase enzyme (an esterase or lipase).

  • The enzyme selectively recognizes and catalyzes the hydrolysis of one ester enantiomer (e.g., (S)-MFCC) into its corresponding carboxylic acid ((S)-FCCA).

  • The other ester enantiomer ((R)-MFCC) is left largely unreacted.

  • The reaction is stopped at approximately 50% conversion to achieve the maximum theoretical enantiomeric excess (ee) for both the produced acid and the remaining ester.[7]

  • The resulting mixture, containing one enantiomer as an acid and the other as an ester, can be readily separated based on their different chemical properties (e.g., via acid-base extraction).

G cluster_start Racemic Substrate cluster_reaction Enzymatic Reaction cluster_products Post-Resolution Mixture (~50% Conversion) racemic_ester Racemic (R/S)-MFCC (Methyl Ester) enzyme Hydrolase Enzyme (e.g., Esterase, Lipase) racemic_ester->enzyme Introduction of Substrate reaction_point enzyme->reaction_point Selective Hydrolysis s_acid (S)-FCCA (Carboxylic Acid) reaction_point->s_acid Fast r_ester Unreacted (R)-MFCC (Methyl Ester) reaction_point->r_ester Slow

Diagram 1: Principle of Enzymatic Kinetic Resolution of MFCC.

Enzyme Selection and Rationale

The choice of enzyme is critical for achieving high enantioselectivity. While highly specific esterases like EstS and EstR from Geobacillus thermocatenulatus have been shown to be exceptionally effective for producing (S)- and (R)-FCCAs respectively[4], a more widely accessible and versatile option is Lipase B from Candida antarctica (CALB), commonly available in an immobilized form as Novozym 435.[8][9][10]

Rationale for CALB (Novozym 435):

  • Broad Substrate Specificity: CALB is known to accept a wide variety of substrates for esterification and hydrolysis.[11]

  • High Enantioselectivity: It is one of the most extensively used biocatalysts for the kinetic resolution of chiral acids, alcohols, and esters.[10][12]

  • Robustness and Stability: The immobilized form (Novozym 435) offers excellent stability in organic solvents and allows for easy recovery and reuse of the biocatalyst.[8]

  • Commercial Availability: It is readily available from multiple suppliers, making it a practical choice for most research and development labs.

Detailed Experimental Protocol

This protocol outlines the resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) using immobilized CALB in a biphasic system, which has been demonstrated to be an effective setup.[4]

Part A: Materials and Reagents
  • Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Phosphate Buffer (0.1 M, pH 7.5)

  • Toluene (Anhydrous)

  • Hydrochloric Acid (2 M)

  • Sodium Hydroxide (2 M)

  • Ethyl Acetate

  • Magnesium Sulfate or Sodium Sulfate (Anhydrous)

  • Thermostated shaker or stirred-tank reactor

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC system with a suitable chiral column

Part B: Enzymatic Resolution Procedure
  • Reaction Setup:

    • In a 100 mL flask, prepare a biphasic system by combining 25 mL of 0.1 M phosphate buffer (pH 7.5) and 25 mL of toluene.

    • Dissolve 1.0 g of racemic MFCC in the toluene/buffer mixture.

    • Add 100 mg of immobilized CALB (Novozym 435) to the flask.

  • Reaction Execution:

    • Seal the flask and place it in a thermostated shaker set to 40°C and 200 rpm.

    • The enzyme will begin to selectively hydrolyze one enantiomer of MFCC into the corresponding carboxylic acid (FCCA). The resulting carboxylate salt will be primarily partitioned into the aqueous phase.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots (approx. 100 µL) from the organic phase every 2-4 hours.

    • Prepare the aliquot for analysis by filtering out the enzyme and diluting with the mobile phase.

    • Analyze the sample using chiral HPLC to determine the conversion percentage and the enantiomeric excess (ee) of the remaining ester.

    • The optimal stopping point is at or near 50% conversion to maximize the ee of both the product and the unreacted substrate. The reaction time can vary but is typically in the range of 24-48 hours.

Part C: Work-up and Product Isolation
  • Enzyme Removal: Once ~50% conversion is reached, stop the reaction by filtering the entire mixture to recover the immobilized enzyme. The enzyme can be washed with toluene and dried for reuse.

  • Phase Separation: Transfer the filtrate to a separatory funnel and allow the layers to separate.

  • Isolation of (R)-FCCA (from unreacted ester):

    • Collect the upper organic (toluene) layer, which contains the unreacted (R)-MFCC.

    • To hydrolyze the ester, add 20 mL of 2 M NaOH solution and stir vigorously for 4-6 hours at room temperature.

    • Separate the layers. The resulting (R)-FCCA is now in the aqueous phase as its sodium salt. Acidify this aqueous layer to pH ~2 with 2 M HCl, which will precipitate the (R)-FCCA.

    • Extract the (R)-FCCA with ethyl acetate (3 x 25 mL). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude (R)-enantiomer.

  • Isolation of (S)-FCCA (from hydrolyzed acid):

    • Collect the lower aqueous layer from the initial separation (Step 2), which contains the sodium salt of (S)-FCCA.

    • Acidify the aqueous layer to pH ~2 with 2 M HCl. A white precipitate of (S)-FCCA should form.

    • Extract the (S)-FCCA with ethyl acetate (3 x 25 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude (S)-enantiomer.

  • Purification: Purify both enantiomers, if necessary, by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Diagram 2: Experimental Workflow for Enzymatic Resolution.

Analytical Methods: Chiral HPLC

Determination of enantiomeric excess is crucial and is best performed by chiral High-Performance Liquid Chromatography (HPLC).

  • System: HPLC with UV Detector (254 nm)

  • Column: Polysaccharide-based chiral stationary phase (e.g., Daicel Chiralpak AD-H or equivalent).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v). The ratio may require optimization.[13]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Calculations:

    • Conversion (c %): c (%) = [Area(Acid)] / ([Area(Acid)] + [Area(Ester)]) * 100

    • Enantiomeric Excess (ee %): ee (%) = [|Area(Enantiomer 1) - Area(Enantiomer 2)|] / [Area(Enantiomer 1) + Area(Enantiomer 2)] * 100

Expected Results

The following table summarizes representative data achievable with an optimized enzymatic resolution process, based on published results for similar systems.[4]

ParameterValueDescription
Reaction Time 24-48 hoursTime to reach approximately 50% conversion.
Conversion ~50%Optimal conversion for maximizing ee of both products.
ee of (S)-FCCA >99%Enantiomeric excess of the produced carboxylic acid.
ee of (R)-MFCC >98%Enantiomeric excess of the unreacted methyl ester.
Total Molar Yield >90%Combined yield of both enantiomers after separation and hydrolysis.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Inactive enzyme, incorrect pH or temperature, substrate inhibition.Verify enzyme activity with a standard substrate. Optimize pH and temperature (try a range of 30-60°C).[14] Lower the initial substrate concentration.
Low Enantioselectivity (low ee) Reaction proceeded far beyond 50% conversion. Suboptimal reaction conditions (temperature, solvent).Stop the reaction as close to 50% conversion as possible. Lower the reaction temperature to enhance selectivity. Screen alternative organic co-solvents.
Poor Separation of Acid and Ester Incomplete hydrolysis or incomplete extraction. Emulsion formation.Ensure complete hydrolysis of the recovered ester with NaOH. Adjust pH carefully during acidification. Perform extractions patiently and consider adding brine to break emulsions.
Enzyme Deactivation Harsh pH, high temperature, or presence of denaturing agents in the substrate.Ensure the pH of the buffer is within the enzyme's optimal range. Operate at the lower end of the effective temperature range. Purify the starting racemic ester if impurities are suspected.

References

Application Notes and Protocols for Chiral Separation of 6-Fluorochroman-2-Carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of (R)- and (S)-6-fluorochroman-2-carboxylic acid enantiomers, crucial intermediates in the synthesis of various pharmaceuticals. The following methods are based on High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases, which have demonstrated high efficacy in resolving this class of compounds.

Introduction

6-Fluorochroman-2-carboxylic acid is a key chiral building block in the pharmaceutical industry. The stereochemistry of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient. Therefore, robust and reliable analytical methods for the separation and quantification of its enantiomers are essential for quality control and process development. This document outlines effective HPLC methods for achieving baseline separation of the (R) and (S) enantiomers.

Recommended Chiral Stationary Phases

Polysaccharide-based chiral stationary phases (CSPs), particularly those derivatized with carbamates of cellulose and amylose, are highly recommended for the chiral separation of chroman derivatives. The primary interaction mechanisms responsible for chiral recognition on these phases include hydrogen bonding, π-π interactions, and steric hindrance within the helical structure of the polysaccharide polymer.

Recommended Columns:

  • Cellulose-based: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Amylose-based: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

Experimental Protocols

Two primary approaches, normal-phase and reversed-phase HPLC, have been shown to be effective for the chiral resolution of 6-fluorochroman-2-carboxylic acid and related compounds.

Protocol 1: Normal-Phase HPLC

Normal-phase chromatography often provides excellent selectivity for this class of compounds. The use of a non-polar mobile phase with an alcohol modifier and an acidic or basic additive is typical. An acidic additive like trifluoroacetic acid (TFA) is often used for acidic analytes to improve peak shape and retention.

Table 1: Normal-Phase HPLC Method Parameters

ParameterCondition ACondition B
Chiral Stationary Phase Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)n-Heptane / Ethanol / DEA (85:15:0.1, v/v/v)
Flow Rate 0.6 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 230 nmUV at 225 nm
Injection Volume 10 µL10 µL
Sample Preparation Dissolve sample in mobile phaseDissolve sample in mobile phase

Note on Condition B: While 6-fluorochroman-2-carboxylic acid is acidic, a basic additive like diethylamine (DEA) can sometimes improve peak shape and resolution for chroman structures by interacting with the stationary phase. This condition is based on methods developed for the closely related compound, nebivolol.[1]

Detailed Methodology (Condition A):

  • System Preparation: Equilibrate the Chiralpak® AD-H column with the mobile phase (n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)) at a flow rate of 0.6 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a solution of racemic 6-fluorochroman-2-carboxylic acid in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Monitor the chromatogram at 230 nm. The two enantiomers should be baseline resolved.

  • Quantification: Determine the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.

Protocol 2: Reversed-Phase HPLC

Reversed-phase chromatography offers an alternative approach, particularly with columns designed for aqueous-organic mobile phases. A buffered mobile phase is crucial for consistent ionization of the carboxylic acid.

Table 2: Reversed-Phase HPLC Method Parameters

ParameterCondition
Chiral Stationary Phase Chiralcel® OD-RH (150 x 4.6 mm, 5 µm)
Mobile Phase Buffer solution (pH 2.5-5.0) / Acetonitrile (ratio to be optimized)
Buffer Preparation Prepare a buffer solution (e.g., phosphate or acetate) and adjust the pH.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a mixture of mobile phase components.

Detailed Methodology:

  • System Preparation: Equilibrate the Chiralcel® OD-RH column with the chosen mobile phase composition (e.g., 50:50 Buffer:Acetonitrile) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a solution of racemic 6-fluorochroman-2-carboxylic acid in a mixture of the mobile phase components at a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Monitor the chromatogram at 230 nm.

  • Optimization: The ratio of buffer to organic modifier and the pH of the buffer are critical parameters that may require optimization to achieve the best resolution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for developing a chiral HPLC separation method for 6-fluorochroman-2-carboxylic acid enantiomers.

Chiral_Separation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic 6-Fluorochroman- 2-Carboxylic Acid sample_prep Sample Preparation (dissolve in mobile phase) racemate->sample_prep hplc_system HPLC System sample_prep->hplc_system Inject csp_column Chiral Stationary Phase (e.g., Chiralpak AD-H) mobile_phase Mobile Phase Delivery (e.g., Hexane/IPA/TFA) detector UV Detector (230 nm) csp_column->detector Separation chromatogram Chromatogram Acquisition detector->chromatogram integration Peak Integration chromatogram->integration quantification Enantiomeric Excess (% ee) Calculation integration->quantification

Caption: Workflow for Chiral HPLC Separation.

Logical Pathway for Method Development

The selection of the optimal chiral separation method often follows a logical screening process. The diagram below outlines this decision-making pathway.

Method_Development_Pathway start Start: Separate Enantiomers of 6-Fluorochroman-2-Carboxylic Acid screen_csp Screen Chiral Stationary Phases (Polysaccharide-based recommended) start->screen_csp normal_phase Normal-Phase Screening (Hexane/Alcohol) screen_csp->normal_phase reversed_phase Reversed-Phase Screening (Buffer/Organic) screen_csp->reversed_phase optimize_np Optimize Normal-Phase Method (Modifier, Additive, Flow Rate) normal_phase->optimize_np optimize_rp Optimize Reversed-Phase Method (pH, Organic Ratio, Buffer) reversed_phase->optimize_rp validate Method Validation (Robustness, Linearity, LOD, LOQ) optimize_np->validate optimize_rp->validate

Caption: Chiral Method Development Pathway.

Summary of Quantitative Data

The following table summarizes expected outcomes from the described HPLC methods. Retention times and resolution are indicative and may vary based on the specific system, column age, and exact mobile phase preparation.

Table 3: Expected Chromatographic Data

ParameterNormal-Phase (Condition A)Reversed-Phase (Typical)
Elution Order To be determined experimentallyTo be determined experimentally
Retention Time (Enantiomer 1) ~ 9-11 minVariable
Retention Time (Enantiomer 2) ~ 10-13 minVariable
Resolution (Rs) > 1.5 (baseline separation)> 1.5 (baseline separation)
Enantiomeric Excess (% ee) Calculable from peak areasCalculable from peak areas

Data for Normal-Phase (Condition A) is estimated based on separations of similar fluorinated arylcarboxylic acids on a Chiralpak AD-H column.

References

Application Notes and Protocols: Enantioselective Synthesis of (R)-6-Fluorochroman-2-carboxylic acid from p-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of the chiral building block, (R)-6-Fluorochroman-2-carboxylic acid, commencing from the readily available starting material, p-fluorophenol. The described synthetic route proceeds through the formation of racemic 6-fluorochroman-2-carboxylic acid, which is subsequently resolved to yield the desired (R)-enantiomer. This application note includes detailed experimental protocols for each synthetic step, a summary of quantitative data, and characterization of key intermediates and the final product.

Introduction

This compound is a valuable chiral intermediate in the pharmaceutical industry, notably serving as a key precursor in the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure. The precise stereochemistry of this molecule is crucial for its biological activity. This protocol details a reliable and scalable synthetic pathway to obtain the enantiomerically pure (R)-isomer. The synthesis involves a multi-step sequence including acetylation, a Fries rearrangement, cyclization to a chromone intermediate, catalytic hydrogenation, and finally, a chemical resolution of the resulting racemate.

Overall Synthetic Scheme

The synthesis of this compound from p-fluorophenol is a five-step process, including the final resolution step. The overall transformation is depicted in the workflow diagram below.

G cluster_0 Synthesis of Racemic Acid cluster_1 Resolution p-Fluorophenol p-Fluorophenol 4-Fluorophenyl acetate 4-Fluorophenyl acetate p-Fluorophenol->4-Fluorophenyl acetate Step 1: Acetylation 4-Fluoro-2-hydroxyacetophenone 4-Fluoro-2-hydroxyacetophenone 4-Fluorophenyl acetate->4-Fluoro-2-hydroxyacetophenone Step 2: Fries Rearrangement 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid 4-Fluoro-2-hydroxyacetophenone->6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid Step 3: Cyclization Racemic 6-Fluorochroman-2-carboxylic acid Racemic 6-Fluorochroman-2-carboxylic acid 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid->Racemic 6-Fluorochroman-2-carboxylic acid Step 4: Hydrogenation This compound This compound Racemic 6-Fluorochroman-2-carboxylic acid->this compound Step 5: Chemical Resolution

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluorophenyl acetate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-fluorophenol (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride (1.2 eq) dropwise. To this mixture, slowly add a catalytic amount of a strong acid like sulfuric acid or an amine base like pyridine.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-fluorophenyl acetate as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Fluoro-2-hydroxyacetophenone (Fries Rearrangement)
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃, 1.5 eq) and a solvent such as nitrobenzene or chlorobenzene.

  • Addition of Substrate: Heat the mixture to 50-60 °C and add 4-fluorophenyl acetate (1.0 eq) dropwise.

  • Reaction: After the addition is complete, heat the reaction mixture to 120-140 °C for 2-3 hours. The ortho-isomer is favored at higher temperatures.[1] Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-fluoro-2-hydroxyacetophenone.[2] A yield of 58% has been reported for this step.[2]

Step 3: Synthesis of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
  • Reaction Setup: In a suitable reaction vessel, dissolve 4-fluoro-2-hydroxyacetophenone (1.0 eq) and diethyl oxalate (1.5 eq) in a solvent like ethanol.

  • Base-catalyzed Condensation: To this solution, add a solution of sodium ethoxide in ethanol (2.0 eq) and reflux the mixture for 4-6 hours.

  • Cyclization and Hydrolysis: After the initial condensation, add an aqueous solution of a strong acid (e.g., hydrochloric acid) and continue to reflux for an additional 2-3 hours to effect cyclization and hydrolysis of the ester.

  • Isolation: Cool the reaction mixture, and the product, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Step 4: Synthesis of Racemic 6-Fluorochroman-2-carboxylic acid
  • Reaction Setup: In a high-pressure autoclave, suspend 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1.0 eq) in glacial acetic acid. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Seal the autoclave and purge with nitrogen, then pressurize with hydrogen gas to the desired pressure. Heat the reaction mixture to 70-80 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting crude racemic 6-fluorochroman-2-carboxylic acid can be purified by recrystallization. High yields, often exceeding 85%, have been reported for this reduction step.[2]

Step 5: Resolution of Racemic 6-Fluorochroman-2-carboxylic acid
  • Diastereomeric Salt Formation: Dissolve the racemic 6-fluorochroman-2-carboxylic acid (1.0 eq) in a suitable solvent, such as methanol or ethanol, with gentle heating. In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 eq) in the same solvent. Slowly add the amine solution to the carboxylic acid solution with stirring.

  • Crystallization: Allow the resulting solution to cool slowly to room temperature. The diastereomeric salt of this compound with (R)-(+)-α-methylbenzylamine is typically less soluble and will preferentially crystallize. For complete crystallization, the flask can be stored at a lower temperature (e.g., 4 °C) overnight.

  • Isolation of Diastereomeric Salt: Collect the crystalline salt by vacuum filtration and wash it with a small amount of the cold solvent.

  • Liberation of the (R)-Enantiomer: Suspend the collected diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of 1-2.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC analysis.

Quantitative Data Summary

StepStarting MaterialProductReagentsYield (%)Purity (%)
1p-Fluorophenol4-Fluorophenyl acetateAcetic anhydride, catalyst~95>95 (crude)
24-Fluorophenyl acetate4-Fluoro-2-hydroxyacetophenoneAnhydrous AlCl₃58[2]>98
34-Fluoro-2-hydroxyacetophenone6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acidDiethyl oxalate, NaOEt, HCl~70-80>97
46-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acidRacemic 6-Fluorochroman-2-carboxylic acidH₂, 10% Pd/C, Acetic Acid>85[2]>99
5Racemic 6-Fluorochroman-2-carboxylic acidThis compound(R)-(+)-α-methylbenzylamine~40-45 (from racemate)>99 (e.e. >99%)

Yields and purities are approximate and may vary based on experimental conditions and scale.

Characterization Data

4-Fluorophenyl acetate

  • Appearance: Colorless liquid.

  • Molecular Formula: C₈H₇FO₂

  • Molecular Weight: 154.14 g/mol

  • ¹H NMR (CDCl₃): δ 7.10-7.00 (m, 4H), 2.29 (s, 3H).

4-Fluoro-2-hydroxyacetophenone

  • Appearance: White to off-white solid.

  • Molecular Formula: C₈H₇FO₂

  • Molecular Weight: 154.14 g/mol

  • ¹H NMR (CDCl₃): δ 12.3 (s, 1H, OH), 7.65 (dd, 1H), 6.75-6.65 (m, 2H), 2.55 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 204.5, 165.2 (d), 162.8 (d), 131.5 (d), 114.5, 108.0 (d), 104.2 (d), 28.1.

6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Appearance: White to pale yellow solid.

  • Molecular Formula: C₁₀H₅FO₄

  • Molecular Weight: 208.14 g/mol

  • ¹H NMR (DMSO-d₆): δ 13.8 (br s, 1H), 7.85 (dd, 1H), 7.70 (m, 1H), 7.50 (dd, 1H), 6.90 (s, 1H).

Racemic 6-Fluorochroman-2-carboxylic acid

  • Appearance: White solid.

  • Molecular Formula: C₁₀H₉FO₃

  • Molecular Weight: 196.17 g/mol

  • ¹H NMR (CDCl₃): δ 10.5 (br s, 1H), 6.90-6.70 (m, 3H), 4.80 (dd, 1H), 2.95-2.75 (m, 2H), 2.30-2.10 (m, 2H).

  • ¹³C NMR (CDCl₃): δ 177.5, 158.0 (d), 148.5, 122.0 (d), 117.5 (d), 115.0 (d), 114.5 (d), 74.0, 24.5, 23.0.

This compound

  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₀H₉FO₃

  • Molecular Weight: 196.17 g/mol

  • Optical Rotation: Specific rotation values are dependent on the solvent and concentration. Chiral HPLC is the preferred method for determining enantiomeric purity.

Conclusion

The synthetic pathway and detailed protocols provided in this application note offer a robust method for the preparation of enantiomerically pure this compound from p-fluorophenol. This guide is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in the scalable and reliable synthesis of this important chiral building block. Careful execution of the experimental procedures and purification steps is essential for achieving high yields and purity.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid to produce 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. This reaction is a key step in the synthesis of the antihypertensive drug, Nebivolol.

Introduction

The selective hydrogenation of the α,β-unsaturated double bond in the pyran ring of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid is a crucial transformation in medicinal chemistry. The resulting product, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is a valuable chiral building block for the synthesis of various pharmacologically active molecules, most notably the β-blocker Nebivolol. This document outlines the optimized reaction conditions, a detailed experimental protocol, and characterization data for this important reaction.

Reaction Scheme:

Data Presentation

The following table summarizes the typical quantitative data for the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

ParameterValueReference
Starting Material 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
Molecular FormulaC₁₀H₅FO₄
Molecular Weight208.14 g/mol
Purity≥98%
Product 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Molecular FormulaC₁₀H₉FO₃
Molecular Weight196.18 g/mol
Reaction Conditions
Catalyst10% Palladium on Carbon (Pd/C)
SolventAcetic Acid
Hydrogen Pressure2.0 MPa (approximately 290 psi or 15-20 kg/cm ²)
Temperature70-80 °C
Reaction TimeUntil hydrogen uptake ceases (typically several hours)
Yield and Purity
Yield88 - 90%
Purity>99%

Experimental Protocol

This protocol provides a detailed methodology for the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid in a Parr hydrogenation apparatus.

3.1. Materials and Reagents

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • 10% Palladium on Carbon (Pd/C) (50% wet)

  • Glacial Acetic Acid

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® or a similar filter aid

  • Ethyl acetate (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • 1 M Hydrochloric acid (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

3.2. Equipment

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Glass liner for the reactor

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Rotary evaporator

  • pH meter or pH paper

  • Thin Layer Chromatography (TLC) apparatus

3.3. Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is in a well-ventilated fume hood and away from ignition sources. Check for leaks before starting the reaction.

  • Palladium on Carbon (Pd/C): Pd/C is pyrophoric, especially after use when it is saturated with hydrogen. Do not allow the catalyst to dry in the air. Handle the catalyst in an inert atmosphere or as a slurry in a solvent. Quench the used catalyst carefully with water.

  • Pressure: The reaction is performed under high pressure. Use a blast shield and ensure the pressure vessel is rated for the intended pressure and temperature.

  • Solvents: Acetic acid is corrosive. Handle all solvents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

3.4. Detailed Procedure

  • Reactor Setup:

    • Place a magnetic stir bar in the glass liner of the Parr hydrogenation apparatus.

    • To the liner, add 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

    • Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst.

    • Add glacial acetic acid to dissolve the starting material and create a slurry with the catalyst.

  • Hydrogenation:

    • Assemble the Parr hydrogenation apparatus according to the manufacturer's instructions.

    • Seal the reactor and connect it to the hydrogen and nitrogen lines.

    • Purge the system with nitrogen three times to remove any oxygen.

    • Pressurize the reactor with hydrogen to the desired pressure (2.0 MPa).

    • Begin stirring and heat the reactor to 70-80 °C.

    • Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder. The reaction is complete when the hydrogen uptake ceases. This can also be monitored by taking aliquots (after carefully depressurizing and purging with nitrogen) and analyzing by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Open the reactor and remove the reaction mixture.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of acetic acid.

      • Note: Keep the filter cake wet with solvent at all times to prevent ignition. Immediately after filtration, quench the catalyst on the filter paper with plenty of water.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid.

    • To the residue, add ethyl acetate and a saturated sodium bicarbonate solution to neutralize any remaining acid and extract the product into the aqueous layer as its sodium salt.

    • Separate the aqueous layer and wash it with ethyl acetate to remove any non-acidic impurities.

    • Acidify the aqueous layer with 1 M hydrochloric acid until the pH is acidic, which will precipitate the product.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

3.5. Characterization of the Product

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.61 (bs, 1H, COOH), 6.76-7.01 (m, 3H, Ar-H), 4.78 (t, 1H, CH), 2.85-2.82 (t, 2H, CH₂), 2.37-2.14 (m, 2H, CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 175.2, 158.4, 156.0, 149.0, 122.4-122.3, 117.9-117.8, 115.5-115.2, 73.2, 24.1-23.5.

  • Mass Spectrometry (ESI): m/z 196.18 [M]⁺.

Mandatory Visualization

The primary application of this catalytic hydrogenation is in the synthesis of Nebivolol. The following diagram illustrates the workflow from the starting material to the key intermediate and its subsequent conversion.

G cluster_start Starting Material cluster_process Process cluster_intermediate Key Intermediate cluster_synthesis Further Synthesis cluster_product Final Product start 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid process Catalytic Hydrogenation (H₂, 10% Pd/C, Acetic Acid, 70-80°C, 2.0 MPa) start->process Reduction of C=C bond intermediate 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid process->intermediate synthesis Multi-step Synthesis intermediate->synthesis Chiral Resolution & Derivatization product Nebivolol synthesis->product

Caption: Synthetic pathway from the starting material to Nebivolol.

The following diagram illustrates the experimental workflow for the catalytic hydrogenation process.

G cluster_setup Reactor Setup cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification cluster_product Final Product setup 1. Charge reactor with starting material, Pd/C, and acetic acid. purge_n2 2. Purge with N₂ setup->purge_n2 pressurize_h2 3. Pressurize with H₂ purge_n2->pressurize_h2 react 4. Heat and stir pressurize_h2->react monitor 5. Monitor H₂ uptake react->monitor cool_depressurize 6. Cool and depressurize monitor->cool_depressurize filter 7. Filter to remove Pd/C cool_depressurize->filter concentrate 8. Concentrate filtrate filter->concentrate extract 9. Acid-base extraction concentrate->extract dry_concentrate 10. Dry and concentrate organic layer extract->dry_concentrate product Pure 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid dry_concentrate->product

Caption: Experimental workflow for the catalytic hydrogenation.

Application Notes and Protocols for the Analytical Methods of (R)-6-Fluorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-6-Fluorochroman-2-carboxylic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for the β-blocker Nebivolol. The stereochemistry at the C2 position is critical for the pharmacological activity of the final drug substance. Therefore, robust and reliable analytical methods are essential for controlling the enantiomeric purity and overall quality of this compound during research, development, and manufacturing.

These application notes provide detailed protocols for the analysis of this compound, focusing on chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity assessment, spectroscopic analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and identification, and Optical Rotation for confirmation of stereochemical identity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of this compound. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the separation of enantiomers of chiral carboxylic acids and related chroman derivatives. This section provides a comprehensive protocol for developing a robust chiral HPLC method.

Experimental Protocol: Chiral HPLC Method Development

Objective: To develop a chiral HPLC method for the baseline separation of (R)- and (S)-6-Fluorochroman-2-carboxylic acid enantiomers to determine the enantiomeric purity of the (R)-enantiomer.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or Diode Array Detector (DAD)

Recommended Columns (Initial Screening): Polysaccharide-based chiral stationary phases are recommended for initial screening.

  • CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)

  • CHIRALPAK® AS-H (Amylose tris((S)-α-methylbenzylcarbamate) coated on silica gel)

  • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)

  • CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate) coated on silica gel)

Mobile Phase Screening: A systematic screening of mobile phases is crucial for achieving optimal separation. It is recommended to use a combination of a non-polar alkane (e.g., n-hexane or heptane) with a polar alcohol modifier (e.g., isopropanol (IPA) or ethanol). An acidic additive is typically required to ensure good peak shape and resolution for carboxylic acids.

Initial Screening Conditions:

ParameterCondition 1Condition 2Condition 3Condition 4
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C25 °C25 °C
Detection UV at 280 nmUV at 280 nmUV at 280 nmUV at 280 nm
Injection Vol. 10 µL10 µL10 µL10 µL

Sample Preparation:

  • Prepare a stock solution of racemic 6-Fluorochroman-2-carboxylic acid at a concentration of 1.0 mg/mL in the mobile phase.

  • Prepare a sample solution of this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Optimization:

  • Mobile Phase Composition: If separation is observed, adjust the ratio of alkane to alcohol to optimize the resolution and retention times. A higher percentage of alcohol will generally decrease retention times.

  • Acidic Additive: The concentration of TFA can be varied (e.g., 0.05% to 0.2%) to improve peak shape. Acetic acid can be used as an alternative to TFA.

  • Flow Rate: The flow rate can be adjusted (e.g., 0.8 to 1.2 mL/min) to balance analysis time and resolution.

  • Temperature: Varying the column temperature (e.g., 15 °C to 40 °C) can influence enantioselectivity.

Data Presentation:

Table 1: Representative Chiral HPLC Separation Data (Hypothetical Optimized Method)

ParameterValue
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / TFA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV, 280 nm
Analyte Retention Time (min)
(S)-6-Fluorochroman-2-carboxylic acid12.5
This compound14.8
Resolution (Rs) > 2.0

Note: The above data is hypothetical and serves as a target for method development.

Diagram of Chiral HPLC Workflow:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Racemic Standard and (R)-Enantiomer Sample prep2 Dissolve in Mobile Phase (1 mg/mL) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject Sample onto Chiral Column prep3->hplc1 hplc2 Elute with Mobile Phase (Isocratic) hplc1->hplc2 hplc3 Detect at 280 nm hplc2->hplc3 data1 Integrate Peaks for (R) and (S) Enantiomers hplc3->data1 data2 Calculate Enantiomeric Purity (% ee) data1->data2

Caption: Workflow for Chiral HPLC Analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using proton decoupling.

Expected Spectral Data: The chemical shifts for the (R)- and (S)-enantiomers will be identical in an achiral solvent. The following data is based on the racemic mixture and is expected for the (R)-enantiomer.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10-12br s1H-COOH
6.80 - 7.00m3HAromatic-H
4.85dd1HH-2
2.80 - 2.95m2HH-4
2.15 - 2.40m2HH-3
¹³C NMR Chemical Shift (δ, ppm) Assignment
~175C=O
~157 (d, JCF ≈ 240 Hz)C-6
~148C-8a
~122C-4a
~117 (d, JCF ≈ 8 Hz)C-7
~115 (d, JCF ≈ 23 Hz)C-5
~73C-2
~24C-4
~23C-3

Note: Chemical shifts and coupling constants are approximate and may vary depending on the solvent and instrument.

Diagram of NMR Analysis Workflow:

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis prep1 Dissolve 5-10 mg of Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 nmr1 Acquire ¹H NMR Spectrum prep2->nmr1 nmr2 Acquire ¹³C NMR Spectrum nmr1->nmr2 data1 Process and Analyze Spectra nmr2->data1 data2 Assign Chemical Shifts and Confirm Structure data1->data2

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid or ammonium hydroxide can be added to the solution to promote ionization in positive or negative mode, respectively.

Data Acquisition:

  • Acquire the mass spectrum in both positive and negative ion modes.

  • For fragmentation analysis, perform tandem MS (MS/MS) on the parent ion.

Expected Data:

Table 3: Expected Mass Spectrometry Data

Ionization Mode Observed Ion m/z Notes
Positive ESI [M+H]⁺197.06Protonated molecule
[M+Na]⁺219.04Sodium adduct
Negative ESI [M-H]⁻195.05Deprotonated molecule

Expected Fragmentation Pattern (MS/MS of [M+H]⁺):

  • Loss of H₂O (m/z 179)

  • Loss of CO₂ (m/z 153)

  • Loss of COOH (m/z 152)

Diagram of MS Fragmentation Logic:

G parent [M+H]⁺ m/z 197 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 179 parent->frag1 frag2 Loss of CO₂ [M+H-CO₂]⁺ m/z 153 parent->frag2 frag3 Loss of COOH [M+H-COOH]⁺ m/z 152 parent->frag3

Caption: Key MS Fragmentation Pathways.

Optical Rotation

Optical rotation is a fundamental technique to confirm the stereochemical identity of a chiral compound.

Experimental Protocol: Measurement of Specific Rotation

Instrumentation:

  • Polarimeter

Sample Preparation:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in a known volume of a specified solvent (e.g., DMF, Methanol) to a precise concentration (c, in g/100 mL).

  • Ensure the solution is free of bubbles.

Measurement:

  • Calibrate the polarimeter with the blank solvent.

  • Measure the optical rotation (α) of the sample solution at a specified temperature (T, usually 20 or 25 °C) and wavelength (λ, usually the sodium D-line at 589 nm).

  • The path length (l) of the polarimeter cell is typically 1 dm.

Calculation of Specific Rotation [α]: [ [α]_λ^T = \frac{100 \times α}{l \times c} ]

Expected Value: The specific rotation of the (S)-enantiomer has been reported as +15.2° (c 1.0, DMF at 27 °C).[1] Therefore, the expected specific rotation for This compound should be of a similar magnitude but with a negative sign.

Table 4: Expected Optical Rotation Data

Parameter Expected Value
Specific Rotation [α]D27 Approximately -15.2°
Concentration (c) 1.0 g/100 mL
Solvent DMF

Diagram of Optical Rotation Principle:

G cluster_light Light Path cluster_observation Observation light_source Light Source polarizer Polarizer light_source->polarizer polarized_light Plane-Polarized Light polarizer->polarized_light sample_cell Sample Cell with (R)-Enantiomer polarized_light->sample_cell rotated_light Rotated Light sample_cell->rotated_light analyzer Analyzer rotated_light->analyzer observation Rotation to the Left (Levorotatory) detector Detector analyzer->detector

Caption: Principle of Optical Rotation Measurement.

References

Application Note: Chiral HPLC Analysis of 6-Fluorochroman-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed proposed methodology for the enantioselective analysis of 6-fluorochroman-2-carboxylic acid using chiral High-Performance Liquid Chromatography (HPLC). This protocol is designed for researchers, scientists, and drug development professionals to establish a robust method for separating and quantifying the (S)- and (R)-enantiomers of this key pharmaceutical intermediate.[1][2]

The enantiomers of chiral compounds can possess significantly different pharmacological and toxicological profiles. Consequently, the development of reliable analytical methods for their separation and quantification is critical in the pharmaceutical industry. High-Performance Liquid Chromatography utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for resolving enantiomers.[3][4] For acidic analytes such as 6-fluorochroman-2-carboxylic acid, anion-exchange and polysaccharide-based CSPs are particularly effective.[5][6][7]

This application note outlines a starting point for method development, including a suggested protocol, instrumentation, and data analysis workflow.

Experimental Protocol

This section details the proposed reagents, equipment, and a step-by-step procedure for the chiral HPLC analysis.

Materials and Reagents
  • Racemic 6-fluorochroman-2-carboxylic acid standard: (For method development and system suitability)

  • (S)- and (R)-6-fluorochroman-2-carboxylic acid standards: (For peak identification, if available)

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Trifluoroacetic acid (TFA), HPLC grade

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterProposed Condition
Chiral Stationary Phase CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm or equivalent polysaccharide-based CSP.
Mobile Phase Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic 6-fluorochroman-2-carboxylic acid at a concentration of 1 mg/mL in the mobile phase.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing 6-fluorochroman-2-carboxylic acid in the mobile phase to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

System Suitability

To ensure the validity of the analytical results, a system suitability test should be performed before sample analysis. Inject the racemic standard solution six times. The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) for the peak areas of six replicate injections is not more than 2.0%.

Data Presentation

The following table summarizes the expected chromatographic data for the separation of 6-fluorochroman-2-carboxylic acid enantiomers under the specified conditions.

EnantiomerRetention Time (min)Tailing FactorTheoretical Plates
This compound8.51.1>2000
(S)-6-fluorochroman-2-carboxylic acid10.21.2>2000
Resolution (Rs) >2.0

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral HPLC analysis of 6-fluorochroman-2-carboxylic acid.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_racemic Prepare Racemic Standard (100 µg/mL) filter_sample Filter through 0.45 µm Syringe Filter prep_racemic->filter_sample prep_sample Prepare Sample Solution (100 µg/mL) prep_sample->filter_sample system_suitability System Suitability Test (Inject Racemic Standard x6) filter_sample->system_suitability sample_injection Inject Sample system_suitability->sample_injection If Rs > 1.5 peak_integration Integrate Peak Areas sample_injection->peak_integration calc_resolution Calculate Resolution (Rs > 1.5) peak_integration->calc_resolution calc_ee Calculate Enantiomeric Excess (% ee) peak_integration->calc_ee report Generate Report calc_ee->report

Caption: Workflow for Chiral HPLC Analysis.

Method Development Logic

This diagram outlines the logical relationships in developing a chiral separation method.

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation screen_csp Screen Chiral Stationary Phases (Polysaccharide, Anion-Exchange) screen_mode Screen Mobile Phase Modes (Normal, Polar Organic, Reversed-Phase) screen_csp->screen_mode opt_solvent Optimize Solvent Ratio screen_mode->opt_solvent Select best CSP/Mode opt_additive Optimize Additive (e.g., TFA, DEA) opt_solvent->opt_additive opt_flow Optimize Flow Rate opt_additive->opt_flow opt_temp Optimize Temperature opt_flow->opt_temp validate Method Validation (Robustness, Linearity, Accuracy) opt_temp->validate

Caption: Chiral Method Development Strategy.

References

Application Note: Determination of Enantiomeric Excess of (R)-6-Fluorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The stereochemical purity of pharmaceutical compounds is a critical determinant of their efficacy and safety. (R)-6-Fluorochroman-2-carboxylic acid is a key chiral building block in the synthesis of various pharmacologically active molecules.[1] Consequently, the accurate determination of its enantiomeric excess (ee) is a paramount concern for researchers, scientists, and drug development professionals. This application note provides a comprehensive guide to the methodologies for quantifying the enantiomeric excess of this compound, focusing on both chromatographic and spectroscopic techniques. We will delve into the causality behind experimental choices, present detailed, step-by-step protocols for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, and offer insights into data interpretation.

Introduction: The Significance of Enantiopurity

Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles. The desired therapeutic effect often resides in one enantiomer (the eutomer), while the other (the distomer) may be inactive, less active, or even contribute to adverse effects. Therefore, regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drugs.

This compound and its S-enantiomer are crucial intermediates in pharmaceutical synthesis.[1][2] The ability to precisely measure the enantiomeric excess of the target (R)-enantiomer is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This necessitates the development and validation of robust analytical methods capable of accurately quantifying the ratio of the two enantiomers.

The primary techniques for determining enantiomeric excess rely on creating a chiral environment to differentiate the enantiomers. This can be achieved through interaction with a chiral stationary phase in chromatography or by forming diastereomeric complexes with a chiral agent for spectroscopic analysis.[3]

Chromatographic Approaches for Enantioseparation

Chromatographic methods, particularly HPLC and SFC, are the workhorses for determining enantiomeric excess due to their high resolution, accuracy, and reproducibility.[4][5] The core principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted technique for enantiomeric separation.[4][5] The choice of the chiral stationary phase is the most critical parameter for achieving a successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and have demonstrated broad applicability for a wide range of chiral compounds, including carboxylic acids.[6]

Protocol: Chiral HPLC Analysis of this compound

Objective: To separate the enantiomers of 6-fluorochroman-2-carboxylic acid and determine the enantiomeric excess of the (R)-enantiomer.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel® OJ-H or Chiralpak® AS-H).[7]

  • Mobile Phase: A mixture of hexane (or heptane) and a polar organic solvent (e.g., isopropanol or ethanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid - TFA or formic acid).[7][]

  • Sample: this compound, racemic 6-fluorochroman-2-carboxylic acid (for method development), and a suitable solvent (e.g., mobile phase).

Methodology:

  • System Preparation:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved. The acidic modifier is crucial for obtaining good peak shape for carboxylic acids by suppressing the ionization of the carboxyl group.[6]

  • Sample Preparation:

    • Prepare a stock solution of racemic 6-fluorochroman-2-carboxylic acid at a concentration of approximately 1 mg/mL in the mobile phase.

    • Prepare a sample of the this compound to be tested at a similar concentration.

  • Chromatographic Conditions (Starting Point):

    • Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm)[7]

    • Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)[7]

    • Flow Rate: 0.6 mL/min[7]

    • Column Temperature: 25 °C

    • Detection Wavelength: 230 nm (based on the chromophore of the chroman ring system)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the sample of this compound.

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of an enriched sample or by comparison to a known standard.

  • Data Interpretation and Calculation:

    • Integrate the peak areas for both the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula:

      % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

      Where:

      • AreaR = Peak area of the (R)-enantiomer

      • AreaS = Peak area of the (S)-enantiomer

Data Presentation:

ParameterValue
ColumnChiralpak AS-H (250 x 4.6 mm, 5 µm)
Mobile PhaseHexane/Isopropanol/TFA (90:10:0.1, v/v/v)
Flow Rate0.6 mL/min
Temperature25 °C
DetectionUV at 230 nm
Expected Retention Time (S)~8.2 min
Expected Retention Time (R)~9.1 min

Note: Retention times are illustrative and will vary depending on the specific system and column batch.

Visualization of the HPLC Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (1 mg/mL in Mobile Phase) Injection Inject Sample Sample_Prep->Injection Mobile_Phase Mobile Phase (Hexane/IPA/TFA) Column_Equil Column Equilibration Mobile_Phase->Column_Equil Column_Equil->Injection Separation Chiral Separation on CSP Injection->Separation Detection UV Detection (230 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for chiral HPLC analysis.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering advantages such as faster analysis times, reduced organic solvent consumption, and high separation efficiency.[][9] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar co-solvent like methanol or ethanol.[] For acidic analytes like 6-fluorochroman-2-carboxylic acid, an acidic modifier may also be beneficial.[6]

Protocol: Chiral SFC Analysis of this compound

Objective: To rapidly separate the enantiomers of 6-fluorochroman-2-carboxylic acid using SFC.

Instrumentation and Materials:

  • Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.

  • Chiral Stationary Phase: Polysaccharide-based column suitable for SFC (e.g., Lux® Cellulose-4).[6]

  • Mobile Phase: Supercritical CO₂ and a polar modifier (e.g., methanol) with an optional acidic additive (e.g., formic acid).[6]

  • Sample: this compound, racemic standard.

Methodology:

  • System Preparation:

    • Equilibrate the SFC system and chiral column with the specified mobile phase and back-pressure.

  • Sample Preparation:

    • Dissolve the racemic and test samples in the modifier solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Starting Point):

    • Column: Lux Cellulose-4 (150 x 4.6 mm, 3 µm)[6]

    • Mobile Phase: 20% Methanol (with 0.5% formic acid) in CO₂[6]

    • Flow Rate: 4 mL/min[6]

    • Back Pressure: 120 bar[6]

    • Column Temperature: 40 °C[6]

    • Detection Wavelength: 230 nm

    • Injection Volume: 5 µL

  • Analysis and Calculation:

    • Follow the same procedure as for HPLC: inject the racemate to determine retention times, then inject the sample.

    • Calculate the % ee using the peak areas as described in the HPLC protocol.

Data Presentation:

ParameterValue
ColumnLux Cellulose-4 (150 x 4.6 mm, 3 µm)
Mobile Phase20% Methanol (0.5% Formic Acid) in CO₂
Flow Rate4 mL/min
Back Pressure120 bar
Temperature40 °C
DetectionUV at 230 nm

Visualization of the SFC Process:

SFC_Process CO2 CO₂ Tank Pump SFC Pump CO2->Pump Modifier Modifier (Methanol/Formic Acid) Modifier->Pump Injector Injector Pump->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector BPR Back-Pressure Regulator Detector->BPR Waste Waste/Collection BPR->Waste

Caption: Schematic of a chiral SFC system.

Spectroscopic Approach: NMR with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy offers an alternative method for determining enantiomeric excess.[10] While enantiomers are indistinguishable in a standard NMR spectrum, they can be differentiated by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA).[11][12] These diastereomers will have distinct NMR signals, allowing for their quantification.[12]

The carboxylic acid functional group in 6-fluorochroman-2-carboxylic acid is an ideal handle for derivatization, typically through the formation of an amide bond with a chiral amine.

Protocol: NMR Analysis using a Chiral Derivatizing Agent

Objective: To determine the enantiomeric excess by forming diastereomeric amides and analyzing the ¹H or ¹⁹F NMR spectrum.

Instrumentation and Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Chiral Derivatizing Agent (CDA): An enantiomerically pure chiral amine, for example, (S)-(-)-1-(1-Naphthyl)ethylamine.

  • Coupling Reagent: Such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Solvent: Anhydrous deuterated solvent (e.g., CDCl₃).

  • Sample: this compound and a racemic standard.

Methodology:

  • Derivatization Reaction:

    • In an NMR tube or a small vial, dissolve a known quantity of the carboxylic acid sample (approx. 5-10 mg).

    • Add a slight molar excess (e.g., 1.1 equivalents) of the coupling reagent and the chiral amine CDA.

    • Add the deuterated solvent and allow the reaction to proceed to completion. It is crucial that the derivatization reaction proceeds without any kinetic resolution.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum of the resulting diastereomeric amide mixture. The fluorine atom on the chroman ring provides a sensitive probe for ¹⁹F NMR, which often has a wider chemical shift dispersion and simpler spectra than ¹H NMR.[13][14]

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton or the fluorine atom in the two diastereomers.

    • Carefully integrate these distinct signals.

  • Calculation of Enantiomeric Excess:

    • The enantiomeric excess of the original carboxylic acid is equal to the diastereomeric excess (de) of the product mixture.

    • Calculate the % ee using the following formula:

      % ee = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

      Where:

      • Integralmajor = Integral of the signal for the major diastereomer

      • Integralminor = Integral of the signal for the minor diastereomer

Visualization of the Derivatization Principle:

NMR_Derivatization cluster_reactants cluster_products cluster_nmr R_acid (R)-Acid CDA +(S)-Chiral Amine RS_amide (R,S)-Amide R_acid->RS_amide S_acid (S)-Acid SS_amide (S,S)-Amide S_acid->SS_amide NMR_Spectrum Distinct Signals RS_amide->NMR_Spectrum Different δ SS_amide->NMR_Spectrum Different δ

Caption: Principle of NMR analysis via chiral derivatization.

Method Validation and Selection

The choice of analytical method depends on several factors, including available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis.[3]

  • Chiral HPLC is a robust and widely available technique, providing excellent accuracy and precision. It is often the method of choice for routine quality control.

  • Chiral SFC offers a significant speed advantage, making it highly suitable for high-throughput screening applications in drug discovery.[9]

  • NMR with CDAs is a valuable tool, particularly when chromatographic methods are difficult to develop or for orthogonal confirmation of results. The use of ¹⁹F NMR can be particularly advantageous for fluorinated compounds like the one .[13][14]

Regardless of the chosen method, it is essential to perform a proper method validation according to ICH guidelines. This includes assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantification for the minor enantiomer.

Conclusion

The accurate determination of the enantiomeric excess of this compound is a critical analytical task in the pharmaceutical industry. This application note has detailed three reliable methods—Chiral HPLC, Chiral SFC, and NMR with chiral derivatizing agents—providing the scientific rationale and step-by-step protocols for their implementation. By understanding the principles and practical considerations of each technique, researchers, scientists, and drug development professionals can confidently select and apply the most appropriate method to ensure the stereochemical integrity of this vital chiral building block.

References

Application Notes and Protocols: (R)-6-Fluorochroman-2-carboxylic acid as a Key Intermediate for Nebivolol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-6-Fluorochroman-2-carboxylic acid is a pivotal chiral building block in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Nebivolol.[1][2] Nebivolol is a highly cardioselective beta-blocker used in the treatment of hypertension.[3] The stereochemistry of this compound is crucial for the desired pharmacological activity of the final Nebivolol drug substance, which is a racemic mixture of (S,R,R,R)- and (R,S,S,S)-Nebivolol.[4][5]

These application notes provide detailed protocols for the synthesis of racemic 6-Fluorochroman-2-carboxylic acid, its resolution to obtain the desired (R)-enantiomer, and its subsequent conversion to key intermediates of Nebivolol.

Synthesis of Racemic 6-Fluorochroman-2-carboxylic acid

A common and effective method for synthesizing racemic 6-Fluorochroman-2-carboxylic acid involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[6][7] This process reduces the ketone and the double bond of the chromone ring to yield the desired saturated chroman ring system.[6]

Reaction Parameters
ParameterValueReference
Starting Material6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid[6][7]
Catalyst5% Palladium on carbon (Pd/C)[6][7]
SolventGlacial Acetic Acid[6][7]
Hydrogen Pressure2.0 MPa (approx. 15-20 kg)[6][7]
Temperature70-80 °C[6][7]
Reaction Time30-35 hours (until pressure stabilizes)[7]
Yield88.4% - 90%[7]
Purity99.8%[7]
Experimental Protocol
  • Reaction Setup: In a high-pressure autoclave, charge 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet 5% palladium on carbon, and 500 mL of glacial acetic acid.[7]

  • Inerting: Seal the autoclave and purge with nitrogen gas three times to create an inert atmosphere.[6][7]

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas and pressurize the reactor to 2.0 MPa.[7] Heat the reaction mixture to 70-80 °C with continuous stirring.[6][7] Maintain the hydrogen pressure at 2.0 MPa throughout the reaction. The reaction is complete when the hydrogen uptake ceases, and the pressure remains stable for at least 30 minutes.[7]

  • Work-up: Cool the reactor to room temperature and carefully release the excess hydrogen pressure.[7] Filter the reaction mixture to remove the palladium on carbon catalyst. Wash the catalyst with a small amount of glacial acetic acid.[7]

  • Isolation: Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.[7] To the resulting residue, add 30 mL of petroleum ether and heat to induce crystallization.[7]

  • Purification: Filter the resulting white crystalline solid, wash with a small amount of cold petroleum ether, and dry under vacuum to yield 6-Fluorochroman-2-carboxylic acid.[6][7]

Chiral Resolution of (±)-6-Fluorochroman-2-carboxylic acid

The racemic mixture of 6-Fluorochroman-2-carboxylic acid can be resolved to isolate the desired (R)-enantiomer. This can be achieved through classical chemical resolution using a chiral resolving agent or through enzymatic resolution.

Chemical Resolution

A common method for chemical resolution involves the formation of diastereomeric salts with an optically active amine, such as (R)-(+)-α-methylbenzylamine or (+)-dehydroabietylamine, followed by fractional crystallization.[8][9]

Enzymatic Resolution

Enzymatic resolution offers a green and efficient alternative. This method utilizes stereoselective enzymes, such as esterases, to selectively hydrolyze one enantiomer of a racemic ester derivative of 6-Fluorochroman-2-carboxylic acid, allowing for the separation of the desired enantiomer.[1] For instance, the racemic methyl ester of 6-fluoro-chroman-2-carboxylate (MFCC) can be resolved using two different esterases, EstS and EstR, to produce (S)- and (R)-6-Fluorochroman-2-carboxylic acids, respectively.[1]

Parameter(S)-FCCA Production (EstS)(R)-FCCA Production (EstR)Reference
SubstrateRacemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)[1]
EnzymeEstS from Geobacillus thermocatenulatusEstR from Geobacillus thermocatenulatus[1]
SystemAqueous–toluene biphasic systemAqueous–toluene biphasic system[1]
Enantiomeric Excess (ee)>99%95–96%[1]

A sequential biphasic batch resolution process using immobilized cells has been developed, achieving a total mole yield of 93.5% over ten batches.[1] This process yielded 229.3 mM of (S)-FCCA with 96.9% ee and 224.1 mM of (R)-FCCA with 99.1% ee within 40 hours.[1]

Synthesis of Nebivolol from this compound

The synthesis of Nebivolol from this compound involves several steps, including the formation of a key epoxide intermediate.[3][4][10]

Overall Synthetic Pathway

The general strategy involves converting the carboxylic acid to an aldehyde, which is then transformed into an epoxide.[4] This epoxide is a crucial building block that undergoes a ring-opening reaction with a protected amine, eventually leading to the formation of Nebivolol after coupling with another chroman moiety and deprotection.[11][12]

G A (R)-6-Fluorochroman- 2-carboxylic acid B (R)-6-Fluorochroman- 2-carboxaldehyde A->B Reduction C (R)-6-Fluoro-2- [(S)-oxiran-2-yl]chroman (Epoxide Intermediate) B->C Epoxidation D Protected Amino Alcohol Intermediate C->D Ring Opening (e.g., with Benzylamine) E Protected Nebivolol D->E Coupling with another chroman moiety F Nebivolol E->F Deprotection

Caption: Synthetic pathway of Nebivolol from this compound.

Experimental Workflow for Epoxide Formation

The conversion of the carboxylic acid to the epoxide is a critical step. The acid is first reduced to the corresponding aldehyde, which is then reacted to form the epoxide.[4]

G cluster_0 Step 1: Aldehyde Formation cluster_1 Step 2: Epoxidation A Start with (R)-6-Fluorochroman- 2-carboxylic acid B Reduction at low temperature (e.g., with DIBAL-H) A->B C Isolate (R)-6-Fluorochroman- 2-carboxaldehyde B->C D React aldehyde with a sulfur ylide (e.g., from trimethylsulfonium iodide and NaH) E Formation of a mixture of diastereomeric epoxides D->E F Separation of diastereomers (e.g., by column chromatography) E->F

Caption: Experimental workflow for the synthesis of the epoxide intermediate.

Protocol for Nebivolol Synthesis (Conceptual)

The following is a conceptual outline of the subsequent steps towards Nebivolol, based on literature descriptions.[4][11][12]

  • Aldehyde Formation: The this compound is reduced to the corresponding aldehyde. This is often achieved at low temperatures using a reducing agent like diisobutylaluminium hydride (DIBAL-H).[4]

  • Epoxidation: The resulting aldehyde is converted into an epoxide by reaction with a sulfur ylide, commonly generated from sodium hydride and trimethylsulfonium iodide in a solvent like DMSO.[4] This reaction typically yields a mixture of diastereomers.[3][10]

  • Diastereomer Separation: The mixture of epoxide diastereomers is separated, for example, by column chromatography, to isolate the desired stereoisomer.[3][10]

  • Ring Opening and Coupling: The purified epoxide is then reacted with a protected amine, such as benzylamine, to open the epoxide ring and form an amino alcohol intermediate.[11][12] This intermediate is then coupled with another suitable chroman epoxide derivative.[11]

  • Deprotection: The final step involves the removal of the protecting group (e.g., by catalytic hydrogenation to remove a benzyl group) to yield Nebivolol.[11] The final product is often converted to its hydrochloride salt.[11]

Conclusion

This compound is a critical intermediate in the synthesis of Nebivolol. Its efficient synthesis and resolution are key to the successful and stereocontrolled production of this important pharmaceutical agent. The protocols and data presented here provide a comprehensive overview for researchers and professionals in the field of drug development and manufacturing.

References

Application Notes and Protocols: The Strategic Use of (R)-6-Fluorochroman-2-carboxylic Acid in the Synthesis of Fidarestat

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fidarestat and the Critical Role of Aldose Reductase Inhibition

Fidarestat is a potent and selective inhibitor of the enzyme aldose reductase.[1][2] This enzyme is the first and rate-limiting step in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1] Under normal physiological conditions, this pathway is of minor significance. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the intracellular accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy. By inhibiting aldose reductase, Fidarestat effectively mitigates the deleterious effects of excessive sorbitol accumulation, offering a therapeutic strategy for managing these chronic diabetic complications. The stereochemistry of Fidarestat is crucial for its potent inhibitory activity, with the (2S,4S) configuration being the most active. This stereospecificity necessitates a chiral synthesis, wherein (R)-6-Fluorochroman-2-carboxylic acid serves as a pivotal chiral building block.

The Cornerstone of Chirality: Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical step in the overall synthesis of Fidarestat. The process typically involves the synthesis of the racemic compound followed by a chiral resolution. An alternative approach involves enzymatic resolution.[3][4]

Protocol 1: Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid via Catalytic Hydrogenation

This protocol details the synthesis of racemic 6-fluorochroman-2-carboxylic acid from 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

Workflow for Racemic Synthesis:

start 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid step1 Catalytic Hydrogenation (H2, Pd/C, Acetic Acid) start->step1 product Racemic 6-Fluorochroman-2-carboxylic acid step1->product

Caption: Synthesis of racemic 6-fluorochroman-2-carboxylic acid.

Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on activated charcoal (5% Pd/C, 50% wet)

  • Glacial acetic acid

  • Toluene

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrogen gas

  • Hydrogen gas

  • High-pressure autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure autoclave reactor, charge 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and 5 g of wet 5% palladium on carbon.

  • Solvent Addition: Add 500 mL of glacial acetic acid to the reactor.

  • Inerting: Seal the reactor and purge with nitrogen gas three times to create an inert atmosphere.

  • Hydrogenation: Replace the nitrogen with hydrogen gas and pressurize the reactor to 2.0 MPa.

  • Reaction: Heat the reactor to 70-80°C with continuous stirring. Monitor the hydrogen pressure and replenish as needed to maintain 2.0 MPa. The reaction is considered complete when the hydrogen uptake ceases, and the pressure remains stable for at least 30 minutes.

  • Catalyst Removal: After cooling the reactor and releasing the hydrogen pressure, filter the reaction mixture to remove the Pd/C catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.

  • Work-up: To the concentrated residue, add toluene and an aqueous solution of NaOH (e.g., 2.28g in 30 ml water for a 10g scale reaction) and stir for 30 minutes. Separate the aqueous and organic layers.

  • Precipitation: Acidify the aqueous layer with concentrated HCl to precipitate the solid product.

  • Isolation and Drying: Filter the solid, wash with water, and dry to obtain racemic 6-fluorochroman-2-carboxylic acid.[5]

Expected Yield: Approximately 88-90%.[5]

Protocol 2: Chiral Resolution of Racemic 6-Fluorochroman-2-carboxylic Acid

This protocol describes the separation of the racemic mixture to isolate the desired (R)-enantiomer using a chiral resolving agent.

Workflow for Chiral Resolution:

start Racemic 6-Fluorochroman-2-carboxylic acid step1 Diastereomeric Salt Formation (e.g., (R)-(+)-α-methylbenzylamine) start->step1 step2 Fractional Crystallization step1->step2 step3 Liberation of Chiral Acid (Acid Treatment) step2->step3 product This compound step3->product

Caption: Chiral resolution of 6-fluorochroman-2-carboxylic acid.

Materials:

  • Racemic 6-fluorochroman-2-carboxylic acid

  • (R)-(+)-α-methylbenzylamine (or another suitable chiral amine)

  • Suitable solvent (e.g., ethanol, ethyl acetate)

  • Aqueous Hydrochloric Acid (HCl) solution

  • Filtration apparatus

Procedure:

  • Salt Formation: Dissolve the racemic 6-fluorochroman-2-carboxylic acid in a suitable solvent. Add an equimolar amount of the chiral resolving agent, (R)-(+)-α-methylbenzylamine. This will form a mixture of diastereomeric salts.[6]

  • Fractional Crystallization: Allow the solution to cool, inducing the crystallization of one of the diastereomeric salts. The differing solubilities of the diastereomers allow for their separation.

  • Isolation of Diastereomer: Collect the crystallized salt by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an aqueous acid solution (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound.

  • Extraction and Isolation: Extract the chiral carboxylic acid with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the final product.

Constructing the Core: Synthesis of Fidarestat

With the enantiomerically pure this compound in hand, the next stage is the construction of the spirohydantoin ring system, a hallmark of Fidarestat's structure. This is typically achieved through a Bucherer-Bergs reaction, followed by amidation.

Protocol 3: Synthesis of Fidarestat from this compound

This protocol outlines the conversion of the key chiral intermediate to the final active pharmaceutical ingredient.

Overall Synthetic Workflow:

start This compound step1 Intermediate Formation (e.g., conversion to ketone) start->step1 step2 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) step1->step2 intermediate Spirohydantoin Intermediate step2->intermediate step3 Amidation (e.g., using DMT-MM) intermediate->step3 product Fidarestat ((2S,4S)-stereoisomer) step3->product

Caption: Synthesis of Fidarestat from the key chiral intermediate.

Materials:

  • This compound (or a ketone precursor derived from it)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Aqueous or alcoholic solvent (e.g., ethanol, water)

  • Amidation reagent (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM))[1]

  • Ammonia source for amidation

  • Reaction vessels

  • Purification apparatus (e.g., for recrystallization or chromatography)

Procedure:

  • Ketone Precursor Formation (if necessary): The carboxylic acid may first be converted to a ketone, 6-fluoro-chroman-4-one, which is the direct substrate for the Bucherer-Bergs reaction.

  • Bucherer-Bergs Reaction:

    • In a suitable reaction vessel, combine the 6-fluoro-chroman-4-one, potassium cyanide (or sodium cyanide), and ammonium carbonate in an aqueous or alcoholic solvent.[7][8]

    • A typical molar ratio of ketone:KCN:(NH₄)₂CO₃ is 1:2:2.[7]

    • Maintain the pH of the reaction mixture around 8-9.[7]

    • Heat the mixture to reflux (typically 80-100°C) to facilitate the reaction.[7]

    • Upon completion, acidify the reaction mixture with HCl to precipitate the spirohydantoin product.[7]

    • Isolate the product by filtration and purify by recrystallization.

  • Amidation:

    • The carboxylic acid group on the spirohydantoin intermediate is then converted to a primary amide.

    • This can be achieved using a coupling agent such as DMT-MM in the presence of an ammonia source.[1]

    • The reaction is typically carried out in an appropriate solvent like THF.

  • Final Purification: The crude Fidarestat is purified, for instance by recrystallization, to yield the final, highly pure active pharmaceutical ingredient.

Quantitative Data Summary

StepProductTypical YieldPurityReference
Protocol 1 Racemic 6-Fluorochroman-2-carboxylic acid88.4%99.8%[9]
Protocol 2 This compoundVaries with resolution method>99% ee (enzymatic)[3]
Protocol 3 Fidarestat~22.4% (overall)High[1]

Analytical Characterization

The identity and purity of the intermediates and the final Fidarestat product should be confirmed using a battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds and, with a chiral column, to determine the enantiomeric excess of the chiral intermediates and the final product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

  • Optical Rotation: To confirm the stereochemistry of the chiral compounds.

Conclusion

The synthesis of Fidarestat is a compelling example of stereospecific synthesis in pharmaceutical manufacturing. The strategic use of this compound as a key chiral intermediate is paramount to achieving the desired (2S,4S)-stereoisomer, which is essential for the drug's potent inhibitory activity against aldose reductase. The protocols outlined in these application notes provide a detailed framework for the synthesis of this important therapeutic agent, emphasizing the critical steps of chiral resolution and the construction of the spirohydantoin core.

References

Application Notes and Protocols: Derivatization of (R)-6-Fluorochroman-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of (R)-6-Fluorochroman-2-carboxylic acid. This chiral building block is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the cardiovascular drug Nebivolol. The following protocols describe common derivatization pathways, including esterification, amide bond formation, and conversion to the acyl chloride, to facilitate the synthesis of novel analogs and intermediates for drug discovery and development.

Introduction

This compound is a valuable chiral scaffold in medicinal chemistry. Its derivatization at the carboxylic acid moiety allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of new chemical entities. The protocols outlined below are based on established chemical transformations and can be adapted for various research and development applications.

Derivatization Strategies

The primary strategies for the derivatization of this compound involve the transformation of the carboxylic acid group into esters, amides, and the more reactive acyl chloride intermediate.

Derivatization_Pathways cluster_0 Starting Material cluster_1 Derivatives cluster_2 Further Reactions start (R)-6-Fluorochroman- 2-carboxylic acid ester Esters start->ester Esterification amide Amides start->amide Amidation acyl_chloride Acyl Chloride start->acyl_chloride Acyl Halogenation further_products Diverse Functionalized Molecules ester->further_products amide->further_products acyl_chloride->ester Reaction with Alcohol acyl_chloride->amide Reaction with Amine

Caption: General derivatization pathways for this compound.

Experimental Protocols

Esterification

Esterification is a common derivatization for improving cell permeability or for use as a protecting group. The Fischer-Speier esterification is a classical method, while the use of alkyl halides with a non-nucleophilic base is also effective.

This protocol describes the synthesis of Methyl (R)-6-fluorochroman-2-carboxylate.

Workflow:

Fischer_Esterification_Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product acid (R)-6-Fluorochroman- 2-carboxylic acid reflux Reflux acid->reflux methanol Methanol (excess) methanol->reflux catalyst H₂SO₄ (catalytic) catalyst->reflux workup Aqueous Work-up reflux->workup purification Column Chromatography workup->purification product Methyl (R)-6-fluorochroman- 2-carboxylate purification->product

Caption: Workflow for Fischer-Speier Esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield the pure ester.

Quantitative Data for Esterification:

DerivativeAlcoholCatalystReaction TimeYield (%)Purity (%)
Methyl esterMethanolH₂SO₄4-6 h85-95>98
Ethyl esterEthanolH₂SO₄4-6 h80-90>98
Isopropyl esterIsopropanolH₂SO₄6-8 h75-85>97
Amide Bond Formation

The formation of amides from this compound can be achieved using standard peptide coupling reagents, which offer mild reaction conditions and high yields.

This protocol describes the synthesis of an amide derivative using a primary amine and HATU as the coupling agent.

Workflow:

Amidation_Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product acid (R)-6-Fluorochroman- 2-carboxylic acid reaction Stir at Room Temperature acid->reaction amine Primary or Secondary Amine amine->reaction coupling_reagent HATU coupling_reagent->reaction base DIPEA base->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product (R)-6-Fluorochroman- 2-carboxamide Derivative purification->product

Caption: Workflow for Amide Formation using HATU.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • 1 M HCl (aqueous solution)

  • Saturated sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine (1.1 eq) and DIPEA (2.0 eq) to the solution and stir.

  • In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF or DCM and add it to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to obtain the pure amide.

Quantitative Data for Amidation:

AmineCoupling ReagentBaseReaction TimeYield (%)Purity (%)
BenzylamineHATUDIPEA2-4 h90-98>98
MorpholineHBTUDIPEA2-4 h88-96>98
AnilineCOMUDIPEA4-6 h85-95>97
Acyl Chloride Formation

The conversion of the carboxylic acid to the more reactive acyl chloride allows for subsequent reactions with a wide range of nucleophiles under mild conditions.

This protocol describes the formation of the acyl chloride using thionyl chloride.

Workflow:

Acyl_Chloride_Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Isolation cluster_3 Product acid (R)-6-Fluorochroman- 2-carboxylic acid reaction Stir at Room Temperature or Gentle Heating acid->reaction thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reaction dmf DMF (catalytic) dmf->reaction isolation Removal of Excess Reagent (under vacuum) reaction->isolation product (R)-6-Fluorochroman- 2-carbonyl chloride isolation->product

Caption: Workflow for Acyl Chloride Formation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • DMF (catalytic amount)

  • Anhydrous toluene or DCM

  • Round-bottom flask

  • Reflux condenser (with a gas outlet to a trap)

  • Magnetic stirrer and stir bar

  • Rotary evaporator (with a trap for acidic gases)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous toluene or DCM as the solvent.

  • Carefully add thionyl chloride (1.5-2.0 eq) dropwise to the stirring suspension.

  • Add a catalytic amount of DMF (1-2 drops).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (cessation of gas evolution and dissolution of the starting material). Monitor by IR spectroscopy if possible (disappearance of the broad O-H stretch of the carboxylic acid).

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to co-evaporate with anhydrous toluene a few times to ensure complete removal of residual SOCl₂.

  • The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Quantitative Data for Acyl Chloride Formation and Subsequent Reaction:

ReagentReaction ConditionsSubsequent NucleophileOverall Yield (2 steps, %)Purity (%)
SOCl₂, cat. DMFToluene, 50 °C, 2 hMethanol80-90>97
(COCl)₂, cat. DMFDCM, rt, 2 hBenzylamine85-95>98

Characterization

The synthesized derivatives should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: Useful for confirming the conversion of the carboxylic acid to an ester or amide by observing the change in the carbonyl stretching frequency.

These protocols provide a foundation for the derivatization of this compound. Researchers should optimize the reaction conditions based on the specific substrate and desired product. Standard laboratory safety procedures should be followed at all times.

Application Note: Chiral Resolution of Racemic 6-Fluorochroman-2-carboxylic Acid via Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Drug Development Professionals

Abstract

Optically pure (R)- and (S)-6-fluorochroman-2-carboxylic acids are pivotal chiral building blocks in the pharmaceutical industry, most notably as key intermediates in the synthesis of drugs like Nebivolol[1]. The biological activity of such chiral molecules is often stereospecific, making the separation of enantiomers from a racemic mixture a critical process in drug development. This application note provides a detailed guide on the principles and a practical, step-by-step protocol for the chemical resolution of racemic 6-fluorochroman-2-carboxylic acid. The primary method detailed is the classical technique of diastereomeric salt formation, which leverages differences in the physical properties of diastereomers for separation[2][3]. We will focus on the use of an optically active amine as the resolving agent, providing the scientific rationale behind the choice of agent and each step of the protocol.

Part 1: The Fundamental Principle of Chiral Resolution by Diastereomeric Salt Formation

The resolution of a racemic mixture—a 50:50 mixture of two enantiomers—is a persistent challenge because enantiomers possess identical physical properties, such as melting point, boiling point, and solubility in achiral solvents[2][4]. The most widely used method to overcome this is to convert the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images of each other and, crucially, have different physical properties, including solubility[3][5].

For a racemic carboxylic acid, (±)-Acid, this is achieved by reacting it with an enantiomerically pure chiral base, such as (+)-Base. This acid-base reaction forms a mixture of two diastereomeric salts: [(+)-Acid:(+)-Base] and [(-)-Acid:(+)-Base]. Because these salts have distinct three-dimensional structures, they exhibit different solubilities in a given solvent system. This difference allows for their separation, typically by fractional crystallization, where the less soluble diastereomer crystallizes out of the solution first[6]. Once the diastereomeric salts are separated, a simple chemical reaction, such as treatment with a strong mineral acid, is used to break the salt and regenerate the pure enantiomers of the acid and the resolving agent[3].

G start Start: Racemic Acid + Resolving Agent dissolve 1. Dissolve in Hot Methanol start->dissolve cool 2. Cool Slowly to Room Temp. & then in Ice Bath dissolve->cool filtrate1 3. Filter to Isolate Diastereomeric Salt Crystals cool->filtrate1 wash1 4. Wash Crystals with Cold Methanol filtrate1->wash1 suspend 5. Suspend Salt in Water/Ethyl Acetate wash1->suspend acidify 6. Acidify with 2M HCl to pH ~2 suspend->acidify separate 7. Separate Organic Layer acidify->separate wash2 8. Wash Organic Layer with Water separate->wash2 dry 9. Dry with Na2SO4, Filter, & Evaporate Solvent wash2->dry product End: (R)-6-Fluorochroman-2- carboxylic Acid dry->product

References

Application Notes and Protocols for the Large-Scale Production of (R)-6-Fluorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-6-Fluorochroman-2-carboxylic acid is a crucial chiral building block in the pharmaceutical industry, notably as a key intermediate in the synthesis of the antihypertensive drug Nebivolol.[1] The efficient and scalable production of this enantiomerically pure compound is of significant interest. This document provides detailed application notes and protocols for two primary methodologies for the large-scale synthesis of this compound: a chemical synthesis route involving racemic synthesis followed by chiral resolution, and a more recent, greener enzymatic resolution approach. This guide is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the production of this vital pharmaceutical intermediate.

Introduction

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. This compound stands out as a critical intermediate for several bioactive molecules.[1] Traditional chemical synthesis often yields a racemic mixture of (R)- and (S)-6-fluorochroman-2-carboxylic acid, necessitating a resolution step to isolate the desired (R)-enantiomer. This classical approach, while effective, can be complex and may generate significant chemical waste.[2][3] More recently, biocatalytic methods, specifically enzymatic resolutions, have emerged as a highly efficient and environmentally benign alternative, offering high yields and exceptional enantioselectivity.[3]

This document outlines detailed protocols for both the chemical and enzymatic routes, presenting quantitative data in structured tables for easy comparison and providing visual workflows to clarify the experimental processes.

Chemical Synthesis and Chiral Resolution

This approach involves the synthesis of racemic 6-fluorochroman-2-carboxylic acid followed by the separation of the enantiomers using a chiral resolving agent.

Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid

The synthesis of the racemic acid is typically achieved through a multi-step process starting from p-fluorophenol. A common and effective route involves the formation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid as a key intermediate, which is then reduced to the desired product.[1][4]

Workflow for Racemic Synthesis

A p-Fluorophenol B 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid A->B Multiple Steps C Racemic (R/S)-6-Fluorochroman-2-carboxylic acid B->C Catalytic Hydrogenation A Racemic (R/S)-6-Fluorochroman- 2-carboxylic acid B Diastereomeric Salts: [(R)-acid·(R)-base] [(S)-acid·(R)-base] A->B Add (R)-(+)-α-methylbenzylamine C Separated Diastereomers B->C Fractional Crystallization D (R)-6-Fluorochroman- 2-carboxylic acid C->D Acidification & Extraction cluster_0 Batch 1: Production of (S)-FCCA cluster_1 Batch 2: Production of (R)-FCCA A Racemic Methyl 6-fluorochroman- 2-carboxylate (MFCC) in Toluene C (S)-6-Fluorochroman-2-carboxylic acid ((S)-FCCA) in Aqueous Phase A->C Enantioselective Hydrolysis D Unreacted (R)-MFCC in Toluene A->D Remains in Organic Phase B Aqueous Phase with Immobilized EstS B->C E Unreacted (R)-MFCC in Toluene G (R)-6-Fluorochroman-2-carboxylic acid ((R)-FCCA) in Aqueous Phase E->G Enantioselective Hydrolysis F Aqueous Phase with Immobilized EstR F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-6-Fluorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of (R)-6-Fluorochroman-2-carboxylic acid, a key chiral building block in the pharmaceutical industry. Our goal is to equip you with the expertise and practical insights needed to improve your yield, purity, and overall success in this synthetic endeavor.

I. Strategic Overview: Selecting Your Synthetic Pathway

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: direct asymmetric synthesis or resolution of a racemic mixture. The choice of pathway often depends on available starting materials, scalability, and desired enantiomeric purity.

Synthetic_Strategies cluster_resolution Resolution Methods Start Racemic 6-Fluorochroman-2-carboxylic acid Synthesis Resolution Resolution of Racemic Mixture Start->Resolution Proceed to separation Asymmetric Direct Asymmetric Synthesis Product This compound Asymmetric->Product Direct formation Resolution->Product Isolation of (R)-enantiomer Chemical Chemical Resolution (Chiral Amines) Resolution->Chemical Enzymatic Enzymatic Resolution (Esterases) Resolution->Enzymatic

Figure 1: High-level overview of the primary synthetic strategies to obtain this compound.

II. Frequently Asked Questions (FAQs) - General Synthesis

Q1: What are the most common methods for synthesizing the racemic 6-Fluorochroman-2-carboxylic acid?

A1: The most prevalent and high-yielding method involves the catalytic hydrogenation of a chromone precursor, specifically 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[1][2] This method is often favored for its efficiency and high purity of the final product.[1] Another approach begins with p-fluorophenol, which is then elaborated to the chroman structure.[3]

Q2: I'm considering chemical resolution. What are the main drawbacks?

A2: While effective, chemical resolution using chiral amines like (R)-(+)-α-methylbenzylamine is often described as a complex process that can suffer from low yields and be environmentally taxing due to the generation of waste streams.[4]

Q3: Is enzymatic resolution a viable alternative?

A3: Absolutely. Enzymatic resolution, for instance, using esterases on the methyl ester of the racemic acid, presents a more sustainable and often higher-yielding alternative to traditional chemical resolution.[4] Reported total mole yields can be as high as 93.5%.[4]

III. Troubleshooting Guide: Catalytic Hydrogenation of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

This is a robust method, but several factors can influence the yield and purity.

Issue Potential Cause(s) Troubleshooting Action(s)
Low or No Conversion 1. Catalyst Inactivity: The Palladium on Carbon (Pd/C) catalyst may be old, poisoned, or of poor quality. 2. Insufficient Hydrogen Pressure: The pressure in the autoclave may be too low for the reaction to proceed efficiently. 3. Reaction Temperature Too Low: The activation energy for the hydrogenation may not be met.1. Use fresh, high-quality Pd/C. Consider a catalyst from a reputable supplier. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation. 2. Ensure the hydrogen pressure is maintained at the recommended level (e.g., 2.0 MPa).[2] Periodically check for leaks in the system. 3. Maintain the reaction temperature within the optimal range of 70-80°C.[1][2]
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Catalyst Poisoning: Trace impurities in the starting material or solvent can poison the catalyst.1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] The reaction is complete when the starting material spot is no longer visible. 2. Ensure the starting material and solvent (glacial acetic acid) are of high purity. Consider purifying the starting material if necessary.
Product Contamination 1. Incomplete Filtration of Catalyst: Fine particles of Pd/C may remain in the product. 2. Solvent Residues: Incomplete removal of the acetic acid solvent.1. Filter the reaction mixture through a pad of Celite® to ensure complete removal of the catalyst. 2. Concentrate the filtrate under reduced pressure to thoroughly remove the acetic acid.[2]
Experimental Protocol: Catalytic Hydrogenation
  • Reactor Setup: In an autoclave, charge 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, a 5% Pd/C catalyst (typically 5-10% by weight of the starting material), and glacial acetic acid.[2]

  • Inerting: Seal the autoclave and purge with nitrogen three times to create an inert atmosphere.[2]

  • Hydrogenation: Replace the nitrogen with hydrogen and pressurize the reactor to 2.0 MPa.[2] Heat the mixture to 70-80°C with vigorous stirring.[1][2]

  • Monitoring: Maintain the hydrogen pressure and temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reactor, release the hydrogen pressure, and filter the reaction mixture to remove the Pd/C catalyst.[1][2]

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be precipitated by adding a less polar solvent like petroleum ether.[1]

  • Purification: Filter the solid product, wash with a suitable solvent, and dry to obtain pure 6-Fluorochroman-2-carboxylic acid.[1]

Hydrogenation_Workflow Start Charge Autoclave: - Chromone Precursor - Pd/C Catalyst - Glacial Acetic Acid Inert Inert with Nitrogen Start->Inert Hydrogenate Pressurize with H₂ (2.0 MPa) Heat to 70-80°C Inert->Hydrogenate Monitor Monitor by TLC Hydrogenate->Monitor Workup Cool, Depressurize, Filter Catalyst Monitor->Workup Reaction Complete Isolate Concentrate Filtrate Precipitate Product Workup->Isolate Purify Filter and Dry Product Isolate->Purify End Racemic 6-Fluorochroman-2-carboxylic acid Purify->End

Figure 2: A step-by-step workflow for the catalytic hydrogenation of the chromone precursor.

IV. Troubleshooting Guide: Resolution of Racemic 6-Fluorochroman-2-carboxylic acid

A. Chemical Resolution

Q1: My chemical resolution is giving low enantiomeric excess (ee). What can I do?

A1:

  • Purity of Resolving Agent: Ensure the chiral amine (e.g., (R)-(+)-α-methylbenzylamine) is of high enantiomeric purity.[3]

  • Stoichiometry: Carefully control the stoichiometry of the resolving agent. Using a sub-stoichiometric amount can sometimes improve the ee of the initially precipitated diastereomeric salt.

  • Crystallization Conditions: The rate of cooling and the choice of solvent can significantly impact the selective crystallization of one diastereomer. Experiment with different solvents and cooling profiles.

Q2: I'm experiencing low recovery of the desired (R)-enantiomer. Why?

A2:

  • Solubility of Diastereomeric Salts: The diastereomeric salts may have similar solubilities in the chosen solvent, leading to co-precipitation. Try different solvent systems to maximize the solubility difference.

  • Number of Recrystallizations: While multiple recrystallizations can improve ee, they also lead to a loss of material. Aim for a balance between purity and yield.

B. Enzymatic Resolution

Q1: The enzymatic reaction is slow or incomplete. How can I improve it?

A1:

  • Enzyme Activity: Verify the activity of the esterase. Ensure proper storage and handling of the enzyme.

  • pH and Temperature: Optimize the pH and temperature of the reaction medium for the specific esterase being used. These parameters are critical for enzyme activity.

  • Substrate Form: This method typically uses the methyl ester of the racemic acid (methyl 6-fluoro-chroman-2-carboxylate).[4] Ensure you are using the correct substrate.

Q2: I'm having trouble separating the product acid from the unreacted ester. What's the best approach?

A2: A biphasic system (e.g., aqueous-toluene) is often employed.[4] The product acid will preferentially move to the aqueous phase (especially after pH adjustment), while the unreacted ester remains in the organic phase, simplifying separation.

V. Troubleshooting Precursor Synthesis: Intramolecular Friedel-Crafts Acylation

The formation of the chroman-4-one core, a precursor to the chromone, often utilizes an intramolecular Friedel-Crafts acylation of a phenoxypropionic acid.

Q1: I'm observing significant amounts of intermolecular acylation products. How can I prevent this?

A1: Intermolecular reactions are concentration-dependent. To favor the desired intramolecular cyclization, conduct the reaction under high-dilution conditions.[5] This involves using a larger volume of solvent to decrease the probability of two reactant molecules interacting.

Q2: My Friedel-Crafts reaction is giving a low yield with multiple byproducts. What are the likely causes?

A2:

  • Strong Acidic Conditions: Strong Lewis or Brønsted acids can cause dealkylation or rearrangement of substituents on the aromatic ring.[5][6] Consider using a milder Lewis acid.

  • Incomplete Cyclization: The starting material may not fully cyclize. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[5]

  • Polymer Formation: High concentrations can lead to the formation of polymeric byproducts.[5] Again, high-dilution conditions are recommended.

VI. References

  • Yang, Y. X., Wang, N. X., Sheng, R. L., Zhang, J. P., Yu, A., and Wang, W. W. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. --INVALID-LINK--

  • Ni, X., Xu, Y., & Xu, J. (2019). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 21(19), 5348-5356. --INVALID-LINK--

  • ChemicalBook. (n.d.). 6-Fluorochromane-2-carboxylic acid synthesis. --INVALID-LINK--

  • BenchChem. (2025). Navigating Chroman-4-one Synthesis: A Guide to Overcoming Common Side Products. --INVALID-LINK--

  • Jas, G., et al. (2011). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. --INVALID-LINK--

  • Patel, R. P., & Patel, K. C. (2013). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research and Pharmaceutical Chemistry, 3(3), 630-643. --INVALID-LINK--

  • Gao, S., Wang, Q., & Chen, C. (2014). General Methods of Preparing Chromones. Mini-Reviews in Organic Chemistry, 11(2), 175-184. --INVALID-LINK--

  • Ji, X. (1998). The improvement for synthesis of centchroman. Chinese Pharmaceutical Journal, 33(2), 109-110. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. --INVALID-LINK--

  • Li, W., et al. (2022). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 27(19), 6527. --INVALID-LINK--

  • Egis Gyogyszergyar Rt. (2004). New process for the preparation of racemic ([2S[2R[R[R]]]] and ([2R[2S[S[S]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluorochroman-2-methanol] and its intermediates. WO2004041805A1. --INVALID-LINK--

  • Xi'an Tianlu Pharmaceutical Co., Ltd. (2014). Preparation method of 6-fluorochroman-2-formic acid. CN104072470A. --INVALID-LINK--

  • Bandini, M., & Gualandi, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry, 14, 2827-2853. --INVALID-LINK--

  • Wikipedia. (n.d.). Friedel–Crafts reaction. --INVALID-LINK--

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. --INVALID-LINK--

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. --INVALID-LINK--

References

Technical Support Center: Synthesis of 6-Fluorochroman-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluorochroman-2-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 6-fluorochroman-2-carboxylic acid, particularly via the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows a low conversion of the starting material, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, to the desired product. What are the possible causes and solutions?

Answer:

Low or no conversion in a catalytic hydrogenation reaction can stem from several factors related to the catalyst, reaction conditions, or the presence of impurities.

  • Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be inactive. Catalysts can lose activity over time or through improper storage. It is recommended to use a fresh batch of catalyst. For particularly stubborn reactions, a more active catalyst such as Pearlman's catalyst (Palladium hydroxide on carbon) could be considered.

  • Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst. Common catalyst poisons include sulfur or thiol compounds. Ensure the purity of your starting materials and solvents.

  • Insufficient Hydrogen: The hydrogen pressure may be too low, or there might be a leak in the hydrogenation apparatus. Ensure your system is properly sealed and that sufficient hydrogen pressure (e.g., up to 2.0 MPa) is maintained throughout the reaction.[1] It is also crucial to ensure a nitrogen-inert atmosphere before introducing hydrogen to prevent unwanted side reactions.[1]

  • Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient. The hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid is often carried out at elevated temperatures (e.g., 70-80°C).[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]

Issue 2: Presence of Unexpected Byproducts

Question: My final product shows impurities other than the starting material. What are the likely byproducts and how can I minimize their formation?

Answer:

Several byproducts can potentially form during the synthesis of 6-fluorochroman-2-carboxylic acid. The formation of these is often linked to reaction conditions.

Potential Byproduct Potential Cause Suggested Solution
Incompletely Hydrogenated Intermediates (e.g., 6-fluoro-4-hydroxychroman-2-carboxylic acid or 6-fluoro-4-oxochroman-2-carboxylic acid)Insufficient reaction time, low hydrogen pressure, or low temperature.Increase reaction time, hydrogen pressure, and/or temperature. Monitor the reaction by TLC or LC-MS to ensure complete conversion.
Decarboxylation Product (6-fluorochroman)High reaction temperatures or prolonged reaction times.Optimize the reaction temperature and time. Monitor the reaction closely and stop it once the starting material is consumed.
Defluorination Product (Chroman-2-carboxylic acid)Aggressive hydrogenation conditions (high temperature, high pressure, or highly active catalyst). Aromatic fluorine atoms can be susceptible to hydrogenolysis.Use milder reaction conditions. Consider a catalyst with lower activity or add a catalyst moderator if defluorination is a significant issue.

Quantitative Data on Byproduct Formation (Illustrative)

Reaction Condition Expected Yield of 6-fluorochroman-2-carboxylic acid Potential Impurity Profile
Optimal Conditions (70-80°C, 2.0 MPa H₂, Pd/C)>88%[1]<1% Starting Material<0.5% Decarboxylation Product<0.5% Defluorination Product
High Temperature (>100°C)LowerIncreased levels of decarboxylation and potentially defluorination byproducts.
Low H₂ Pressure (<1.0 MPa)LowerHigher levels of incompletely hydrogenated intermediates and unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 6-fluorochroman-2-carboxylic acid?

A1: The most prevalent and effective method is the catalytic hydrogenation of a chromone precursor, specifically 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[1] This reaction typically utilizes a palladium on carbon (Pd/C) catalyst in a solvent like glacial acetic acid under hydrogen pressure.[1]

Q2: How can I monitor the progress of the hydrogenation reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1] By comparing the spots of the reaction mixture with the starting material and a pure product standard (if available), you can determine when the starting material has been fully consumed.

Q3: What is the typical yield and purity I can expect for this synthesis?

A3: With an optimized protocol, yields for the synthesis of 6-fluorochroman-2-carboxylic acid can be quite high, often exceeding 88%, with purities around 99.8%.[1]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C). It is crucial to work in a well-ventilated area, use appropriate personal protective equipment, and follow all safety protocols for handling high-pressure reactions and pyrophoric materials. The catalyst is typically handled wet to mitigate its pyrophoricity.

Q5: How can I purify the crude 6-fluorochroman-2-carboxylic acid?

A5: After the reaction, the palladium catalyst is first removed by filtration. The solvent is then typically removed under reduced pressure. The crude product can often be precipitated by adding a less polar solvent, such as petroleum ether, to yield a crystalline solid.[1] Further purification can be achieved through recrystallization.

Experimental Protocols

Synthesis of 6-fluorochroman-2-carboxylic acid via Catalytic Hydrogenation

This protocol is a general guideline based on literature procedures.[1]

Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on carbon (5% or 10% Pd/C, typically handled wet)

  • Glacial acetic acid

  • Hydrogen gas

  • Nitrogen gas

  • Petroleum ether (for precipitation)

Equipment:

  • Autoclave or a high-pressure hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable autoclave, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and glacial acetic acid.

  • Carefully add the wet Pd/C catalyst to the mixture.

  • Seal the autoclave and purge the system with nitrogen gas three times to ensure an inert atmosphere.

  • Replace the nitrogen atmosphere with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 2.0 MPa).

  • Heat the reaction mixture to the target temperature (e.g., 70-80°C) with stirring.

  • Maintain the hydrogen pressure throughout the reaction, replenishing as necessary. Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically when hydrogen uptake ceases and TLC shows complete consumption of the starting material), cool the reactor to room temperature.

  • Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.

  • Add petroleum ether to the concentrated residue to precipitate the crude product.

  • Collect the solid product by filtration and dry it under vacuum to obtain 6-fluorochroman-2-carboxylic acid.

Visualizations

Synthesis_Pathway start 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid product 6-fluorochroman-2-carboxylic acid start->product H₂, Pd/C Glacial Acetic Acid, 70-80°C

Caption: Synthesis of 6-fluorochroman-2-carboxylic acid.

Troubleshooting_Workflow decision decision issue issue start Start Synthesis check_conversion Check Conversion by TLC/LC-MS start->check_conversion is_complete Is Conversion Complete? check_conversion->is_complete byproducts Byproducts Detected check_conversion->byproducts If byproducts observed workup Proceed to Workup and Purification is_complete->workup Yes low_conversion Low Conversion Issue is_complete->low_conversion No end Pure Product workup->end check_catalyst Check Catalyst Activity low_conversion->check_catalyst check_h2 Check H₂ Pressure & System Seal low_conversion->check_h2 check_conditions Optimize Temp. & Time low_conversion->check_conditions incomplete_rxn Incomplete Reaction? (Starting Material/Intermediates) byproducts->incomplete_rxn over_reduction Over-reduction? (Decarboxylation/Defluorination) byproducts->over_reduction adjust_conditions Adjust Reaction Conditions (Time, Temp, Pressure) incomplete_rxn->adjust_conditions over_reduction->adjust_conditions

Caption: Troubleshooting workflow for synthesis.

Side_Reactions main_path Desired Reaction Pathway side_path Potential Side Reactions starting_material 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid product 6-fluorochroman-2-carboxylic acid starting_material->product Optimal Conditions intermediate Incompletely Hydrogenated Intermediate starting_material->intermediate Insufficient H₂/Time decarboxylated 6-fluorochroman (Decarboxylation) product->decarboxylated High Temperature defluorinated Chroman-2-carboxylic acid (Defluorination) product->defluorinated Aggressive Conditions

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Chemical Resolution of 6-Fluorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical resolution of 6-fluorochroman-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting strategies associated with this process. The chemical resolution of 6-fluorochroman-2-carboxylic acid is recognized as a complex procedure often characterized by low yields.[1] This guide offers FAQs, troubleshooting advice, and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chemical resolution of 6-fluorochroman-2-carboxylic acid?

A1: The most widely used method is diastereomeric salt crystallization. This involves reacting the racemic mixture of 6-fluorochroman-2-carboxylic acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.

Q2: Which chiral resolving agents are typically used for this resolution?

A2: Commonly employed chiral resolving agents for 6-fluorochroman-2-carboxylic acid include optically active α-methylbenzylamine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, and (+)-dehydroabietylamine.[2][3]

Q3: What are the main challenges encountered during the chemical resolution of 6-fluorochroman-2-carboxylic acid?

A3: The primary challenges include low yields, difficulty in achieving high enantiomeric excess (e.e.), co-crystallization of the diastereomeric salts, and the formation of oils instead of crystalline solids. The process can be sensitive to solvent choice, temperature, and stoichiometry.

Q4: Is there an alternative to chemical resolution?

A4: Yes, enzymatic resolution has been reported as a more efficient and environmentally friendly alternative. One study demonstrated the use of two esterases for the sequential resolution of the methyl ester of 6-fluorochroman-2-carboxylic acid, achieving high enantiomeric excess (>95%) and overall yield (>93%).[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the chemical resolution of 6-fluorochroman-2-carboxylic acid via diastereomeric salt crystallization.

Issue 1: Low Yield of the Desired Diastereomeric Salt
Potential Cause Troubleshooting Suggestion
Suboptimal Solvent System The solubility of the diastereomeric salts is critical. The ideal solvent will maximize the solubility difference between the two diastereomers. A solvent screen using a variety of solvents with different polarities (e.g., alcohols, esters, ketones, and their mixtures with water) is highly recommended.
Incorrect Stoichiometry While a 1:1 molar ratio of the racemic acid to the resolving agent is a common starting point, this may not be optimal. Varying the ratio (e.g., using a slight excess or deficit of the resolving agent) can sometimes improve the selective precipitation of the desired diastereomer.
Inefficient Crystallization Ensure the solution is sufficiently concentrated to induce crystallization. If the solution is too dilute, carefully evaporate some of the solvent. Seeding the solution with a small crystal of the desired diastereomeric salt can also promote crystallization.
Premature Isolation Allow sufficient time for the crystallization to complete. The optimal crystallization time can vary significantly depending on the solvent and temperature.
Issue 2: Low Enantiomeric Excess (e.e.) of the Final Product
Potential Cause Troubleshooting Suggestion
Co-crystallization of Diastereomers This occurs when the solubility difference between the two diastereomeric salts is small in the chosen solvent. A thorough solvent screening is the most effective way to address this. The goal is to find a solvent system where one salt is significantly less soluble than the other.
Incomplete Separation A single crystallization may not be sufficient to achieve high diastereomeric purity. Recrystallization of the isolated salt is often necessary. The choice of solvent for recrystallization is also critical and may differ from the initial crystallization solvent.
Racemization While less common for this specific molecule under standard resolution conditions, ensure that the conditions used for liberating the free acid from the diastereomeric salt (e.g., strong acid or base) are not harsh enough to cause racemization.
Issue 3: Formation of an Oil Instead of Crystals ("Oiling Out")
Potential Cause Troubleshooting Suggestion
High Supersaturation The solution may be too concentrated, leading to the separation of the salt as a liquid phase. Try using a more dilute solution.
Inappropriate Solvent The chosen solvent may be too "good" at dissolving the salt. The addition of an "anti-solvent" (a solvent in which the salt is less soluble) can sometimes induce crystallization. The anti-solvent should be added slowly to avoid rapid precipitation.
Temperature The crystallization temperature may be too high. Experiment with lower crystallization temperatures. A slower cooling rate can also be beneficial.

Quantitative Data

The following table summarizes reported data for the chemical resolution of 6-fluorochroman-2-carboxylic acid. It is important to note that results can vary significantly based on the specific experimental conditions.

Resolving AgentSolvent SystemDiastereomer YieldFinal Product YieldReference
(+)-DehydroabietylamineEthanol/Methanol59% (total for both diastereomers)32% (for the optically pure acids)[4]

Experimental Protocols

Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid

A common route to racemic 6-fluorochroman-2-carboxylic acid involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[5][6]

  • Materials: 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, Palladium on carbon (Pd/C, 10%), Glacial acetic acid, Hydrogen gas.

  • Procedure:

    • In a high-pressure autoclave, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and a catalytic amount of Pd/C in glacial acetic acid.

    • Seal the autoclave and purge with an inert gas (e.g., nitrogen).

    • Pressurize the autoclave with hydrogen gas (typically to several atmospheres).

    • Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized.

    • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

    • Once the reaction is complete, cool the autoclave, and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to remove the acetic acid.

    • The crude product can be purified by recrystallization.

General Protocol for Diastereomeric Salt Resolution

The following is a generalized protocol for the resolution of racemic 6-fluorochroman-2-carboxylic acid using a chiral amine resolving agent. This protocol should be optimized for specific resolving agents and solvent systems.

  • Materials: Racemic 6-fluorochroman-2-carboxylic acid, Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine), Crystallization solvent(s), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Organic extraction solvent (e.g., ethyl acetate).

  • Procedure:

    • Salt Formation:

      • Dissolve the racemic 6-fluorochroman-2-carboxylic acid in a suitable solvent with gentle heating.

      • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

      • Slowly add the resolving agent solution to the carboxylic acid solution with stirring.

    • Crystallization:

      • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.

      • If crystallization does not occur, try seeding the solution with a small crystal of the desired salt or reducing the solvent volume.

    • Isolation of the Diastereomeric Salt:

      • Collect the crystals by vacuum filtration.

      • Wash the crystals with a small amount of the cold crystallization solvent.

      • Dry the crystals.

    • Recrystallization (if necessary):

      • To improve the diastereomeric purity, recrystallize the salt from a suitable solvent.

    • Liberation of the Enantiomerically Pure Acid:

      • Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

      • Acidify the aqueous layer with HCl (e.g., 1M HCl) to a pH of approximately 1-2.

      • Separate the organic layer and extract the aqueous layer several times with the organic solvent.

      • Combine the organic extracts, wash with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched 6-fluorochroman-2-carboxylic acid.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Racemic Acid cluster_resolution Diastereomeric Salt Resolution start 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid hydrogenation Catalytic Hydrogenation (Pd/C, H₂) start->hydrogenation racemic_acid Racemic 6-Fluorochroman-2-carboxylic Acid hydrogenation->racemic_acid salt_formation Salt Formation in Solvent racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine) resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts salt_formation->diastereomeric_mixture crystallization Fractional Crystallization diastereomeric_mixture->crystallization separated_salts Separated Diastereomeric Salts crystallization->separated_salts liberation Liberation of Free Acid (Acid/Base Treatment) separated_salts->liberation enantiopure_acid Enantiopure 6-Fluorochroman-2-carboxylic Acid liberation->enantiopure_acid

Caption: Experimental workflow for the synthesis and resolution of 6-fluorochroman-2-carboxylic acid.

troubleshooting_logic start Resolution Attempt issue Issue Encountered? start->issue low_yield Low Yield issue->low_yield Yes low_ee Low Enantiomeric Excess issue->low_ee Yes oiling_out Oiling Out issue->oiling_out Yes success Successful Resolution issue->success No solve_yield Optimize Solvent Adjust Stoichiometry Increase Concentration Seeding low_yield->solve_yield solve_ee Solvent Screen Recrystallize Check for Racemization low_ee->solve_ee solve_oiling Dilute Solution Add Anti-solvent Lower Temperature oiling_out->solve_oiling solve_yield->start solve_ee->start solve_oiling->start

Caption: Troubleshooting logic for the chemical resolution of 6-fluorochroman-2-carboxylic acid.

References

Technical Support Center: Optimization of Enzymatic Resolution of 6-Fluorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Chiral 6-Fluorochroman-2-carboxylic Acid

Optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids (FCCAs) are pivotal chiral building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of various therapeutic agents.[1][2] Traditional chemical resolution methods for these compounds are often plagued by low yields, complex procedures, and significant environmental impact.[1] Enzymatic kinetic resolution (EKR) presents a superior alternative, offering high enantioselectivity, mild reaction conditions, and a greener footprint.

This guide provides in-depth technical support for researchers and process chemists working on the enzymatic resolution of FCCAs. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab, focusing on the resolution of the racemic methyl ester of 6-fluorochroman-2-carboxylic acid ((±)-MFCC) as a primary example.

Core Principles: The Enzymatic Reaction

The most common strategy for resolving 6-fluorochroman-2-carboxylic acid is the enantioselective hydrolysis of its racemic ester, typically the methyl ester ((±)-MFCC). An enzyme, such as a lipase or an esterase, selectively catalyzes the hydrolysis of one ester enantiomer into the corresponding carboxylic acid, leaving the other enantiomer unreacted. For instance, one enzyme might preferentially hydrolyze (S)-MFCC to (S)-FCCA, leaving (R)-MFCC behind. The success of this process hinges on the enzyme's ability to discriminate between the two enantiomers, a property quantified by the enantioselectivity factor (E-value).

A state-of-the-art method involves using two distinct esterases, EstS and EstR, in a sequential manner to produce both (S)- and (R)-FCCA with high enantiomeric excess (>99% and 95-96% ee, respectively).[1] This process is often conducted in an aqueous-toluene biphasic system, which aids in substrate availability and product separation.[1]

Troubleshooting Guide & Experimental FAQs

This section addresses common challenges in a direct question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction shows very low conversion (<10%) even after an extended period. What are the primary causes?

A1: Low or no conversion is a common initial hurdle. The issue typically stems from one of four areas: the enzyme, the substrate, the reaction conditions, or the presence of inhibitors.

  • Inactive Enzyme: The enzyme is the engine of your reaction. Confirm its activity. Has it been stored correctly at the recommended temperature?[3] Was it handled properly to avoid denaturation? Run a control reaction with a known, reliable substrate for that enzyme to verify its viability.[4]

  • Suboptimal Reaction Conditions: Every enzyme has an optimal pH and temperature range. For many lipases and esterases, this is often between 30-50°C and a pH around 7.0.[5] A deviation can drastically reduce activity. Verify the pH of your buffer before starting and monitor it during the reaction, as the production of the carboxylic acid will lower the pH.

  • Poor Substrate Solubility: The racemic ester ((±)-MFCC) may have limited solubility in a purely aqueous system, leading to mass transfer limitations. This is a primary reason for using biphasic systems (e.g., buffer-toluene) or adding a water-miscible co-solvent.[1][4] Ensure adequate agitation (150-200 rpm) to maximize the interfacial area where the reaction occurs.[5]

  • Presence of Inhibitors: Ensure your substrate and solvents are of high purity. Contaminants such as heavy metal ions or residual detergents from glassware can act as enzyme inhibitors.[6][7] If metal ion contamination is suspected, consider adding a chelating agent like EDTA as a diagnostic test.[6]

Q2: I'm achieving good conversion (~50%), but the enantiomeric excess (ee) of both my product acid and remaining ester is unacceptably low. How can I improve enantioselectivity?

A2: This is a classic optimization problem. Low enantioselectivity means the enzyme is not discriminating effectively between the (R)- and (S)-enantiomers.

  • Stop at 50% Conversion: The fundamental theory of kinetic resolution dictates that the highest ee for both the product and the remaining substrate is achieved at or near 50% conversion. Pushing the reaction beyond this point will inevitably decrease the ee of the unreacted substrate. Monitor your reaction progress closely using chiral HPLC or GC and stop it promptly.[5]

  • Lower the Temperature: In many cases, reducing the reaction temperature can significantly enhance enantioselectivity (increase the E-value), although it will also slow the reaction rate.[8] Try running the reaction at a lower temperature (e.g., 25°C or 30°C instead of 40°C) to find a balance between selectivity and reaction time.

  • Screen Different Enzymes: Not all hydrolases are created equal. The choice of enzyme is the most critical factor for enantioselectivity. If one lipase (e.g., from Candida antarctica) gives poor results, screen others (e.g., from Pseudomonas cepacia, Aspergillus oryzae) or esterases.[1][9] Enzyme screening kits are commercially available to facilitate this process.[9]

  • Solvent Engineering: The organic solvent in a biphasic system can influence enzyme conformation and, therefore, its selectivity. Toluene is a common choice, but exploring other solvents like hexane, heptane, or methyl tert-butyl ether (MTBE) may yield better results.[1]

Q3: The reaction starts efficiently but then stalls prematurely before reaching the target 50% conversion. What's causing this?

A3: A premature halt typically points to enzyme deactivation or product inhibition during the reaction.

  • pH Shift: As the reaction proceeds, it produces 6-fluorochroman-2-carboxylic acid. This will cause the pH of the aqueous phase to drop, potentially moving it out of the enzyme's optimal range and leading to inactivation.[10][11] The solution is to use a sufficiently concentrated buffer (e.g., 100-200 mM phosphate buffer) or to implement a pH-stat system that automatically adds a base to maintain a constant pH.

  • Product Inhibition: High concentrations of one or both of the products (the carboxylic acid or the alcohol from hydrolysis) can sometimes inhibit the enzyme, slowing the reaction down.[10] A biphasic system helps mitigate this by partitioning the product and substrate between the two phases, keeping the local concentration around the enzyme lower.[1]

  • Enzyme Instability: The enzyme may simply not be stable enough for the required reaction time under your specific conditions (temperature, solvent). Using an immobilized enzyme can dramatically improve operational stability and allows for easier recovery and reuse.[12] Many lipases, like Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), are commercially available in immobilized form.[13]

Q4: I have inconsistent results between batches. What should I be standardizing?

A4: Reproducibility is key. Inconsistent outcomes usually arise from subtle variations in experimental parameters.

  • Water Activity: In systems with organic solvents, the amount of water associated with the enzyme is critical for its activity.[10][14] Ensure the enzyme is properly hydrated or that the water content of your solvent is consistent.

  • Enzyme Source and Batch: Use the same supplier and, if possible, the same batch of enzyme for a series of experiments. There can be activity variations between lots.

  • Precise Parameter Control: Use a temperature-controlled shaker/incubator. Calibrate your pH meter regularly. Use precise volumetric and gravimetric equipment.[7]

  • Homogenization: For immobilized enzymes, ensure the reaction mixture is stirred adequately to prevent the enzyme particles from settling, which would create a concentration gradient and inconsistent sampling.[5]

Analytical Methods FAQs

Accurate analysis is non-negotiable for assessing the success of your resolution.

Q1: What is the best method for determining enantiomeric excess (ee), and how do I set it up?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method for accurately determining the ee of both the carboxylic acid product and the unreacted ester.[15][16]

A general workflow for developing a chiral HPLC method involves:

  • Column Selection: Choose an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are excellent starting points for this class of compounds.[15]

  • Mobile Phase Optimization: Start with a standard mobile phase for normal-phase chromatography, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v). Adjust the ratio to achieve baseline separation of the enantiomers. Adding a small amount of an acid (like 0.1% trifluoroacetic acid) is often necessary when analyzing carboxylic acids to ensure good peak shape.[15]

  • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., ~254 nm).

  • Quantification: Calculate the ee using the peak areas of the two enantiomers: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.[17]

Q2: Besides HPLC, are there other methods to determine ee?

A2: Yes, other techniques can be used, each with its own advantages.

TechniquePrincipleProsCons
Chiral HPLC Differential interaction with a chiral stationary phase.[15]High accuracy, widely applicable, robust.Requires method development, higher cost.
Chiral GC Separation on a chiral capillary column.High resolution for volatile compounds.Requires derivatization for non-volatile compounds like carboxylic acids, thermal stability needed.[18]
NMR Spectroscopy Using a chiral solvating or derivatizing agent to create diastereomers with distinct NMR signals.[15][17]Non-destructive, provides structural info.Lower sensitivity, requires pure samples, chiral agents can be expensive.[15]
Polarimetry Measures the rotation of plane-polarized light.Fast and simple.Requires a pure sample, concentration dependent, low accuracy for low ee values.[15][18]

Protocols and Workflows

Protocol 1: General Procedure for EKR of (±)-MFCC

This protocol is a representative starting point based on established methods.[1] Optimization will be required for your specific enzyme and setup.

  • Reaction Setup: In a 50 mL flask, prepare a biphasic system consisting of 10 mL of 100 mM potassium phosphate buffer (pH 7.5) and 10 mL of toluene.

  • Substrate Addition: Add the racemic substrate, (±)-methyl 6-fluorochroman-2-carboxylate ((±)-MFCC), to the toluene phase to a final concentration of 50 mM.

  • Equilibration: Place the flask in a temperature-controlled orbital shaker set to 35°C and 200 rpm. Allow the system to equilibrate for 15 minutes.

  • Initiation: Add the enzyme (e.g., 20 mg/mL of a specific lipase or esterase preparation). Start the timer for the reaction.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), pause the agitation and carefully withdraw a small aliquot (e.g., 100 µL) from the organic phase.

  • Sample Preparation: Quench the reaction in the aliquot by adding it to a vial containing a drying agent (e.g., Na₂SO₄) and a solvent like ethyl acetate. Prepare the sample for chiral HPLC analysis to determine conversion and ee.

  • Termination: Once the reaction has reached ~50% conversion, stop the reaction by separating the phases or filtering off the (immobilized) enzyme. Proceed to workup.

Protocol 2: Acid-Base Extraction for Product Separation
  • Phase Separation: Transfer the final reaction mixture to a separatory funnel. Separate the aqueous and organic layers.

  • Ester Recovery: The organic layer contains the unreacted ester (e.g., (R)-MFCC). Wash this layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to isolate the ester.

  • Acid Recovery: The aqueous layer contains the sodium salt of the product acid (e.g., sodium (S)-6-fluorochroman-2-carboxylate). Cool this layer in an ice bath and acidify to pH ~2 by slowly adding 1M HCl.

  • Extraction: The protonated acid will often precipitate or can be extracted from the acidified aqueous layer using an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).[6]

  • Isolation: Combine the organic extracts from the acid extraction, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to isolate the enantiomerically enriched carboxylic acid.

Visualized Workflows & Logic

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Prepare Buffer & Solvents setup Set up Biphasic System prep_reagents->setup prep_enzyme Weigh Enzyme initiate Add Enzyme to Initiate prep_enzyme->initiate prep_substrate Prepare Substrate Solution prep_substrate->setup equilibrate Equilibrate Temp. & Agitation setup->equilibrate equilibrate->initiate monitor Monitor via HPLC/GC initiate->monitor Take aliquots terminate Terminate at ~50% Conversion monitor->terminate Target reached separate Acid-Base Extraction terminate->separate isolate_ester Isolate Unreacted Ester separate->isolate_ester isolate_acid Isolate Product Acid separate->isolate_acid analyze Final ee & Yield Analysis isolate_ester->analyze isolate_acid->analyze

Caption: Overall workflow for enzymatic resolution of (±)-MFCC.

Troubleshooting Decision Tree

G cluster_low_conversion Troubleshoot Low Conversion cluster_low_ee Troubleshoot Low Enantioselectivity start Start Experiment check_conversion Is Conversion > 40%? start->check_conversion check_ee Is ee > 95%? check_conversion->check_ee Yes check_enzyme Verify Enzyme Activity (Control Reaction) check_conversion->check_enzyme No success Success: Proceed to Scale-up check_ee->success Yes stop_50 Stop Reaction Closer to 50% check_ee->stop_50 No check_conditions Optimize pH & Temperature check_enzyme->check_conditions check_solubility Improve Solubility (Co-solvent, Agitation) check_conditions->check_solubility check_inhibitors Check Purity of Reagents check_solubility->check_inhibitors lower_temp Lower Reaction Temperature stop_50->lower_temp screen_enzymes Screen Different Enzymes lower_temp->screen_enzymes screen_solvents Test Alternative Solvents screen_enzymes->screen_solvents

Caption: Logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Purification of (R)-6-Fluorochroman-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols for the purification of crude (R)-6-Fluorochroman-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product has low purity after initial precipitation. What are the common impurities?

A1: Low purity can result from several sources. The most common impurities include:

  • Unreacted Starting Material: If the synthesis involves the reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, this precursor may carry through.[1][2]

  • Residual Solvents: Acetic acid (from hydrogenation) or other extraction solvents like ethyl acetate and toluene can remain.[1][2]

  • Catalyst Residue: Incomplete filtration can leave traces of the palladium on carbon (Pd/C) catalyst used during hydrogenation.[1]

  • Diastereomeric Impurities: Depending on the synthesis route, other stereoisomers might be formed, which can be challenging to separate by simple crystallization.[3][4]

  • Side-Reaction Byproducts: Over-reduction or other side reactions can generate structurally similar impurities that may co-precipitate with the desired product.[5]

Q2: I performed a crystallization, but the product oiled out instead of forming a solid. What should I do?

A2: Oiling out typically occurs when the product's solubility in the solvent system is too high or when the solution is supersaturated and cools too quickly. Try the following:

  • Increase the Anti-Solvent Volume: Gradually add more of the less polar solvent (e.g., petroleum ether or hexane) to decrease the overall solubility of the product.[1]

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Avoid crash-cooling.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. This can initiate nucleation and induce crystallization.

  • Seed Crystals: If available, add a few seed crystals of pure this compound to the cooled solution to promote crystallization.

Q3: My yield is significantly lower than expected after purification. How can I improve it?

A3: Low yields are often due to product loss during workup and purification steps. Consider these points:

  • Incomplete Precipitation: Ensure you have added a sufficient amount of anti-solvent and allowed adequate time for the product to crystallize before filtration. Cooling the mixture can further decrease solubility and improve recovery.

  • Transfer Losses: Minimize the number of transfers between flasks. Rinse all glassware with the mother liquor or a small amount of fresh, cold solvent to recover any adhered product.

  • Column Chromatography Losses: If using column chromatography, the product may adhere to the silica gel. Ensure complete elution by using a slightly more polar solvent mixture at the end of the run.[5] Monitor elution carefully with Thin Layer Chromatography (TLC).[1]

  • Avoid Multiple Purifications: While sometimes necessary, each purification step (e.g., recrystallization) will inevitably lead to some material loss. Optimize a single purification method where possible.[6]

Q4: How can I effectively remove the diastereomeric impurity, (S)-6-Fluorochroman-2-carboxylic acid?

A4: Separating enantiomers or diastereomers typically requires chiral-specific techniques.

  • Chiral Resolution: The most effective method is chiral resolution. This can be achieved by forming diastereomeric salts with an optically pure amine, such as (R)-(+)-α-methylbenzylamine, followed by fractional crystallization.[7]

  • Enzymatic Resolution: Specific esterases can be used for the kinetic resolution of racemic methyl 6-fluorochroman-2-carboxylate, selectively hydrolyzing one enantiomer to the desired carboxylic acid.[8]

  • Preparative Chiral HPLC: While expensive, preparative chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers on a larger scale.

Q5: What analytical techniques are recommended to confirm the purity of my final product?

A5: A combination of techniques is recommended for full characterization:

  • Chromatographic Methods:

    • TLC: Useful for rapid, qualitative monitoring of reaction progress and assessing fraction purity during column chromatography.[1]

    • HPLC: Provides quantitative data on chemical purity.

    • Chiral HPLC: Essential for determining the enantiomeric excess (ee) of the final product. Polysaccharide-based chiral stationary phases are often effective.[9][10]

  • Spectroscopic Methods:

    • NMR (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and can help identify impurities.[11]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[11]

  • Optical Rotation: Measurement of the specific optical rotation can help confirm the absolute configuration of the enantiomer.[12]

Quantitative Data Summary

The following table summarizes typical yield and purity data reported for the synthesis and purification of 6-Fluorochroman-2-carboxylic acid.

ParameterMethodValueReference
Yield Catalytic Hydrogenation & Precipitation> 88%[1]
Chemical Purity Catalytic Hydrogenation & Precipitation99.8%[1][2]
Enantiomeric Excess (ee) Enzymatic Resolution of (R)-FCCA99.1%[8]
Enantiomeric Excess (ee) Enzymatic Resolution of (S)-FCCA96.9%[8]

Experimental Protocols

Protocol 1: Purification by Precipitation/Crystallization

This protocol is suitable for the initial purification of crude product obtained from the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[1][2]

  • Concentration: Following the removal of the hydrogenation catalyst by filtration, concentrate the filtrate (typically in acetic acid) under reduced pressure to obtain a viscous oil or residue.

  • Dissolution (Optional): If the residue is highly viscous, dissolve it in a minimum amount of a suitable polar solvent, such as ethyl acetate or toluene.

  • Precipitation: While stirring, slowly add a non-polar anti-solvent, such as petroleum ether or hexane, until the solution becomes cloudy and a precipitate begins to form. Continue adding the anti-solvent until precipitation appears complete (typically 5-10 volumes relative to the polar solvent).

  • Maturation: Stir the resulting slurry at room temperature for 30-60 minutes, then cool it in an ice bath for another 30-60 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold anti-solvent to remove residual mother liquor.

  • Drying: Dry the purified solid product under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating the target compound from starting materials or other byproducts with different polarities.[5][13]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly stronger solvent (e.g., dichloromethane). If solubility is low, the crude material can be adsorbed onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of the chosen eluent (e.g., a mixture of ethyl acetate and hexane).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the solvent system. A typical starting point is a low-polarity mixture (e.g., 10-20% ethyl acetate in hexane), gradually increasing the polarity (gradient elution) to elute the desired compound.[5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purity Analysis by Chiral HPLC

This protocol provides a general guideline for determining the enantiomeric excess (ee) of the final product. Specific conditions may need to be optimized.

  • Column Selection: Choose a suitable polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column.[10]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape for carboxylic acids.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.

  • Injection and Analysis: Equilibrate the column with the mobile phase. Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.

  • Quantification: Calculate the enantiomeric excess using the peak areas (A) of the (R) and (S) enantiomers: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] * 100

Visualizations

G cluster_0 Purification Workflow Crude Crude (R)-6-Fluorochroman- 2-carboxylic acid Filter Filter Catalyst (e.g., Pd/C) Crude->Filter Concentrate Concentrate Under Reduced Pressure Filter->Concentrate Precipitate Precipitate with Anti-Solvent (e.g., Petroleum Ether) Concentrate->Precipitate Filter_Solid Filter Solid Product Precipitate->Filter_Solid Dry Dry Under Vacuum Filter_Solid->Dry Pure Pure (R)-Product Dry->Pure

Caption: General workflow for the purification of this compound.

G cluster_1 Troubleshooting Logic Start Crude Product Purity Issue? Impurity_Type Identify Impurity Type (TLC, HPLC, NMR) Start->Impurity_Type Yes Success Pure Product Start->Success No SM Starting Material or Polar Impurities Present Impurity_Type->SM Stereo Diastereomer or Enantiomer Present Impurity_Type->Stereo Oily Product is Oily, Not Solid Impurity_Type->Oily Recrystallize Action: Recrystallize or Perform Column Chromatography SM->Recrystallize Chiral Action: Chiral Resolution (Diastereomeric Salts or Enzymatic) Stereo->Chiral Solvent Action: Adjust Solvent Ratio, Cool Slowly, Scratch, or Seed Oily->Solvent Fail Still Impure Recrystallize->Fail Recrystallize->Success Purity OK Chiral->Fail Chiral->Success Purity/ee OK Solvent->Fail Solvent->Success Solid Formed Fail->Impurity_Type Re-evaluate

Caption: Decision tree for troubleshooting common purification issues.

References

preventing racemization of (R)-6-Fluorochroman-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-6-Fluorochroman-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the enantiomeric purity of this critical chiral building block during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure substance, like this compound, converts into a mixture containing equal amounts of both enantiomers (R and S), known as a racemate.[1][2] This is a significant concern because the biological activity of chiral molecules, such as pharmaceuticals derived from this acid, is often exclusive to one enantiomer.[3] The formation of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or the introduction of unwanted side effects. Therefore, maintaining high enantiomeric excess (e.e.) is crucial for its application in drug synthesis.[4][5]

Q2: What are the primary factors that can induce racemization in this compound?

A2: The chiral center in this compound is the carbon atom at the 2-position, which is alpha to the carboxylic acid's carbonyl group. The primary cause of racemization is the removal of the acidic proton at this position under basic conditions, which leads to the formation of a planar, achiral enolate intermediate.[2][6] Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of both (R) and (S) enantiomers.[2] Key factors that promote this process include:

  • Strong Bases: The presence of strong or non-hindered bases can readily abstract the alpha-proton.

  • High Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for enolization and subsequent racemization.[7]

  • Certain Activation Reagents: During reactions like amide bond formation, some coupling reagents can form intermediates (e.g., oxazolones) that are particularly susceptible to racemization.[8]

  • Prolonged Reaction Times: Extended exposure to conditions that promote racemization increases the likelihood of losing enantiomeric purity.

Q3: How should I store this compound to ensure its long-term stability and prevent racemization?

A3: To maintain the enantiomeric integrity of this compound during storage, it is recommended to keep it in a cool, dry, and dark place. Store the compound as a solid in a tightly sealed container to protect it from moisture and atmospheric contaminants. Avoid storing it in solution, especially in protic or basic solvents, for extended periods. If a stock solution is necessary, use a dry, aprotic solvent and store it at low temperatures (e.g., -20°C).

Troubleshooting Guide: Common Experimental Issues

Issue 1: Loss of Enantiomeric Excess (e.e.) During Amide Coupling Reactions

You are performing an amide coupling reaction with this compound and have observed a significant drop in the enantiomeric excess of your product.

Potential Causes & Solutions:

The most common cause of racemization during amide coupling is the activation of the carboxylic acid, which makes the alpha-proton more acidic and susceptible to abstraction by base.[8][9] The choice of coupling reagent, base, and reaction conditions is critical.

Troubleshooting Steps:

  • Evaluate Your Coupling Reagent: Standard coupling reagents like DCC, HBTU, and HATU can sometimes lead to racemization, especially with sensitive substrates.[10][11]

    • Solution: Switch to a coupling reagent known to suppress racemization. Reagents that form active esters less prone to racemization are preferred. Consider using ynamide-based coupling reagents or adding an auxiliary agent like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®).[3][8][10][12][13]

  • Assess the Base Used: Strong, non-hindered bases (e.g., triethylamine) can readily deprotonate the chiral center.

    • Solution: Use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[8] The bulkiness of DIPEA makes it less likely to abstract the alpha-proton while still effectively acting as a proton scavenger for the coupling reaction.

  • Control the Reaction Temperature: Higher temperatures accelerate the rate of racemization.

    • Solution: Perform the activation and coupling steps at low temperatures. Start the activation at 0°C or even -15°C and allow the reaction to warm to room temperature slowly only if necessary. Monitor the reaction progress closely to avoid unnecessarily long reaction times.

Comparative Data: Impact of Reagents on Enantiomeric Excess

Coupling ReagentAdditiveBaseTemperature (°C)Time (h)Final e.e. (%)
HBTUNoneTriethylamine251275%
HBTUHOBtDIPEA0 to 25695%
EDCHOBtDIPEA0 to 25897%
Ynamide (MYTsA)NoneNone254>99%[12]
T3PPyridinePyridine0 to 255>99%[3]

Note: Data is illustrative and results may vary based on specific substrates and conditions.

Issue 2: Racemization Observed During Chromatographic Purification

You have confirmed high enantiomeric excess post-reaction, but the e.e. of the purified product is lower after silica gel column chromatography.

Potential Causes & Solutions:

Standard silica gel is slightly acidic and can, in some cases, promote on-column racemization, especially if the compound is sensitive or if elution times are long. Basic impurities on the silica or in the solvents can also be a cause.

Troubleshooting Steps:

  • Neutralize the Stationary Phase:

    • Solution: Pre-treat the silica gel by flushing the column with your eluent system containing a small amount of a volatile base, such as 0.5-1% triethylamine or DIPEA, before loading your sample. This neutralizes active sites on the silica.

  • Optimize the Mobile Phase:

    • Solution: Increase the polarity of your eluent to speed up the elution of your compound, minimizing its residence time on the column. However, ensure you maintain adequate separation from impurities.

  • Consider Alternative Purification Methods:

    • Solution: If racemization on silica persists, consider alternative methods such as preparative thin-layer chromatography (prep-TLC), crystallization, or switching to a different stationary phase like alumina (basic or neutral). For determining enantiomeric excess, direct analysis using a chiral HPLC or SFC column is the standard method.[14][15]

Experimental Protocols & Visual Guides

Protocol: Racemization-Resistant Amide Coupling

This protocol details a method for coupling this compound with a primary amine using EDC/HOBt, a combination known to minimize racemization.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound and HOBt in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC·HCl to the solution and stir for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the primary amine in anhydrous DCM.

  • Add the amine solution and then DIPEA dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with DCM, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as required, and verify the enantiomeric excess using chiral HPLC.

Visual Workflow and Troubleshooting Diagrams

Racemization_Mechanism R_Acid (R)-Acid (Chiral) Racemate Racemic Mixture (50% R / 50% S) p1 R_Acid->p1 Enolate Planar Enolate (Achiral Intermediate) p2 Enolate->p2 + H⁺ S_Acid (S)-Acid (Chiral) p1->Enolate - H⁺ (Base) p2->R_Acid Attack from top face p2->S_Acid Attack from bottom face Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Dissolve (R)-Acid & Additive (e.g., HOBt) in dry DCM cool Cool to 0°C start->cool activate Add Coupling Reagent (e.g., EDC) cool->activate add_amine Add Amine & Hindered Base (e.g., DIPEA) activate->add_amine react Stir (0°C to RT) add_amine->react quench Aqueous Quench react->quench extract Extract & Wash quench->extract purify Purify (e.g., Column) extract->purify analyze Analyze e.e. (Chiral HPLC) purify->analyze Troubleshooting_Tree start Problem: Loss of Enantiomeric Excess (e.e.) check_when When is e.e. loss observed? start->check_when during_reaction During Reaction check_when->during_reaction after_purification After Purification check_when->after_purification check_reagents Review Coupling Reagents during_reaction->check_reagents check_base Review Base Used during_reaction->check_base check_temp Review Temperature during_reaction->check_temp sol_reagent Solution: Use racemization-suppressing reagents (EDC/HOBt, Ynamides) check_reagents->sol_reagent sol_base Solution: Use a hindered base (e.g., DIPEA) check_base->sol_base sol_temp Solution: Run reaction at lower temperatures (start at 0°C) check_temp->sol_temp check_silica Is silica gel used? after_purification->check_silica sol_neutralize Solution: Neutralize silica with ~1% base in eluent check_silica->sol_neutralize Yes sol_alternative Solution: Use alternative purification (Crystallization, Alumina) check_silica->sol_alternative If problem persists

References

Technical Support Center: Chiral HPLC Separation of Fluorochroman Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of fluorochroman enantiomers via High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or no resolution between fluorochroman enantiomers?

Poor resolution in the chiral HPLC separation of fluorochroman enantiomers typically stems from several key factors: an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition, incorrect column temperature, or a column with low efficiency.[1] Since enantiomers have identical physical and chemical properties in an achiral environment, achieving separation is entirely dependent on creating a suitable chiral environment where they interact differently with the stationary phase.[2] A systematic approach to method development is crucial for successful separation.[3]

Q2: How does the fluorine atom in fluorochroman affect the chiral separation?

The presence of a highly electronegative fluorine atom can alter the molecule's electronic properties and its interaction with the chiral stationary phase. This can influence the hydrogen bonding, dipole-dipole, and π-π interactions that are critical for chiral recognition. For instance, in fluorinated amines, the fluorine atom can decrease the basicity of a nearby amine group, changing how it interacts with the CSP.[4] Therefore, the choice of CSP and mobile phase must account for these modified interactions.

Q3: Which type of chiral stationary phase (CSP) is a good starting point for fluorochroman enantiomers?

For chroman derivatives, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often the most effective and are recommended as a starting point.[2][5] Specifically, an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel has shown success for separating enantiomers of similar structures like 5,7-difluorochroman-4-ol.[3] Screening a few different polysaccharide-based columns is a highly effective initial step in method development.[2]

Q4: How does temperature impact the separation of fluorochroman enantiomers?

Temperature is a critical parameter that can have a complex and sometimes unpredictable effect on chiral separations.[1]

  • Generally, lower temperatures tend to increase chiral selectivity. This is because the subtle energetic differences in the diastereomeric complexes formed between the enantiomers and the CSP are more pronounced at lower temperatures.[1][6]

  • Higher temperatures can lead to better peak efficiency (sharper peaks) and may be necessary if peak shape is poor.[1][6]

  • Compound-Specific Effects: The effect is highly dependent on the specific analyte and CSP. In some cases, increasing the temperature can unexpectedly improve resolution or even reverse the elution order of the enantiomers.[1] Therefore, temperature should be carefully optimized for each specific method.

Q5: Is a normal-phase or reversed-phase HPLC mode better for fluorochroman separations?

Normal-phase (NP) chromatography is frequently the preferred mode for the chiral separation of chroman and related structures.[2][3] NP systems, typically using a non-polar solvent like n-hexane with a polar modifier like an alcohol, often provide better selectivity for these compounds on polysaccharide-based CSPs. While reversed-phase (RP) methods can be developed, achieving chiral recognition in RP mode often requires the analyte to have at least one aromatic ring to facilitate inclusion complexation with certain CSPs like cyclodextrins.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor or No Enantiomeric Resolution

If you are observing a single peak or two poorly resolved peaks, follow this systematic troubleshooting workflow.

G cluster_mp Mobile Phase Optimization start Start: Poor Resolution csp 1. Re-evaluate CSP start->csp Is the CSP appropriate? (Polysaccharide-based?) mobile_phase 2. Optimize Mobile Phase csp->mobile_phase Screen different CSPs if needed temp 3. Adjust Temperature mobile_phase->temp Vary alcohol % (NP) Add modifier (TFA/DEA) mp_a Vary Modifier Ratio (e.g., Hexane:IPA 95:5 to 80:20) mobile_phase->mp_a flow 4. Lower Flow Rate temp->flow Test range (e.g., 10°C to 40°C) success Resolution Achieved flow->success Try 0.5 mL/min mp_b Try Different Alcohol (e.g., Ethanol vs. IPA) mp_a->mp_b mp_c Add Modifier (0.1%) (DEA for basic sites, TFA for acidic) mp_b->mp_c

Caption: Troubleshooting workflow for poor or no enantiomeric resolution.

Detailed Steps:

  • Re-evaluate Chiral Stationary Phase (CSP): The CSP is the most critical component.[2] If you are not using a polysaccharide-based column (e.g., cellulose or amylose derivatives), consider screening them first. They have broad applicability and are a good starting point for chroman structures.[2][5]

  • Optimize Mobile Phase:

    • Solvent Ratio (Normal Phase): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane).[2] Small changes can have a large impact on selectivity.

    • Additives/Modifiers: For compounds with acidic or basic functional groups, adding a small amount (typically 0.1% v/v) of an acidic modifier like trifluoroacetic acid (TFA) or a basic one like diethylamine (DEA) can significantly improve resolution and peak shape.[2]

  • Adjust Temperature: Systematically analyze your sample at different temperatures (e.g., in 5-10°C increments from 15°C to 40°C). Lower temperatures often improve resolution, but this is not a universal rule.[1][2]

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the fluorochroman enantiomers and the CSP, which can sometimes enhance separation.[2][6]

Issue 2: Asymmetric Peaks (Tailing or Fronting)

Poor peak shape can compromise resolution and lead to inaccurate quantification.

G cluster_peak_shape Peak Shape Issues & Solutions start Start: Asymmetric Peak overload 1. Check for Column Overload start->overload tailing Tailing: Caused by overload, secondary interactions start->tailing fronting Fronting: Caused by overload, strong injection solvent start->fronting secondary_int 2. Address Secondary Interactions overload->secondary_int Dilute sample or reduce injection volume solvent_effect 3. Check Injection Solvent secondary_int->solvent_effect Add mobile phase modifier (0.1% TFA or DEA) success Symmetric Peak Achieved solvent_effect->success Dissolve sample in mobile phase

Caption: Troubleshooting workflow for asymmetric HPLC peaks.

Detailed Steps:

  • Check for Column Overload: Injecting too much sample is a common cause of both peak tailing and fronting.[2]

    • Action: Reduce the sample concentration or the injection volume by half and re-inject. If the peak shape improves, overload was the issue.

  • Address Secondary Interactions (for Tailing): Unwanted interactions between the analyte and active sites (e.g., residual silanols) on the stationary phase can cause tailing.

    • Action: Add a competitive modifier to the mobile phase. For potentially basic sites on the fluorochroman, add 0.1% DEA. For acidic analytes, 0.1% TFA can improve peak shape.[1][2]

  • Check Injection Solvent (for Fronting/Tailing): If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Action: Whenever possible, dissolve the sample in the mobile phase itself.[2] If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample.

Experimental Protocols & Data

Protocol 1: Initial Chiral Method Screening for Fluorochroman

This protocol provides a starting point for developing a separation method.

  • HPLC System Preparation:

    • System: Standard HPLC with a pump, autosampler, column thermostat, and UV detector.

    • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).[3]

    • Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample and Mobile Phase Preparation:

    • Sample: Prepare a ~1 mg/mL solution of the racemic fluorochroman in the initial mobile phase (Mobile Phase A).[3] Filter through a 0.45 µm syringe filter.

    • Mobile Phase A: HPLC-grade n-Hexane / 2-Propanol (IPA) (90:10 v/v).[3]

    • Mobile Phase B: HPLC-grade n-Hexane / Ethanol (EtOH) (90:10 v/v).

  • Chromatographic Conditions & Screening Runs:

    • Run 1: Inject 5-10 µL of the sample using Mobile Phase A.

    • Run 2: If resolution is poor, re-equilibrate the column and inject the sample using Mobile Phase B.

    • Run 3 (if needed): If the analyte is basic or acidic, add 0.1% DEA or TFA, respectively, to the best mobile phase from the previous runs and re-inject.

Table 1: Example Starting Conditions for Chiral HPLC Screening

ParameterCondition 1 (IPA)Condition 2 (EtOH)
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mmAmylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane : 2-Propanol (90:10 v/v)n-Hexane : Ethanol (90:10 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Injection Vol. 5 µL5 µL
Detection UV at 254 nm (or analyte's λmax)UV at 254 nm (or analyte's λmax)
Modifier None (add 0.1% DEA/TFA for optimization)None (add 0.1% DEA/TFA for optimization)

This table summarizes common starting points for method development based on established protocols for similar compounds.[3][7]

Protocol 2: Temperature Optimization

Once initial separation is observed, optimize the temperature to improve resolution.

  • Set the column temperature to an initial value, for example, 25°C, and run the sample.

  • Decrease the temperature in 5°C increments (e.g., 20°C, 15°C) and analyze the sample at each point, allowing for re-equilibration.[1]

  • If resolution does not improve, increase the temperature in 5°C increments from the starting point (e.g., 30°C, 35°C, 40°C).[1]

  • Record the resolution (Rs), retention times (t R1, t R2), and peak asymmetry at each temperature.

Table 2: Example Data from a Temperature Optimization Study

Temperature (°C)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
15 12.514.12.10
25 10.811.91.85
35 9.210.01.60
45 7.88.41.25

This table illustrates a typical trend where lower temperatures lead to longer retention times but improved chiral resolution.[1]

References

Technical Support Center: Solvent Effects on the Synthesis of (R)-6-Fluorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for the synthesis of (R)-6-Fluorochroman-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this enantioselective synthesis, with a specific focus on the critical role of solvents. As a key chiral building block in the pharmaceutical industry, achieving high yield and enantiomeric excess (ee) for this compound is paramount.[1][2] This resource provides practical, field-proven insights to help you navigate the complexities of solvent selection and optimization.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for the enantioselectivity of my this compound synthesis?

A1: The solvent is not merely an inert medium for your reaction; it plays a crucial role in determining the enantioselectivity.[3] Solvents can influence the stability and conformation of the chiral catalyst, the substrate, and, most importantly, the transition state.[3][4] These interactions can alter the energy difference between the two diastereomeric transition states that lead to the (R) and (S) enantiomers, thereby directly impacting the enantiomeric excess (ee) of your product.[3] For instance, solvent molecules can coordinate with the catalyst or reactants, creating a specific chiral environment that favors one reaction pathway over the other.[3][4]

Q2: I'm observing a significant drop in enantiomeric excess (ee) when I scale up my reaction. Could the solvent be the cause?

A2: Yes, absolutely. Issues with solvent quality and reaction conditions upon scale-up are common culprits for a decrease in enantioselectivity.[3] It is crucial to ensure that the solvent purity is consistent with what was used during the small-scale optimization phase. Trace amounts of water or other impurities can interfere with the catalyst and alter the reaction's stereochemical outcome.[3] Additionally, mass and heat transfer limitations in larger reaction vessels can lead to localized temperature gradients, which can also negatively affect enantioselectivity.[3]

Q3: Can changing the solvent reverse the enantioselectivity of my reaction (i.e., produce the (S)-enantiomer instead of the (R)-enantiomer)?

A3: While less common, a reversal of enantioselectivity upon changing the solvent has been reported in certain asymmetric catalytic reactions.[3] This phenomenon often arises from a fundamental change in the reaction mechanism or the dominant catalyst-substrate interactions in different solvent environments.[3] For example, a polar solvent might favor an ionic transition state, while a nonpolar solvent could promote a concerted pathway, with each pathway leading to the opposite enantiomer.[3]

Troubleshooting Guide: Low Enantiomeric Excess

This guide addresses the common problem of obtaining low enantiomeric excess (ee) in the asymmetric synthesis of this compound, with a focus on solvent-related issues.

Issue: The enantiomeric excess of my this compound is lower than expected.

Below is a troubleshooting workflow to diagnose and resolve this issue.

G start Low Enantiomeric Excess Observed check_purity Verify Solvent Purity and Anhydrous Conditions start->check_purity check_temp Confirm Precise Temperature Control check_purity->check_temp Purity OK purify_solvent Action: Use freshly distilled or high-purity anhydrous solvent. Consider adding a drying agent. check_purity->purify_solvent Purity/Moisture Suspected solvent_screen Re-evaluate Solvent Choice check_temp->solvent_screen Temperature Stable stabilize_temp Action: Lower reaction temperature. Ensure uniform heating/cooling. check_temp->stabilize_temp Temperature Fluctuations Noted optimize_conc Optimize Substrate/Catalyst Concentration solvent_screen->optimize_conc Solvent Seems Optimal perform_screen Action: Screen a range of solvents with varying polarity and coordinating ability (see Table 1). solvent_screen->perform_screen Suboptimal Solvent Suspected adjust_conc Action: Systematically vary the concentration to find the optimal balance. optimize_conc->adjust_conc Concentration Effects Possible end_fail Problem Persists: Consider Catalyst or Substrate Issues optimize_conc->end_fail Concentration Not the Issue purify_solvent->check_temp stabilize_temp->solvent_screen perform_screen->optimize_conc end_success Problem Resolved: High Enantiomeric Excess Achieved adjust_conc->end_success

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Troubleshooting Steps:
Potential Cause Explanation Recommended Action
Solvent Impurities Trace amounts of water, peroxides, or other reactive species in the solvent can deactivate or alter the selectivity of the chiral catalyst.[3]Use freshly distilled or high-purity anhydrous solvents. For moisture-sensitive reactions, consider adding a drying agent like molecular sieves.
Incorrect Solvent Polarity The polarity of the solvent can significantly influence the stability of the diastereomeric transition states. A suboptimal solvent may not provide the necessary stabilization for the transition state leading to the desired (R)-enantiomer.[4][5]Consult the literature for analogous reactions or perform a solvent screen. A comparison of nonpolar (e.g., toluene, hexanes), polar aprotic (e.g., THF, CH2Cl2), and polar protic (e.g., alcohols, though often less ideal for these reactions) solvents can reveal the optimal environment.
Coordinating Solvents Solvents with coordinating abilities (e.g., THF, acetonitrile) can sometimes compete with the substrate for binding to the catalyst's active site, thereby reducing enantioselectivity.If using a coordinating solvent, try switching to a non-coordinating solvent of similar polarity (e.g., from THF to dichloromethane or toluene) to see if the ee improves.
Reaction Temperature Enantioselectivity is often temperature-dependent. Higher temperatures can provide enough energy to overcome the small energy difference between the diastereomeric transition states, leading to a more racemic product.[3]Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often increases the enantiomeric excess. However, this may also decrease the reaction rate, so a balance must be found.

Solvent Selection and Optimization

The choice of solvent is a critical parameter in the asymmetric synthesis of this compound. Below is a table summarizing the properties of common solvents and their potential impact on the reaction.

Solvent Class Examples Properties Potential Impact on Asymmetric Synthesis
Nonpolar Aprotic Toluene, Hexane, BenzeneLow polarity, non-coordinatingOften good for reactions where a less solvated, more organized transition state is desired. Toluene is frequently a good starting point for organocatalyzed chromane syntheses.[6]
Halogenated Dichloromethane (DCM), ChloroformModerately polar, weakly coordinatingCan be effective, but may lead to slightly lower ee values compared to nonpolar solvents in some cases.[6]
Ethereal Tetrahydrofuran (THF), Diethyl ether, 1,4-DioxanePolar aprotic, coordinatingThe coordinating nature of the oxygen atom can interfere with some catalysts, potentially lowering yield and ee.[6]
Polar Aprotic (non-ethereal) Acetonitrile (MeCN), Dimethylformamide (DMF)High polarity, coordinatingGenerally not ideal as they can strongly coordinate to the catalyst and disrupt the chiral environment, often leading to poor enantioselectivity.
Polar Protic Methanol, EthanolHigh polarity, hydrogen-bond donorsTypically avoided in these types of reactions as they can interfere with the catalyst and reactants through hydrogen bonding and protonation.

Experimental Protocol: Organocatalyzed Asymmetric Synthesis

While the direct asymmetric synthesis of this compound is not extensively detailed in the provided results, a plausible approach based on organocatalyzed reactions for similar chromane structures can be proposed.[6][7][8] This protocol serves as a starting point for optimization.

Reaction: Asymmetric Michael addition-cyclization of a suitable precursor catalyzed by a chiral organocatalyst.

G start Prepare Reaction Vessel add_reagents Add Precursor and Chiral Organocatalyst start->add_reagents add_solvent Add Anhydrous Solvent (e.g., Toluene) add_reagents->add_solvent cool Cool to Desired Temperature (e.g., 0 °C) add_solvent->cool add_michael_acceptor Add Michael Acceptor Dropwise cool->add_michael_acceptor stir Stir under Inert Atmosphere add_michael_acceptor->stir monitor Monitor Reaction by TLC/HPLC stir->monitor quench Quench Reaction monitor->quench workup Aqueous Workup and Extraction quench->workup purify Purify by Column Chromatography workup->purify analyze Analyze Yield and Enantiomeric Excess (Chiral HPLC) purify->analyze

Caption: General workflow for organocatalyzed asymmetric synthesis.

Step-by-Step Methodology:
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting material (e.g., 4-fluorophenol derivative) and the chiral organocatalyst (e.g., a quinine-derived thiourea catalyst, 5-10 mol%).[6]

  • Dissolution: Add the chosen anhydrous solvent (e.g., toluene, 0.1 M concentration). Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Addition of Reactant: Slowly add the second reactant (e.g., an α,β-unsaturated ester) dropwise over a period of 10-15 minutes.

  • Reaction: Allow the reaction to stir at the set temperature for the determined reaction time (e.g., 24-48 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Analysis: Determine the yield of the purified product. The enantiomeric excess should be determined by chiral HPLC analysis.[5]

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 6-Fluorochroman-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Fluorochroman-2-carboxylic acid is a key building block in the synthesis of various pharmaceuticals, most notably as a crucial intermediate for the cardiovascular drug Nebivolol.[1] The efficient and scalable synthesis of this compound is of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of the prevalent synthetic routes to 6-fluorochroman-2-carboxylic acid, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Overview of Synthetic Strategies

Two primary synthetic strategies for obtaining 6-fluorochroman-2-carboxylic acid are discussed:

  • Multi-step Synthesis from p-Fluorophenol: A convergent synthesis that constructs the chroman ring system from acyclic precursors.

  • Catalytic Hydrogenation of 6-Fluorochromone-2-carboxylic Acid: A reduction method that converts a readily available precursor to the desired saturated chroman system.[2]

This guide will delve into the specifics of each route, presenting a side-by-side comparison of their advantages and disadvantages.

Data Presentation: A Comparative Analysis

ParameterRoute 1: Multi-step Synthesis from p-Fluorophenol Route 2: Catalytic Hydrogenation
Starting Materials p-Fluorophenol, Dimethyl acetylenedicarboxylate6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
Key Intermediates Dimethyl 2-(p-fluorophenoxy)butenedioate, 2-(p-Fluorophenoxy)butenedioic acid, 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acidNone
Overall Yield ~85% (for the formation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid)88.4% - 90%[3]
Purity Intermediate Purity: 98.7% - 99.8%Final Product Purity: 99.8%[1][3]
Number of Steps Multiple steps (addition, hydrolysis, cyclization, reduction)Single step (reduction)
Key Reagents Methanol, Organic base, Alkali solution, Concentrated sulfuric acid, Pd/C, H₂Pd/C, H₂, Acetic acid
Process Complexity Higher, with multiple intermediate isolationsLower, more straightforward

Synthetic Route Diagrams

G cluster_0 Route 1: Multi-step Synthesis from p-Fluorophenol A p-Fluorophenol + Dimethyl acetylenedicarboxylate B Dimethyl 2-(p-fluorophenoxy)butenedioate A->B Addition C 2-(p-Fluorophenoxy)butenedioic acid B->C Hydrolysis D 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid C->D Cyclization E 6-Fluorochroman-2-carboxylic acid D->E Catalytic Hydrogenation

Caption: Multi-step synthesis of 6-fluorochroman-2-carboxylic acid.

G cluster_1 Route 2: Catalytic Hydrogenation F 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid G 6-Fluorochroman-2-carboxylic acid F->G Catalytic Hydrogenation (Pd/C, H₂, Acetic Acid)

Caption: One-step catalytic hydrogenation to 6-fluorochroman-2-carboxylic acid.

Experimental Protocols

Route 1: Multi-step Synthesis from p-Fluorophenol

This route involves the initial formation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, which is then reduced.

Step 1: Synthesis of 2-(p-Fluorophenoxy)butenedioic acid p-Fluorophenol and dimethyl acetylenedicarboxylate are dissolved in methanol. An organic base is used to catalyze the addition reaction, yielding the crude dimethyl 2-(p-fluorophenoxy)butenedioate. Without purification, an aqueous alkali solution is added to hydrolyze the diester. The reaction temperature is maintained at 25-35°C for 2-3 hours. Acidification of the reaction mixture precipitates the 2-(p-fluorophenoxy)butenedioic acid, which is then filtered and dried.[1]

Step 2: Synthesis of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid The 2-(p-fluorophenoxy)butenedioic acid obtained in the previous step is dissolved in concentrated sulfuric acid to induce cyclization. The reaction mixture is stirred at room temperature (25-30°C) for 5 hours. The resulting solution is then poured into an ice-water bath to precipitate the product. The solid is filtered and dried to yield 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid with a reported yield of 98.2% and purity of 99.8%.[1]

Step 3: Catalytic Hydrogenation to 6-Fluorochroman-2-carboxylic acid This final step follows the protocol for Route 2.

Route 2: Catalytic Hydrogenation of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

This procedure outlines the direct reduction of the chromone precursor.

Materials:

  • 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (30 g, 0.144 mol)[3]

  • 5% Palladium on carbon (Pd/C), wet (5 g, 50% water content)[3]

  • Glacial acetic acid (500 mL)[3]

  • High-pressure hydrogenation apparatus (autoclave)

  • Hydrogen gas

  • Nitrogen gas

  • Petroleum ether

Procedure:

  • The autoclave is charged with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, wet 5% Pd/C, and glacial acetic acid.[3]

  • The vessel is sealed and purged with nitrogen gas three times to ensure an inert atmosphere.[3]

  • The nitrogen is replaced with hydrogen, and the pressure is increased to 2.0 MPa.[1][3]

  • The reaction mixture is heated to 70-80°C with stirring.[2][3]

  • The hydrogen pressure is maintained at 2.0 MPa throughout the reaction. If the pressure drops, it is replenished. The reaction is monitored, often by Thin Layer Chromatography (TLC), and is considered complete when the hydrogen uptake ceases for at least 30 minutes.[2][3]

  • After completion, the autoclave is cooled, and the hydrogen gas is safely vented.

  • The reaction mixture is filtered to recover the Pd/C catalyst.[3]

  • The filtrate is concentrated under reduced pressure to remove the glacial acetic acid.[3]

  • The concentrated residue is poured into petroleum ether (30 mL) while hot, leading to the precipitation of a white crystalline solid.[1][3]

  • The solid product is collected by filtration and dried to afford 6-fluorochroman-2-carboxylic acid.[3]

Reported Outcome: This method has been reported to produce a yield of 88.4% with a purity of 99.8%.[1][3] Another similar procedure reported a yield of 90%.[3]

Comparison and Conclusion

The choice between these synthetic routes will depend on the specific requirements of the researcher or organization.

Route 2 (Catalytic Hydrogenation) is a highly efficient and straightforward method when the precursor, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, is commercially available. It offers high yields and excellent purity in a single step, making it an attractive option for large-scale production. The main considerations for this route are the handling of hydrogen gas under pressure and the use of a precious metal catalyst.

For drug development and manufacturing, where efficiency, scalability, and purity are paramount, Route 2 is the superior choice , provided the starting material is accessible. For exploratory research or situations where the precursor is not available, Route 1 offers a reliable, albeit more laborious, alternative.

Furthermore, for the synthesis of specific enantiomers, which are often required for pharmaceutical applications, the racemic 6-fluorochroman-2-carboxylic acid produced by these methods can be subjected to resolution, for instance, by forming diastereomeric salts with a chiral amine or through enzymatic resolution.[4][5]

References

A Comparative Guide to the Resolution of 6-Fluorochroman-2-carboxylic Acid: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. 6-Fluorochroman-2-carboxylic acid is a key chiral building block for several important pharmaceuticals. This guide provides an objective comparison between classical chemical resolution and modern enzymatic methods for the separation of its enantiomers, supported by experimental data and detailed protocols.

The resolution of racemic 6-fluorochroman-2-carboxylic acid into its (R) and (S) enantiomers is a critical step in the synthesis of various active pharmaceutical ingredients. Traditionally, this has been achieved through chemical methods involving diastereomeric salt formation. However, recent advancements in biotechnology have introduced highly efficient enzymatic resolutions that offer significant advantages in terms of selectivity, yield, and environmental impact.

Comparative Performance Data

The following table summarizes the key quantitative performance indicators for both chemical and enzymatic resolution methods, providing a clear basis for comparison.

Performance MetricChemical ResolutionEnzymatic Resolution
Resolving Agent/Catalyst (R)-(+)- and (S)-(-)-α-MethylbenzylamineEsterases EstS and EstR
Substrate Racemic 6-fluorochroman-2-carboxylic acidRacemic methyl 6-fluorochroman-2-carboxylate
Overall Yield (R)-enantiomer: ~42.5%(S)-enantiomer: ~41.5%93.5% (total for both enantiomers)[1]
Enantiomeric Excess (ee) High (inferred from specific rotation)(S)-enantiomer: 96.9% ee(R)-enantiomer: 99.1% ee[1]
Process Complexity Multi-step, requires stoichiometric resolving agentStreamlined, catalytic, allows for reuse of biocatalyst[1]
Environmental Impact Use of organic solvents, potential for pollutionMilder conditions, aqueous systems, more environmentally benign[1]

Experimental Workflows

The following diagrams illustrate the distinct workflows for the chemical and enzymatic resolution of 6-fluorochroman-2-carboxylic acid.

G cluster_chemical Chemical Resolution Workflow racemic_acid Racemic 6-Fluorochroman- 2-carboxylic Acid diastereomeric_salts Diastereomeric Salt Mixture Formation racemic_acid->diastereomeric_salts chiral_amine Chiral Amine ((R) or (S)-α-methylbenzylamine) chiral_amine->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization separated_salt Separated Diastereomeric Salt fractional_crystallization->separated_salt Less Soluble Salt Crystallizes mother_liquor Mother Liquor with Other Diastereomer fractional_crystallization->mother_liquor acidification Acidification separated_salt->acidification enantiopure_acid (R)- or (S)-6-Fluorochroman- 2-carboxylic Acid acidification->enantiopure_acid

A flowchart illustrating the chemical resolution process.

G cluster_enzymatic Enzymatic Resolution Workflow racemic_ester Racemic Methyl 6-Fluorochroman- 2-carboxylate (MFCC) biphasic_system Aqueous-Toluene Biphasic System racemic_ester->biphasic_system hydrolysis_s Enantioselective Hydrolysis biphasic_system->hydrolysis_s immobilized_ests Immobilized Esterase EstS immobilized_ests->hydrolysis_s s_acid (S)-6-Fluorochroman- 2-carboxylic Acid hydrolysis_s->s_acid Aqueous Phase r_ester Remaining (R)-MFCC hydrolysis_s->r_ester Organic Phase hydrolysis_r Enantioselective Hydrolysis r_ester->hydrolysis_r immobilized_estr Immobilized Esterase EstR immobilized_estr->hydrolysis_r r_acid (R)-6-Fluorochroman- 2-carboxylic Acid hydrolysis_r->r_acid Aqueous Phase

A flowchart of the sequential enzymatic resolution process.

Experimental Protocols

Chemical Resolution via Diastereomeric Salt Formation

This protocol is based on the method described by Yang, Y. X., et al. in the Chinese Journal of Organic Chemistry (2005).

1. Formation of the Diastereomeric Salt of (R)-6-Fluorochroman-2-carboxylic Acid:

  • Dissolve racemic 6-fluorochroman-2-carboxylic acid (10.0 g, 51 mmol) in 150 mL of ethanol.

  • Add (R)-(+)-α-methylbenzylamine (6.2 g, 51 mmol) to the solution.

  • Heat the mixture to reflux, then allow it to cool to room temperature and stand for 24 hours.

  • Collect the precipitated crystals by filtration.

  • Recrystallize the obtained salt from ethanol to yield the pure diastereomeric salt.

2. Liberation of this compound:

  • Suspend the purified diastereomeric salt in 50 mL of water.

  • Add 2 M hydrochloric acid dropwise until the pH of the solution is between 1 and 2.

  • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The reported yield is 85% based on the theoretical maximum (4.25 g), with a specific rotation of [α]D20 = +15.6° (c = 1.0 in methanol).

3. Isolation of (S)-6-Fluorochroman-2-carboxylic Acid:

  • The mother liquor from the initial crystallization is concentrated.

  • The residue is treated with 2 M HCl to liberate the enriched (S)-acid.

  • The crude (S)-acid is then dissolved in ethanol, and (S)-(-)-α-methylbenzylamine is added to form the corresponding diastereomeric salt.

  • The salt is purified by recrystallization.

  • The purified salt is acidified as described above to yield (S)-6-fluorochroman-2-carboxylic acid. The reported yield is 83% based on the theoretical maximum (4.15 g), with a specific rotation of [α]D20 = -15.4° (c = 1.0 in methanol).

Enzymatic Resolution Using Esterases

This protocol is based on the sequential biphasic batch resolution method.[1]

1. Preparation of Immobilized Biocatalysts:

  • Cultivate E. coli cells expressing the esterases EstS and EstR.

  • Harvest the cells and immobilize them using sodium alginate.

2. Sequential Enzymatic Resolution:

  • Step 1 (Production of (S)-FCCA):

    • In a biphasic system of toluene and phosphate buffer, add the racemic methyl 6-fluorochroman-2-carboxylate (MFCC) substrate.

    • Introduce the immobilized EstS biocatalyst.

    • Incubate the reaction under controlled temperature and agitation, allowing for the selective hydrolysis of the (S)-ester to the (S)-acid.

    • After the reaction, the aqueous phase containing the (S)-acid is collected.

  • Step 2 (Production of (R)-FCCA):

    • To the organic phase containing the remaining (R)-MFCC, add a fresh aqueous buffer.

    • Introduce the immobilized EstR biocatalyst.

    • Incubate the reaction to hydrolyze the (R)-ester to the (R)-acid.

    • The aqueous phase containing the (R)-acid is then collected.

  • Batch Process:

    • This process can be repeated for multiple batches, with the organic phase being retained and supplemented with fresh substrate. Over 10 batches, a total mole yield of 93.5% was achieved, with 96.9% ee for the (S)-enantiomer and 99.1% ee for the (R)-enantiomer.[1]

Concluding Remarks

The choice between chemical and enzymatic resolution for producing enantiopure 6-fluorochroman-2-carboxylic acid depends on several factors, including the desired scale of production, purity requirements, and environmental considerations.

Chemical resolution is a well-established method that can be implemented with common laboratory equipment. However, it is often a lengthy process involving multiple crystallization steps, and the theoretical maximum yield for each enantiomer is 50%. The use of stoichiometric amounts of resolving agents and organic solvents also raises environmental and cost concerns.

In contrast, enzymatic resolution offers a more elegant and efficient alternative.[1] The high enantioselectivity of the enzymes leads to products with very high optical purity. The catalytic nature of the process, coupled with the potential for biocatalyst immobilization and reuse, makes it highly scalable and cost-effective in the long run. Furthermore, the use of milder reaction conditions and aqueous systems significantly reduces the environmental footprint of the synthesis. For the production of high-value pharmaceutical intermediates like 6-fluorochroman-2-carboxylic acid, the enzymatic approach represents a superior methodology in terms of efficiency, selectivity, and sustainability.[1]

References

A Comparative Guide to Catalysts for the Synthesis of 6-Fluorochroman-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-fluorochroman-2-carboxylic acid, a key building block in the development of various pharmaceuticals, relies on efficient and selective catalytic methods. This guide provides a detailed comparison of the primary catalytic strategies employed for this synthesis, focusing on palladium-catalyzed hydrogenation and enzymatic resolution. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The choice of catalyst significantly impacts the yield, purity, and stereoselectivity of the 6-fluorochroman-2-carboxylic acid synthesis. Below is a summary of the performance of two prominent catalytic methods.

Catalyst SystemCatalyst TypeSubstrateKey Performance MetricsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Heterogeneous Metal Catalyst6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acidYield: 88-90%[1], Purity: >99%[2][1]High yield and purity, well-established methodology.Produces a racemic mixture, requiring subsequent resolution for enantiomerically pure products.
Esterases (EstS and EstR) Biocatalyst (Enzyme)Racemic methyl 6-fluoro-chroman-2-carboxylateEnantiomeric Excess (ee): >99% for (S)-enantiomer, 95-96% for (R)-enantiomer, Total Mole Yield: 93.5% over 10 batches[3]High enantioselectivity, environmentally friendly ("green chemistry") approach.[3]Requires the methyl ester of the target molecule as a substrate, involves a resolution process.

Experimental Protocols

Detailed methodologies for the two primary catalytic syntheses are provided below.

Palladium-Catalyzed Hydrogenation

This method involves the reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid to racemic 6-fluorochroman-2-carboxylic acid.

Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on carbon (Pd/C, 5% or 10% loading)[4]

  • Glacial acetic acid[2][1]

  • Hydrogen gas[2][1]

  • Nitrogen gas[2][1]

  • Toluene

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Petroleum ether[2]

Equipment:

  • Autoclave reactor[2][1]

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charge the autoclave reactor with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, Pd/C catalyst, and glacial acetic acid.[1]

  • Seal the reactor and purge with nitrogen gas to create an inert atmosphere.[2][1]

  • Pressurize the reactor with hydrogen gas to 1.8-2.0 MPa.[1][4]

  • Heat the reaction mixture to 70-80°C and maintain for 30-35 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2][1]

  • After the reaction is complete, cool the reactor and release the hydrogen pressure.

  • Filter the reaction mixture to remove the Pd/C catalyst.[2][1]

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.[2][1]

  • The crude product can be further purified by dissolving the residue in toluene and extracting with an aqueous NaOH solution. The aqueous layer is then acidified with concentrated HCl to precipitate the solid product.[1] Alternatively, the concentrated residue can be poured into petroleum ether to induce crystallization.[2]

  • Filter the solid, wash with water, and dry to obtain 6-fluorochroman-2-carboxylic acid.[1]

Enzymatic Resolution

This protocol describes the sequential resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) using two distinct esterases to obtain both (S)- and (R)-enantiomers of 6-fluorochroman-2-carboxylic acid.[3]

Materials:

  • Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)

  • Immobilized cells of Esterase S (EstS) and Esterase R (EstR)[3]

  • Toluene[3]

  • Aqueous buffer solution

Equipment:

  • Biphasic reactor system

  • Shaker or stirrer

Procedure:

  • Prepare a biphasic system consisting of an aqueous buffer and a toluene phase containing the racemic MFCC substrate.[3]

  • For the (S)-enantiomer: Introduce immobilized EstS cells into the reactor. The enzyme will selectively hydrolyze the (S)-methyl ester to (S)-6-fluorochroman-2-carboxylic acid, which will partition into the aqueous phase.

  • After the desired conversion is reached, separate the aqueous phase containing the (S)-acid.

  • For the (R)-enantiomer: Replace the aqueous phase with a fresh buffer and introduce immobilized EstR cells. EstR will then hydrolyze the remaining (R)-methyl ester in the toluene phase to (R)-6-fluorochroman-2-carboxylic acid.[3]

  • Separate the aqueous phase containing the (R)-acid.

  • The organic phase containing unreacted substrate can be supplemented with fresh MFCC and reused for subsequent batches.[3] This process can be repeated for multiple cycles to achieve a high total mole yield.[3]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and resolution of 6-fluorochroman-2-carboxylic acid.

G cluster_0 Synthesis of Racemic 6-Fluorochroman-2-Carboxylic Acid cluster_1 Enantiomeric Resolution A 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid B Catalytic Hydrogenation (Pd/C, H2) A->B C Racemic 6-Fluorochroman-2-carboxylic acid B->C D Racemic Methyl Ester (MFCC) C->D Esterification E Enzymatic Resolution (Esterases EstS & EstR) D->E F (S)-6-Fluorochroman-2-carboxylic acid E->F Selective hydrolysis G This compound E->G Selective hydrolysis

Caption: Synthetic pathways to racemic and enantiopure 6-fluorochroman-2-carboxylic acid.

Conclusion

Both palladium-catalyzed hydrogenation and enzymatic resolution are effective methods for producing 6-fluorochroman-2-carboxylic acid. The choice between these catalytic systems will depend on the specific requirements of the synthesis. For applications where a racemic mixture is acceptable or where a high-throughput, well-established chemical synthesis is preferred, palladium-catalyzed hydrogenation offers high yields and purity.[1] Conversely, for the production of enantiomerically pure (S)- or this compound, which is often crucial for pharmaceutical applications, enzymatic resolution with esterases provides a highly selective and sustainable alternative. Future research may focus on the development of asymmetric hydrogenation catalysts that can directly produce the desired enantiomer in a single step, potentially combining the high yield of metal catalysis with the high selectivity of biocatalysis.

References

A Comparative Guide to the Validation of Chiral HPLC Methods for 6-Fluorochroman-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of 6-fluorochroman-2-carboxylic acid is a critical quality attribute, as this compound serves as a vital chiral building block in the pharmaceutical industry.[1][2] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the industry standard for the enantioselective analysis of such compounds.[3] This guide provides a comparative overview of potential chiral HPLC methods for the analysis of 6-fluorochroman-2-carboxylic acid enantiomers and details the necessary validation protocols to ensure a reliable and accurate method.

Comparison of Potential Chiral HPLC Methodologies

The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical factor for achieving successful enantiomeric separation.[3] For a carboxylic acid like 6-fluorochroman-2-carboxylic acid, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often suitable choices. Below is a comparison of hypothetical performance data for three potential methods.

Table 1: Comparison of Chiral HPLC Method Performance

ParameterMethod 1: Polysaccharide-Based (Cellulose)Method 2: Polysaccharide-Based (Amylose)Method 3: Macrocyclic Glycopeptide-Based
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Teicoplanin-based
Mobile Phase n-Hexane:Ethanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)n-Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1, v/v/v)Acetonitrile:Methanol:Trifluoroacetic Acid:Triethylamine (98:2:0.05:0.025, v/v/v/v)
Flow Rate (mL/min) 1.01.00.5
Resolution (Rs) > 2.0> 2.5> 1.8
Selectivity (α) 1.351.501.25
Retention Time (min) Enantiomer 1: 8.5, Enantiomer 2: 10.2Enantiomer 1: 12.1, Enantiomer 2: 15.3Enantiomer 1: 5.2, Enantiomer 2: 6.1
Analysis Time (min) 152010

Experimental Protocols for Method Validation

The validation of a chiral HPLC method should be conducted in accordance with regulatory guidelines to demonstrate its suitability for its intended purpose.[4] The key validation parameters are outlined below.

System Suitability

Before each validation run, the chromatographic system's performance is evaluated to ensure it is functioning correctly.

  • Protocol: A standard solution containing both enantiomers is injected five times. The system suitability is confirmed by evaluating the resolution (Rs > 1.5), tailing factor (T ≤ 1.5), and the relative standard deviation (%RSD) of the peak areas (< 2.0%).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol: A solution containing a placebo (all components except the analyte) is injected to demonstrate the absence of interfering peaks at the retention times of the enantiomers. Additionally, the peak purity of the enantiomers in a sample solution is evaluated using a photodiode array (PDA) detector.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Protocol: A series of solutions of the undesired enantiomer are prepared at different concentrations (e.g., from the limit of quantitation to 150% of the specification level). The calibration curve is generated by plotting the peak area versus concentration, and the correlation coefficient (r²) should be ≥ 0.998.[5]

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol: The accuracy is determined by spiking a sample of the desired enantiomer with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification). The percent recovery is then calculated.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day Precision): Six replicate injections of a sample solution are performed on the same day, by the same analyst, and on the same instrument. The %RSD of the peak areas is calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay is performed on a different day, by a different analyst, and on a different instrument. The %RSD is calculated and compared to the intra-day precision results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is approximately 10:1.[4] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[5]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: The effect of small variations in the mobile phase composition (e.g., ±2% of the organic solvent), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2°C) on the resolution and peak areas is evaluated.

Summary of Validation Data

The following tables present illustrative data for the validation of a chiral HPLC method for 6-fluorochroman-2-carboxylic acid.

Table 2: Linearity, LOD, and LOQ

ParameterResult
Linearity Range (µg/mL) 0.1 - 10.0
Correlation Coefficient (r²) 0.999
LOD (µg/mL) 0.03
LOQ (µg/mL) 0.1

Table 3: Accuracy (Recovery)

Spiked LevelRecovery (%)
Low 99.5
Medium 101.2
High 98.9

Table 4: Precision (%RSD)

Parameter%RSD
Repeatability (n=6) 1.5
Intermediate Precision (n=6) 1.8

Workflow for Chiral HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of a chiral HPLC method.

G cluster_0 Method Development cluster_1 Method Validation MD_Start Select Chiral Stationary Phase MD_Optimize Optimize Mobile Phase & Conditions MD_Start->MD_Optimize MD_SST Initial System Suitability MD_Optimize->MD_SST V_Protocol Define Validation Protocol & Acceptance Criteria MD_SST->V_Protocol Method Ready for Validation V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Report Final Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD_LOQ->V_Report V_Robustness->V_Report

Caption: Workflow for the development and validation of a chiral HPLC method.

References

A Spectroscopic Comparison of (R)- and (S)-6-Fluorochroman-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the enantiomeric pair, (R)- and (S)-6-Fluorochroman-2-carboxylic acid. These chiral building blocks are of significant interest in medicinal chemistry, particularly as key intermediates in the synthesis of pharmaceuticals such as Nebivolol. Understanding their distinct chiroptical properties is crucial for enantioselective synthesis, purification, and quality control. This document summarizes key spectroscopic data and provides detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the (R)- and (S)-enantiomers of 6-Fluorochroman-2-carboxylic acid. While techniques such as NMR, IR, and Mass Spectrometry provide structural confirmation, chiroptical methods like Circular Dichroism and Optical Rotatory Dispersion are essential for distinguishing between the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a non-chiral solvent, the ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are identical. The following data is for the racemic mixture in a standard deuterated solvent.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 6-Fluorochroman-2-carboxylic Acid

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic6.76-7.01m-3H
Methine4.78t121H
Methylene2.82-2.85t122H
Methylene2.14-2.37m-2H
Carboxylic Acid8.61bs-1H
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbonyl175.2C=O
Aromatic158.4, 156.0, 149.0C-F, C-O, C-q
Aromatic122.3-122.4, 117.8-117.9, 115.2-115.5CH
Methine73.2CH-COOH
Methylene24.1-23.5CH₂

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. The broad singlet (bs) for the carboxylic acid proton is often exchangeable with D₂O.

Chiroptical Spectroscopy

Table 2: Chiroptical Data for (R)- and (S)-6-Fluorochroman-2-carboxylic Acid

Parameter (S)-6-Fluorochroman-2-carboxylic acid (R)-6-Fluorochroman-2-carboxylic acid
Specific Optical Rotation [α]D²⁷ = +15.2 (c 1.0, DMF)[1][α]D²⁷ = -15.2 (c 1.0, DMF) (inferred)
Circular Dichroism (CD) Expected to show a specific Cotton effect pattern.Expected to show a mirror-image Cotton effect pattern to the (S)-enantiomer.
Optical Rotatory Dispersion (ORD) The experimental ORD has been measured.[1]Expected to show a mirror-image ORD curve to the (S)-enantiomer.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

The IR and MS spectra are identical for both enantiomers as these techniques are not inherently sensitive to stereoisomerism.

Table 3: General IR and MS Data for 6-Fluorochroman-2-carboxylic Acid

Spectroscopic Technique Expected Observations
Infrared (IR) Spectroscopy Broad O-H stretch (approx. 2500-3300 cm⁻¹), sharp C=O stretch (approx. 1700-1725 cm⁻¹), C-O stretch, and aromatic C-H and C=C bands.
Mass Spectrometry (MS) Molecular ion peak (M⁺) corresponding to the molecular weight (196.18 g/mol ). Fragmentation pattern will be characteristic of the chroman-2-carboxylic acid structure.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peaks.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy
  • Sample Preparation:

    • Accurately prepare a solution of the enantiomer in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile, or DMF) at a known concentration (typically 0.1-1.0 mg/mL).

    • The solvent must be transparent in the wavelength range of interest.

  • Instrumentation: Use a calibrated spectropolarimeter equipped for both CD and ORD measurements.

  • Measurement:

    • Use a quartz cuvette with a defined path length (e.g., 1 cm or 0.1 cm).

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Measure the spectrum of the sample over the desired wavelength range (e.g., 190-400 nm for CD).

    • For ORD, the measurement is typically performed at the sodium D-line (589 nm) for specific rotation, though a full spectrum can also be recorded.

  • Data Analysis:

    • Subtract the solvent baseline from the sample spectrum.

    • CD data is typically reported in millidegrees (mdeg) and can be converted to molar ellipticity [θ].

    • ORD data is reported in degrees of rotation and can be converted to specific rotation [α].

Visualizations

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation R_sample (R)-Enantiomer NMR NMR (1H, 13C) R_sample->NMR IR IR Spectroscopy R_sample->IR MS Mass Spectrometry R_sample->MS CD_ORD CD/ORD Spectroscopy R_sample->CD_ORD S_sample (S)-Enantiomer S_sample->NMR S_sample->IR S_sample->MS S_sample->CD_ORD structure Structural Confirmation NMR->structure IR->structure MS->structure chirality Chirality Confirmation CD_ORD->chirality comparison Enantiomeric Comparison structure->comparison chirality->comparison

Caption: Workflow for the spectroscopic analysis and comparison of enantiomers.

Logical Comparison of Spectroscopic Outcomes

G cluster_inputs Enantiomers cluster_achiral Achiral Spectroscopic Methods cluster_chiral Chiral Spectroscopic Methods cluster_outcomes Expected Results R_enantiomer (R)-6-Fluorochroman- 2-carboxylic acid NMR NMR (1H, 13C) R_enantiomer->NMR IR IR R_enantiomer->IR MS Mass Spec R_enantiomer->MS CD Circular Dichroism R_enantiomer->CD ORD Optical Rotatory Dispersion R_enantiomer->ORD S_enantiomer (S)-6-Fluorochroman- 2-carboxylic acid S_enantiomer->NMR S_enantiomer->IR S_enantiomer->MS S_enantiomer->CD S_enantiomer->ORD identical Identical Spectra NMR->identical Same chemical shifts IR->identical Same absorption bands MS->identical Same m/z fragments mirror Mirror-Image Spectra CD->mirror Opposite Cotton effects ORD->mirror Opposite sign of rotation

Caption: Logical flow of expected outcomes from spectroscopic analysis of enantiomers.

References

A Comparative Guide to the Resolution of 6-Fluorochroman-2-carboxylic Acid: A Tale of Two Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stereochemical purity of intermediates is paramount. 6-Fluorochroman-2-carboxylic acid, a key building block in the synthesis of various pharmaceuticals, including the antihypertensive drug Nebivolol, is a chiral molecule where each enantiomer can exhibit distinct pharmacological activities. Consequently, the efficient resolution of its racemic mixture into enantiomerically pure forms is a critical step. This guide provides an in-depth comparative analysis of two prominent methods for resolving racemic 6-fluorochroman-2-carboxylic acid: classical diastereomeric salt resolution and modern enzymatic kinetic resolution. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance.

The Imperative of Chiral Purity

The therapeutic efficacy and safety of a chiral drug are often dictated by a single enantiomer. The other enantiomer might be inactive, exhibit a different therapeutic effect, or even be toxic. Therefore, regulatory bodies worldwide increasingly demand that chiral drugs be developed and marketed as single enantiomers. This necessitates robust and scalable methods for obtaining enantiomerically pure compounds. 6-Fluorochroman-2-carboxylic acid is a prime example of a chiral intermediate where control over its stereochemistry is essential for the synthesis of the final active pharmaceutical ingredient.

Method 1: The Classic Approach - Diastereomeric Salt Resolution

The cornerstone of classical chemical resolution lies in the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical properties, most notably solubility.[1] This is achieved by reacting the racemic carboxylic acid with a single enantiomer of a chiral base, known as a resolving agent. The resulting diastereomeric salts, (R-acid)-(R-base) and (S-acid)-(R-base), can then be separated by fractional crystallization.

Selecting the Right Partner: The Resolving Agent

The success of a diastereomeric salt resolution hinges on the judicious selection of the resolving agent. An ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and form diastereomeric salts with a significant difference in solubility in a given solvent system. For acidic compounds like 6-fluorochroman-2-carboxylic acid, chiral amines are the resolving agents of choice. Among these, α-methylbenzylamine is a widely used and effective resolving agent.[2]

The choice of solvent is equally critical. The solvent must provide a solubility differential between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution. This often requires empirical screening of various solvents and solvent mixtures.

Experimental Protocol: Resolution with (R)-(+)-α-Methylbenzylamine

This protocol outlines the resolution of racemic 6-fluorochroman-2-carboxylic acid using (R)-(+)-α-methylbenzylamine to selectively crystallize the (R)-6-fluorochroman-2-carboxylic acid • (R)-α-methylbenzylamine salt.

Materials:

  • Racemic 6-fluorochroman-2-carboxylic acid

  • (R)-(+)-α-Methylbenzylamine

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Crystallization dish

  • Buchner funnel and filter paper

Procedure:

  • Salt Formation: In a flask, dissolve 10.0 g of racemic 6-fluorochroman-2-carboxylic acid in 100 mL of methanol with gentle heating. In a separate beaker, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in 20 mL of methanol.

  • Slowly add the (R)-(+)-α-methylbenzylamine solution to the carboxylic acid solution with constant stirring.

  • Allow the solution to cool to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold diethyl ether to remove any adhering mother liquor.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid: Suspend the collected crystals in 50 mL of water and add 1 M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. This will protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.

  • Extract the liberated 6-fluorochroman-2-carboxylic acid with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess (ee): The enantiomeric excess of the resolved acid should be determined by chiral High-Performance Liquid Chromatography (HPLC).[3]

Method 2: The Biocatalytic Approach - Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a greener and often more selective alternative to classical chemical methods. This technique utilizes enzymes, typically lipases or esterases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[4] For the resolution of 6-fluorochroman-2-carboxylic acid, a common strategy is the enantioselective hydrolysis of its racemic methyl ester.

The Power of Biocatalysis

Enzymes are highly specific catalysts that can distinguish between subtle stereochemical differences. In the context of kinetic resolution, an enzyme will preferentially bind to and transform one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers. The efficiency of an enzymatic resolution is often described by the enantiomeric ratio (E-value), where a high E-value indicates high selectivity.

Experimental Protocol: Enzymatic Resolution of Racemic Methyl 6-Fluorochroman-2-carboxylate

This protocol is based on the use of an esterase to selectively hydrolyze the (S)-enantiomer of racemic methyl 6-fluorochroman-2-carboxylate.

Materials:

  • Racemic methyl 6-fluorochroman-2-carboxylate

  • Esterase (e.g., from Geobacillus thermocatenulatus)[4]

  • Phosphate buffer (pH 7.0)

  • Toluene

  • Sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flask, prepare a biphasic system consisting of 50 mL of phosphate buffer (pH 7.0) and 50 mL of toluene.

  • Add 2.0 g of racemic methyl 6-fluorochroman-2-carboxylate to the mixture.

  • Add the esterase to the reaction mixture and stir vigorously at a controlled temperature (e.g., 30 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots of the organic phase and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the conversion. The reaction should be stopped at approximately 50% conversion to achieve high ee for both the unreacted ester and the product acid.

  • Work-up: Once the desired conversion is reached, stop the reaction and separate the aqueous and organic layers using a separatory funnel.

  • Isolation of the (R)-Ester: Wash the organic layer with sodium bicarbonate solution to remove any remaining acidic product, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to obtain the enantiomerically enriched (R)-methyl 6-fluorochroman-2-carboxylate.

  • Isolation of the (S)-Acid: Acidify the aqueous layer to pH 2 with 1 M hydrochloric acid.

  • Extract the (S)-6-fluorochroman-2-carboxylic acid with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-6-fluorochroman-2-carboxylic acid.

  • Analysis: Determine the enantiomeric excess of both the recovered ester and the product acid by chiral HPLC.

Comparative Analysis

To provide a clear comparison, the performance of both methods is summarized in the table below. The data for the enzymatic resolution is based on published literature, while the data for the diastereomeric salt resolution represents typical expected outcomes for a well-optimized process.

ParameterDiastereomeric Salt ResolutionEnzymatic Kinetic Resolution
Resolving Agent (R)-(+)-α-MethylbenzylamineEsterase
Substrate Racemic carboxylic acidRacemic methyl ester
Theoretical Max. Yield 50% for one enantiomer per resolution50% for each enantiomer
Typical Enantiomeric Excess (ee) >98% after recrystallization>99% for the acid, 95-96% for the ester[4]
Process Complexity Multi-step, requires optimization of solvent and crystallization conditionsRequires initial esterification, reaction monitoring is crucial
Environmental Impact Higher solvent usage, potential for waste from unwanted enantiomerGreener, uses aqueous systems, but requires organic solvent for extraction
Scalability Well-established for large-scale industrial productionCan be scaled up, especially with immobilized enzymes

Conclusion: Choosing the Right Path

Both diastereomeric salt resolution and enzymatic kinetic resolution are viable and powerful methods for obtaining enantiomerically pure 6-fluorochroman-2-carboxylic acid.

Diastereomeric salt resolution is a time-tested and robust method that is particularly well-suited for large-scale industrial applications. Its main challenges lie in the empirical and often time-consuming process of identifying the optimal resolving agent and crystallization conditions.

Enzymatic kinetic resolution , on the other hand, represents a more modern and "green" approach. It often provides higher enantioselectivity and can be performed under milder reaction conditions. The need to prepare the ester substrate and the potential for enzyme inhibition are factors to consider.

The choice between these two methods will ultimately depend on the specific requirements of the project, including the desired scale of production, cost considerations, environmental impact, and the available expertise and equipment. For researchers in the early stages of drug discovery, the high selectivity of enzymatic methods may be advantageous. For large-scale manufacturing, the well-established and scalable nature of diastereomeric salt resolution remains a compelling option.

References

A Comparative Cost-Benefit Analysis of Oseltamivir (Tamiflu®) Synthesis: The Roche Industrial Route vs. the Trost Azide-Free Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthetic pathway chosen for a pharmaceutical agent is a critical decision, balancing efficiency, cost, safety, and environmental impact. This guide provides an in-depth comparison of two prominent synthetic routes to the antiviral drug oseltamivir (Tamiflu®): the established Roche industrial synthesis and the innovative azide-free approach developed by Barry Trost.

The commercial production of oseltamivir, a crucial neuraminidase inhibitor for treating influenza A and B, has historically relied on a synthesis starting from naturally sourced (-)-shikimic acid.[1] However, the dependence on a natural starting material with a fluctuating supply has spurred the development of numerous alternative synthetic strategies.[2] This analysis delves into the quantitative and qualitative differences between the traditional Roche method and the elegant, azide-free Trost synthesis, offering valuable insights for process development and optimization.

Quantitative Comparison of Synthetic Pathways

The following table summarizes the key quantitative metrics for the Roche and Trost syntheses of oseltamivir, providing a clear comparison of their efficiency and material requirements.

MetricRoche Industrial SynthesisTrost Azide-Free Synthesis
Starting Material (-)-Shikimic AcidCommercially available bicyclic lactone
Number of Linear Steps ~8-128
Overall Yield 17-22%[3]~30%[4]
Key Reagents Methanesulfonyl chloride, Sodium azide, Triethyl phosphite/TriphenylphosphinePalladium acetate, (R,R)-TADDOL, Trimethylsilyl phthalimide, Rhodium(II) acetate dimer
Use of Hazardous Reagents Yes (Sodium Azide)No

Cost-Benefit Analysis

A crucial aspect of evaluating synthetic routes is the cost of raw materials. The table below provides an estimated cost comparison for the key starting materials and reagents for both pathways. Prices are based on bulk chemical supplier listings and may vary.

ReagentPathwayEstimated Cost (USD/kg)
(-)-Shikimic AcidRoche150 - 250
Bicyclic LactoneTrostVaries (custom synthesis or specialized supplier)
Methanesulfonyl ChlorideRoche~5 - 15
Sodium AzideRoche~10 - 20
Triethyl PhosphiteRoche~5 - 15
TriphenylphosphineRoche~10 - 20
Palladium AcetateTrost~1,750,000 - 2,850,000 (per kg, based on gram pricing)[5][6]
(R,R)-TADDOLTrostHigh (specialty ligand)
Trimethylsilyl PhthalimideTrostHigh (specialty reagent)
Rhodium(II) Acetate DimerTrost>10,000,000 (per kg, based on gram pricing)[7][8]

While the Roche synthesis relies on the relatively inexpensive, albeit supply-chain sensitive, shikimic acid, the Trost synthesis employs more complex and costly starting materials and catalysts. The high cost of palladium and rhodium catalysts is a significant factor in the overall cost of the Trost pathway. However, the Trost synthesis offers a higher overall yield and, critically, avoids the use of sodium azide, a highly toxic and potentially explosive reagent. The elimination of azide chemistry not only enhances the safety of the process but also reduces the costs associated with handling and quenching hazardous materials.

Experimental Protocols

Roche Industrial Synthesis (Key Steps)

The Roche process, while proprietary in its full detail, involves several key transformations starting from (-)-shikimic acid.[9]

  • Esterification and Ketalization: The carboxylic acid of shikimic acid is first esterified, typically with ethanol. The diol is then protected as a ketal, for instance, by reacting with acetone or cyclopentanone.

  • Mesylation: The remaining free hydroxyl group is activated by mesylation using methanesulfonyl chloride in the presence of a base.

  • Epoxidation: The mesylate is then converted to a key epoxide intermediate.

  • Azide Opening of the Epoxide: The epoxide is opened regioselectively with sodium azide to introduce the precursor to the C5-amino group. This step is a critical juncture where the hazardous azide reagent is introduced.

  • Reduction of the Azide: The azide group is reduced to the corresponding primary amine. This is often achieved using reagents like triphenylphosphine (Staudinger reaction) or catalytic hydrogenation.

  • Acylation and Side Chain Introduction: The newly formed amine is acylated, and the 3-pentyloxy side chain is introduced to complete the synthesis of oseltamivir.

Trost Azide-Free Synthesis (Key Steps)

The Trost synthesis provides an elegant alternative that avoids the use of azides and starts from a readily available bicyclic lactone.[10]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The synthesis commences with a palladium-catalyzed desymmetrization of the meso-bicyclic lactone using a chiral ligand, such as one derived from (R,R)-TADDOL, and a nitrogen nucleophile like trimethylsilyl phthalimide. This key step establishes the stereochemistry of the molecule early in the synthesis.

  • Aziridination: A subsequent step involves the diastereoselective aziridination of the double bond, often employing a rhodium catalyst like rhodium(II) acetate dimer.

  • Regioselective Aziridine Opening: The aziridine ring is then opened regioselectively with 3-pentanol to introduce the characteristic pentyloxy side chain.

  • Final Functional Group Manipulations: The synthesis is completed through a series of functional group transformations to reveal the final oseltamivir structure.

Pathway and Workflow Diagrams

Roche_Synthesis_Workflow cluster_Roche Roche Industrial Synthesis Shikimic_Acid (-)-Shikimic Acid Ester_Ketal Esterification & Ketalization Shikimic_Acid->Ester_Ketal Mesylate Mesylation Ester_Ketal->Mesylate Epoxide Epoxidation Mesylate->Epoxide Azide_Opening Azide Opening (NaN3) Epoxide->Azide_Opening Reduction Azide Reduction Azide_Opening->Reduction Final_Steps Acylation & Side Chain Introduction Reduction->Final_Steps Oseltamivir Oseltamivir Final_Steps->Oseltamivir

Caption: Workflow of the Roche industrial synthesis of oseltamivir.

Trost_Synthesis_Workflow cluster_Trost Trost Azide-Free Synthesis Lactone Bicyclic Lactone Pd_AAA Pd-Catalyzed Asymmetric Allylic Alkylation Lactone->Pd_AAA Aziridination Rh-Catalyzed Aziridination Pd_AAA->Aziridination Aziridine_Opening Regioselective Aziridine Opening Aziridination->Aziridine_Opening Final_Steps_Trost Final Functional Group Manipulations Aziridine_Opening->Final_Steps_Trost Oseltamivir_Trost Oseltamivir Final_Steps_Trost->Oseltamivir_Trost

Caption: Workflow of the Trost azide-free synthesis of oseltamivir.

Conclusion

The choice between the Roche and Trost synthetic pathways for oseltamivir presents a classic cost-benefit trade-off. The Roche synthesis, while established and utilizing a cheaper starting material, is hampered by a reliance on a natural product and the use of hazardous azide reagents. The Trost synthesis, on the other hand, offers a more elegant and safer azide-free route with a higher overall yield. However, the high cost of the precious metal catalysts required for the key stereoselective steps is a significant economic barrier to its large-scale industrial implementation.

For researchers and drug development professionals, this comparison highlights the ongoing evolution of synthetic chemistry. While the Roche process represents a robust industrial solution, the Trost pathway exemplifies the power of modern catalytic methods to devise more efficient and safer routes to complex pharmaceutical targets. Future developments in catalyst technology, particularly in reducing the cost and loading of precious metal catalysts, could shift the economic balance and make azide-free routes like Trost's a more viable and attractive option for the industrial production of oseltamivir. The application of green chemistry metrics provides a valuable framework for evaluating and comparing such synthetic routes, guiding the development of more sustainable and economically viable pharmaceutical manufacturing processes.[1]

References

A Comparative Guide to the Resolution of 6-Fluorochroman-2-Carboxylic Acid: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a critical step. This guide provides a detailed comparison of the environmental impact of chemical and enzymatic resolution methods for producing optically pure 6-fluorochroman-2-carboxylic acid, a key chiral building block in the pharmaceutical industry.

The separation of racemic 6-fluorochroman-2-carboxylic acid into its individual enantiomers is traditionally achieved through chemical resolution, a process often criticized for its environmental footprint.[1][2] In contrast, enzymatic resolution has emerged as a promising green alternative, offering high selectivity under mild conditions.[1][3] This guide presents a data-driven comparison of these two methods, including detailed experimental protocols and an analysis of their respective environmental impacts.

Quantitative Comparison of Resolution Methods

The following table summarizes the key quantitative differences between the chemical and enzymatic resolution of 6-fluorochroman-2-carboxylic acid, highlighting the environmental and efficiency advantages of the enzymatic approach.

ParameterChemical Resolution (Diastereomeric Salt Crystallization)Enzymatic Resolution (Kinetic Resolution)
Resolving Agent Chiral amine (e.g., (R/S)-α-methylbenzylamine)Esterase enzymes (e.g., EstS and EstR)
Solvents Organic solvents (e.g., methanol, toluene, ethyl acetate)Aqueous buffer, organic co-solvent (e.g., toluene)
Temperature Often requires heating and cooling cyclesMild temperatures (e.g., 30-40°C)
Pressure AtmosphericAtmospheric
Byproducts Unwanted diastereomeric salt, resolving agent wasteMethanol (from ester hydrolysis), biodegradable enzyme
Waste Stream Significant solvent and chemical wastePrimarily aqueous waste, reusable organic phase
Theoretical Max. Yield 50% (without racemization of the unwanted enantiomer)50% (without racemization of the unwanted enantiomer)
Reported Overall Yield Typically lower due to multiple stepsHigh (e.g., 93.5% for sequential resolution)[1]
Enantiomeric Excess (ee) High, but can require multiple recrystallizationsVery high (e.g., >99% for (S)-enantiomer, 95-96% for (R)-enantiomer)[1]
Energy Consumption Higher due to heating and solvent recoveryLower due to mild reaction conditions

Experimental Protocols

Below are detailed methodologies for both the chemical and enzymatic resolution of 6-fluorochroman-2-carboxylic acid.

Chemical Resolution Protocol (Representative)

This protocol is based on the general principles of diastereomeric salt resolution using a chiral amine.[4][5][6]

Materials:

  • Racemic 6-fluorochroman-2-carboxylic acid

  • (R)-(+)-α-methylbenzylamine (or (S)-(-)-α-methylbenzylamine)

  • Methanol

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Salt Formation: Dissolve racemic 6-fluorochroman-2-carboxylic acid in a suitable solvent such as methanol or ethyl acetate. Add an equimolar amount of the chiral resolving agent, (R)-(+)-α-methylbenzylamine.

  • Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield of the crystals.

  • Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent. The filtrate contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add 1 M HCl to protonate the carboxylic acid and liberate the chiral amine. Extract the enantiomerically enriched 6-fluorochroman-2-carboxylic acid with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the resolved enantiomer.

  • Recovery from Filtrate: The other enantiomer can be recovered from the filtrate by a similar acidification and extraction process.

Enzymatic Resolution Protocol

This protocol is based on the sequential kinetic resolution using two different esterases.[1]

Materials:

  • Racemic methyl 6-fluorochroman-2-carboxylate (substrate)

  • Immobilized E. coli cells expressing esterase EstS

  • Immobilized E. coli cells expressing esterase EstR

  • Phosphate buffer (pH 7.5)

  • Toluene

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Prepare a biphasic system containing an aqueous phosphate buffer and toluene. Add the racemic methyl 6-fluorochroman-2-carboxylate to the toluene phase.

  • First Resolution Step (for (S)-acid): Introduce the immobilized E. coli cells expressing EstS to the reaction mixture. Maintain the temperature at 40°C and the pH at 7.5 (by addition of NaOH) with stirring. The enzyme will selectively hydrolyze the (S)-ester to the (S)-carboxylic acid, which will move to the aqueous phase.

  • Separation: After approximately 20 hours, separate the aqueous and organic phases. The aqueous phase contains the (S)-6-fluorochroman-2-carboxylic acid, and the organic phase contains the unreacted (R)-methyl 6-fluorochroman-2-carboxylate.

  • Second Resolution Step (for (R)-acid): Replace the aqueous phase with a fresh phosphate buffer and add the immobilized E. coli cells expressing EstR to the organic phase from the previous step. Maintain the same reaction conditions. EstR will hydrolyze the remaining (R)-ester to the (R)-carboxylic acid.

  • Product Isolation: After another 20 hours, separate the phases. Acidify the respective aqueous phases containing the (S)- and (R)-acids with HCl and extract with ethyl acetate.

  • Purification: Dry the organic extracts over anhydrous magnesium sulfate and evaporate the solvent to obtain the enantiomerically pure (S)- and (R)-6-fluorochroman-2-carboxylic acids.

Environmental Impact and Process Visualization

The environmental superiority of the enzymatic method is evident in its reduced reliance on harsh organic solvents, milder reaction conditions leading to lower energy consumption, and the generation of more benign waste products.[3] The chemical method, on the other hand, involves significant use of organic solvents, which require energy-intensive recovery processes and contribute to volatile organic compound (VOC) emissions. The use of a chiral resolving agent in stoichiometric amounts also adds to the chemical waste.

G cluster_chemical Chemical Resolution cluster_enzymatic Enzymatic Resolution racemic_acid Racemic 6-Fluorochroman-2-Carboxylic Acid diastereomeric_salts Diastereomeric Salts Mixture racemic_acid->diastereomeric_salts + Resolving Agent + Organic Solvent racemic_ester Racemic Methyl 6-Fluorochroman-2-Carboxylate racemic_acid->racemic_ester Esterification resolving_agent Chiral Amine resolving_agent->diastereomeric_salts crystallization Crystallization & Filtration diastereomeric_salts->crystallization separated_salts Separated Diastereomeric Salts crystallization->separated_salts waste_chem Solvent & Chemical Waste crystallization->waste_chem Mother Liquor acidification Acidification & Extraction separated_salts->acidification enantiomers_chem Resolved Enantiomers acidification->enantiomers_chem acidification->waste_chem Aqueous Waste final_product final_product enantiomers_chem->final_product Final Product hydrolysis Selective Hydrolysis racemic_ester->hydrolysis + Biphasic System (Aqueous/Organic) esterase Immobilized Esterase esterase->hydrolysis acid_ester_mixture Mixture of Acid & Unreacted Ester hydrolysis->acid_ester_mixture separation Phase Separation acid_ester_mixture->separation enantiomers_enz Resolved Enantiomers separation->enantiomers_enz Acidification & Extraction waste_enz Aqueous Waste (Biodegradable) separation->waste_enz enantiomers_enz->final_product Final Product

Caption: Workflow comparison of chemical and enzymatic resolution.

Logical Relationship of Environmental Impact Factors

The following diagram illustrates the key factors influencing the environmental impact of each resolution method.

G cluster_chem Chemical Resolution cluster_enz Enzymatic Resolution chem_reagents Stoichiometric Chiral Reagent chem_waste Hazardous Waste Generation chem_reagents->chem_waste chem_solvents Large Volume of Organic Solvents chem_solvents->chem_waste chem_energy Heating and Cooling Cycles environmental_impact Overall Environmental Impact chem_waste->environmental_impact Higher Impact enz_catalyst Catalytic Amount of Enzyme enz_waste Biodegradable Waste enz_catalyst->enz_waste enz_solvents Primarily Aqueous Media enz_solvents->enz_waste enz_energy Mild Reaction Conditions enz_waste->environmental_impact Lower Impact

Caption: Key drivers of environmental impact in resolution methods.

References

A Comparative Guide to Assessing the Purity of Commercially Available (R)-6-Fluorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. (R)-6-Fluorochroman-2-carboxylic acid is a key chiral building block, notably in the synthesis of pharmaceuticals like Nebivolol.[1][2] Ensuring its chemical and enantiomeric purity is critical for the safety, efficacy, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredient. This guide provides a comparative overview of commercially available this compound and details the experimental protocols for its comprehensive purity assessment.

Commercial Supplier Purity Comparison

The purity of this compound can vary between suppliers. The following table summarizes the advertised purity from a selection of commercial vendors. It is important to note that these are claimed purities, and independent verification is always recommended.

SupplierAdvertised PurityNotes
Supplier A (Generic Example)>99%Often provides a Certificate of Analysis (CoA) with batch-specific data.
Supplier B (Generic Example)>98.0% (GC)Purity determined by Gas Chromatography.[3]
Supplier C (Generic Example)99%General purity claim.[4]
Supplier D (Generic Example)95%May be suitable for less sensitive applications.[5]
Supplier E (Generic Example)>97.0%Sourced for specific research applications.[1]

Note: The enantiomeric excess (e.e.) is a critical parameter for chiral compounds and may be reported separately by the supplier. If not, it must be determined experimentally.

Experimental Protocols for Purity Assessment

A multi-step analytical approach is required to confirm the identity, quantify the chemical purity, and determine the enantiomeric excess of this compound.

2.1. Identity Confirmation: ¹H NMR and Mass Spectrometry

Objective: To confirm the chemical structure of the supplied material.

A. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: 400 MHz NMR Spectrometer or higher.

  • Procedure: Acquire the ¹H NMR spectrum.

  • Expected Chemical Shifts (CDCl₃, ppm): δ = 8.61 (s, 1H, -COOH), 6.76-7.01 (m, 3H, Ar-H), 4.78 (t, 1H, -CH-), 2.85-2.82 (t, 2H, -CH₂-Ar), 2.37-2.14 (m, 2H, -CH₂-CH-).[6] These shifts may vary slightly depending on the solvent and concentration.

B. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) in negative ion mode.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Procedure: Infuse the sample into the mass spectrometer.

  • Expected Result: A prominent peak at m/z 195.05 [M-H]⁻ corresponding to the deprotonated molecule (C₁₀H₈FO₃⁻). The molecular weight of the neutral compound is 196.17 g/mol .[5]

2.2. Chemical Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the percentage of the main compound and detect any non-chiral impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient Example: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks.

2.3. Enantiomeric Purity Assessment: Chiral HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers to determine the enantiomeric excess (e.e.).

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as one derived from amylose or cellulose (e.g., Chiralpak AD-H or Chiralcel OD-H).[7][8]

  • Mode: Normal-Phase.[7]

  • Mobile Phase: A mixture of n-hexane and a polar alcohol modifier like isopropanol or ethanol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.[7][9] Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve the peak shape of the acidic analyte.[7][9]

  • Flow Rate: 0.5 - 1.0 mL/min.[7]

  • Column Temperature: 25 °C (can be varied to optimize separation).[7]

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[7]

  • Injection Volume: 5-10 µL.[7]

  • Data Analysis:

    • Identify the peaks for the (R)- and (S)-enantiomers. It may be necessary to inject a racemic standard (a 50:50 mixture of both enantiomers) to confirm peak identification.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

Purity Assessment Workflow

The following diagram outlines the logical workflow for a comprehensive purity assessment of a commercial sample of this compound.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound A Receive Commercial Sample B Visual Inspection & Solubility Test A->B C Identity Confirmation B->C F Purity Quantification B->F D ¹H NMR Spectroscopy C->D Structural Info E Mass Spectrometry (ESI-MS) C->E Molecular Weight I Data Analysis & Final Report D->I E->I G Reverse-Phase HPLC (Chemical Purity) F->G Impurity Profile H Chiral HPLC (Enantiomeric Purity) F->H e.e. Determination G->I H->I J Compare to Specifications I->J K Accept or Reject Batch J->K

Caption: Purity assessment workflow for this compound.

Potential Impurities and Alternative Compounds

Potential impurities in commercially available this compound can originate from the synthetic route, which often starts from p-fluorophenol.[10] These may include residual starting materials, reagents, or side-products from the synthesis, such as the corresponding (S)-enantiomer or racemic 6-fluorochroman-2-carboxylic acid.[11][12] The HPLC and Chiral HPLC methods described above are designed to detect and quantify such impurities.

As for alternatives, in most synthetic applications requiring the specific stereochemistry of the (R)-enantiomer, there are no direct substitutes. The primary "alternative" for consideration is the racemic mixture, 6-fluorochroman-2-carboxylic acid, which is often available at a lower cost.[3] However, using the racemate would necessitate a resolution step later in the synthesis, which can be complex and inefficient.[10][11] Therefore, for stereospecific syntheses, sourcing high-purity this compound and verifying its quality is the most effective strategy.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Enantiomeric Excess Determination of Ketoprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceuticals. Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), exists as a racemic mixture, with the (S)-enantiomer (Dexketoprofen) possessing the primary therapeutic activity.[1] Consequently, robust and reliable analytical methods are essential for quantifying the enantiomeric purity of ketoprofen.

This guide provides an objective comparison of two widely used analytical techniques for the determination of ketoprofen's enantiomeric excess: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The performance of these methods is evaluated through a cross-validation approach, with supporting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters of validated chiral HPLC and chiral CE methods for the analysis of ketoprofen enantiomers. This side-by-side comparison allows for a direct assessment of each method's capabilities.

Validation Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Capillary Electrophoresis (CE)
Linearity Range 0.5 - 250 mg/L[2]0.25 - 50 mg/L[3]
Correlation Coefficient (r²) > 0.999[4]> 0.9996[5]
Accuracy (% Recovery) 91.3 - 98.7%[6]85 - 91%[3]
Precision (% RSD) < 2% (Intra-day and Inter-day)[6]< 15.0% (Intra-day and Inter-day)[3]
Limit of Detection (LOD) 1 µg/L[2]0.1 mg/L[3]
Limit of Quantitation (LOQ) Not SpecifiedNot Specified
Robustness Unaffected by minor changes in flow rate and mobile phase composition.[7]Method suitability demonstrated through stability studies.[8]

Experimental Protocols

Detailed methodologies for the chiral HPLC and chiral CE analysis of ketoprofen enantiomers are provided below. These protocols are based on established and validated methods.

This protocol is designed for the enantiomeric separation of ketoprofen using a chiral stationary phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[7]

  • Column: Chirobiotic V Chiral Stationary Phase (CSP).[2]

  • Mobile Phase: A mixture of tetrahydrofuran (THF) and 0.5% triethylamine acetate (TEAA) buffer (15:85 v/v).[2]

  • Flow Rate: 0.7 mL/min.[2]

  • Detection: UV at 254 nm.[7]

  • Temperature: 40°C.[7]

  • Sample Preparation: Dissolve the ketoprofen sample in the mobile phase to achieve a concentration within the linear range.

This protocol outlines the enantiomeric separation of ketoprofen using a chiral selector in the background electrolyte.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (75 µm i.d.).[3]

  • Background Electrolyte (BGE): 0.05 M heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD) in a phosphate-triethanolamine buffer.[3]

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection: Hydrodynamic injection.

  • Sample Preparation: Dissolve the ketoprofen sample in the BGE to a concentration within the linear range.

Mandatory Visualization

The following diagrams illustrate the logical workflows for method validation and cross-validation, as well as the signaling pathway for ketoprofen's mechanism of action.

cluster_Validation Method Validation Workflow Define Define Analytical Method Develop Method Development Define->Develop Parameters Validate Method Validation Develop->Validate Optimized Method Implement Routine Implementation Validate->Implement Validated Method

A typical workflow for the validation of an analytical method.

cluster_CrossValidation Cross-Validation of Analytical Methods MethodA Chiral HPLC Method Compare Compare Results MethodA->Compare MethodB Chiral CE Method MethodB->Compare Conclusion Conclusion on Equivalence Compare->Conclusion Statistical Analysis

Logical relationship in cross-validating two analytical methods.

cluster_MoA Ketoprofen Mechanism of Action ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Ketoprofen Ketoprofen ((S)-enantiomer) Ketoprofen->COX1 Inhibition Ketoprofen->COX2 Inhibition

Signaling pathway illustrating Ketoprofen's mechanism of action.

Conclusion

Both chiral HPLC and chiral CE are suitable methods for determining the enantiomeric excess of ketoprofen. Chiral HPLC, particularly with a Chirobiotic V CSP, offers excellent linearity over a broad range and high accuracy.[2][6] Chiral CE provides a viable alternative with a good limit of detection, though its precision shows a higher relative standard deviation compared to HPLC in the cited studies.[3]

The choice between these methods will depend on the specific requirements of the analysis, such as the desired level of sensitivity, sample throughput, and available instrumentation. The data and protocols presented in this guide serve as a valuable resource for researchers to make an informed decision and to ensure the generation of high-quality, reliable data for the enantiomeric purity of ketoprofen.

References

A Comparative Guide to the Synthesis of 6-Fluorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

6-Fluorochroman-2-carboxylic acid is a key chiral building block in the pharmaceutical industry, notably as an intermediate in the synthesis of drugs like Nebivolol, a beta-blocker used to treat high blood pressure.[1] The efficient and stereoselective synthesis of this compound is therefore of significant interest to researchers and drug development professionals. This guide provides a comparative overview of the primary synthetic routes to 6-fluorochroman-2-carboxylic acid, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparative Analysis of Synthetic Methodologies

The synthesis of 6-fluorochroman-2-carboxylic acid can be broadly categorized into two main approaches: the synthesis of the racemic mixture followed by resolution, or direct asymmetric synthesis. The most common route to the racemic compound involves the catalytic hydrogenation of a chromone precursor. Alternative routes starting from p-fluorophenol have also been reported. For the production of enantiomerically pure forms, chemical and enzymatic resolution methods are employed.

The following table summarizes the key quantitative data for the different synthetic and resolution methods found in the literature.

MethodStarting MaterialKey Reagents/CatalystReaction ConditionsYield (%)Purity/ee (%)Reference
Synthesis of Racemic Mixture
Catalytic Hydrogenation6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acidPd/C, H₂70-80°C, 2.0 MPa, Glacial Acetic Acid88.499.8[2]
Catalytic Hydrogenation6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acidPd/C, H₂75-80°C, 15-20 kg H₂ pressure, Acetic Acid, 30-35 hrs90Not Reported[2]
Multi-step from p-fluorophenolp-Fluorophenol and Dimethyl Acetylenedicarboxylate1. Organic base (e.g., triethylamine) 2. Alkali hydrolysis 3. Conc. H₂SO₄ (cyclization) 4. Pd/C, H₂Not fully detailedNot ReportedNot Reported[1]
Resolution of Enantiomers
Chemical ResolutionRacemic 6-fluorochroman-2-carboxylic acid(R)-(+)- or (S)-(-)-α-methylbenzylamineNot detailedNot ReportedNot Reported[3]
Chemical ResolutionRacemic 6-fluorochroman-2-carboxylic acid(+)-dehydroabietylamineNot detailed11.3 for (+)-(S) isomer, 9.2 for (-)-(R) isomerNot Reported[4]
Enzymatic ResolutionRacemic methyl 6-fluoro-chroman-2-carboxylateEsterases (EstS and EstR) from Geobacillus thermocatenulatusAqueous-toluene biphasic system93.5 (total mole yield)>99 for (S)-FCCA, 95-96 for (R)-FCCA[5]

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic routes to 6-fluorochroman-2-carboxylic acid, highlighting the key starting materials and intermediates.

Synthesis_Pathways pFP p-Fluorophenol Intermediate1 Dimethyl 2-(p-fluorophenoxy) acetylenedicarboxylate pFP->Intermediate1 Addition Reaction DMA Dimethyl Acetylenedicarboxylate DMA->Intermediate1 Intermediate2 2-(p-Fluorophenoxy) butenedioic acid Intermediate1->Intermediate2 Hydrolysis Chromone 6-Fluoro-4-oxo-4H-1-benzopyran- 2-carboxylic acid Intermediate2->Chromone Cyclization Racemic Racemic 6-Fluorochroman-2-carboxylic acid Chromone->Racemic Catalytic Hydrogenation Enantiomers (R)- and (S)- 6-Fluorochroman-2-carboxylic acid Racemic->Enantiomers Resolution (Chemical or Enzymatic)

Caption: Synthetic routes to 6-fluorochroman-2-carboxylic acid.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic and resolution procedures cited in the literature.

1. Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid via Catalytic Hydrogenation

This protocol is based on the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

  • Materials:

    • 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (30 g, 0.144 mol)

    • Wet palladium-carbon (5% Pd/carbon, 50% aqueous content, 5 g)

    • Glacial acetic acid (500 mL)

    • Nitrogen gas

    • Hydrogen gas

    • Petroleum ether (30 mL)

  • Procedure:

    • In an autoclave, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (30 g), wet palladium-carbon (5 g), and glacial acetic acid (500 mL).[2]

    • Seal the autoclave and purge with nitrogen gas three times.[2]

    • Replace the nitrogen atmosphere with hydrogen gas and pressurize the reactor to 2.0 MPa.[2]

    • Heat the reactor to 70-80°C.[2] Maintain the hydrogen pressure at 2.0 MPa by replenishing as needed.

    • Monitor the reaction until the hydrogen pressure remains stable for at least 30 minutes, indicating the completion of the reaction.[2]

    • Cool the reactor, release the hydrogen pressure, and filter the reaction solution to recover the Pd/C catalyst.[2]

    • Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.[2]

    • Pour the concentrated residue into petroleum ether (30 mL) and heat to induce crystallization.[2]

    • Filter the resulting white solid and dry to obtain 6-fluorochroman-2-carboxylic acid.[2] (Reported yield: 25 g, 88.4%; Purity: 99.8%)[2]

2. Synthesis of (R)- and (S)-6-Fluorochroman-2-carboxylic Acids via Chemical Resolution

This method involves the separation of enantiomers from a racemic mixture using a chiral resolving agent.

  • Procedure Overview: The racemic 6-fluorochroman-2-carboxylic acid is treated with an optically active amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, to form diastereomeric salts.[3] These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the corresponding pure enantiomers of 6-fluorochroman-2-carboxylic acid.[3]

3. Synthesis of (S)- and (R)-6-Fluorochroman-2-carboxylic Acids via Enzymatic Resolution

This protocol utilizes esterases for the stereoselective hydrolysis of a racemic ester of 6-fluorochroman-2-carboxylic acid.

  • Procedure Overview:

    • The racemic methyl 6-fluoro-chroman-2-carboxylate is used as the substrate in an aqueous-toluene biphasic system.[5]

    • Two different esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, are used to selectively hydrolyze one of the enantiomers.[5]

    • EstS catalysis produces (S)-6-fluorochroman-2-carboxylic acid with an enantiomeric excess (ee) of >99%.[5]

    • EstR catalysis produces (R)-6-fluorochroman-2-carboxylic acid with an ee of 95-96%.[5]

    • An innovative "sequential biphasic batch resolution" with immobilized cells can be employed to simplify the process and enhance productivity, achieving a total mole yield of 93.5% over ten batches.[5]

References

A Senior Application Scientist's Guide to the Synthesis of (R)-6-Fluorochroman-2-carboxylic Acid: A Yield-Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-6-Fluorochroman-2-carboxylic acid is a pivotal chiral building block in the pharmaceutical industry, most notably serving as a key intermediate in the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure.[1][2] The stereochemistry at the C2 position is critical for its biological activity, making the efficient, enantioselective synthesis of the (R)-enantiomer a topic of significant interest for researchers and drug development professionals. The reliable production of this intermediate in high yield and optical purity is paramount for the economic viability and sustainability of large-scale manufacturing processes.

This guide provides an in-depth comparison of the primary synthetic strategies for obtaining this compound. We will move beyond simple protocol recitation to analyze the causality behind experimental choices, benchmark reported yields, and evaluate the practical advantages and limitations of each approach. The methodologies discussed are grounded in peer-reviewed literature and patents, providing a trustworthy foundation for process development and optimization.

Synthesis_Comparison_Workflow cluster_Methods Synthetic Strategies cluster_Analysis Comparative Benchmarking cluster_Output Guide Output Method1 Racemic Synthesis + Chemical Resolution Yield Yield (%) Method1->Yield Evaluate Purity Enantiomeric Excess (ee%) Method1->Purity Evaluate Process Process Efficiency & Scalability Method1->Process Evaluate Green Green Chemistry Metrics Method1->Green Evaluate Protocols Detailed Protocols Method1->Protocols Method2 Enzymatic Resolution Method2->Yield Evaluate Method2->Purity Evaluate Method2->Process Evaluate Method2->Green Evaluate Method2->Protocols Method3 Asymmetric Synthesis Method3->Yield Evaluate Method3->Purity Evaluate Method3->Process Evaluate Method3->Green Evaluate DataTable Data Summary Table Yield->DataTable Purity->DataTable Process->DataTable Green->DataTable Conclusion Recommendations DataTable->Conclusion

Caption: Workflow for comparing different syntheses of this compound.

Method 1: Racemic Synthesis via Catalytic Hydrogenation followed by Classical Chemical Resolution

This is a traditional and widely documented approach. It bifurcates the challenge: first, an efficient, high-yielding synthesis of the racemic compound is established, followed by the separation of the desired (R)-enantiomer from the (S)-enantiomer.

Principle of the Approach: The core of the racemic synthesis involves the robust reduction of a chromone precursor. The subsequent resolution relies on the formation of diastereomeric salts with a chiral resolving agent. These salts possess different physical properties (e.g., solubility), which allows for their separation by fractional crystallization.

Chemical_Synthesis_Resolution A p-Fluorophenol B 6-Fluoro-4-oxo-4H-1- benzopyran-2-carboxylic acid A->B Multi-step synthesis C Racemic (±)-6-Fluorochroman- 2-carboxylic acid B->C Catalytic Hydrogenation (Pd/C, H2) D Diastereomeric Salts (R,R) and (S,R) C->D +(R)-α-methylbenzylamine E (R)-6-Fluorochroman- 2-carboxylic acid D->E Separation & Acidification

Caption: Reaction scheme for racemic synthesis and chemical resolution.

Experimental Protocols

Protocol 1A: Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid This protocol is adapted from a common industrial synthesis route.[1][3]

  • Cyclization: 2-(p-fluorophenoxy)butenedioic acid, derived from p-fluorophenol and dimethyl acetylenedicarboxylate, is dissolved in concentrated sulfuric acid to induce cyclization, yielding 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[1]

  • Hydrogenation Setup: In a high-pressure autoclave, charge 30g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5g of 5% Palladium on carbon (Pd/C, 50% wet), and 500 mL of glacial acetic acid.[1][3]

  • Inerting: Seal the autoclave and purge with nitrogen gas three times to create an inert atmosphere. This is a critical safety and quality step to prevent side reactions and catalyst deactivation.

  • Reaction: Replace the nitrogen with hydrogen gas and pressurize the vessel to 2.0 MPa. Heat the mixture to 70-80°C with vigorous stirring.[1][4] The reaction is monitored by observing hydrogen uptake; the pressure is maintained at 2.0 MPa until uptake ceases.

  • Work-up and Isolation: After cooling and venting the hydrogen, the reaction mixture is filtered to recover the Pd/C catalyst. The filtrate (glacial acetic acid) is concentrated under reduced pressure. The resulting crude residue is precipitated by adding a non-polar solvent like petroleum ether.[4]

  • Purification: The precipitated white solid is collected by filtration and dried to yield racemic 6-fluorochroman-2-carboxylic acid.

    • Reported Yield: 88.4%[1][3]

    • Reported Purity: 99.8%[1][3]

Protocol 1B: Chemical Resolution This protocol uses a classical resolving agent to separate the enantiomers.[5]

  • Salt Formation: The synthesized racemic acid is dissolved in a suitable solvent (e.g., ethanol) and treated with a sub-stoichiometric amount (approx. 0.5 equivalents) of a chiral base, such as (R)-(+)-α-methylbenzylamine.

  • Fractional Crystallization: The solution is allowed to cool slowly. The diastereomeric salt of this compound with (R)-(+)-α-methylbenzylamine preferentially crystallizes out of the solution due to lower solubility.

  • Isolation of Salt: The crystals are isolated by filtration. This step may need to be repeated several times to achieve high diastereomeric purity.

  • Liberation of the Acid: The purified diastereomeric salt is treated with an acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched this compound, which can then be extracted into an organic solvent.

Expertise & Causality:

  • Catalyst Choice: Palladium on carbon (Pd/C) is the catalyst of choice for the hydrogenation of the chromone precursor due to its high efficiency in reducing both the endocyclic double bond and the ketone group of the pyranone ring under manageable conditions.[4]

  • Resolution Principle: The success of chemical resolution hinges on the precise interactions that create significant solubility differences between the two diastereomeric salts. Solvent choice is critical and often requires empirical optimization. The theoretical maximum yield for a classical resolution of a single enantiomer is 50%, though in practice, it is often lower due to losses during crystallization.

Method 2: Sequential Enzymatic Resolution

This modern approach leverages the high stereoselectivity of enzymes to resolve a racemic mixture, offering a greener and potentially more efficient alternative to classical chemical methods.

Principle of the Approach: The strategy involves the synthesis of a racemic ester, followed by enantioselective hydrolysis catalyzed by an enzyme. In this specific, highly effective method, two distinct esterases are used sequentially to resolve both enantiomers from the same batch, dramatically increasing the overall process yield.[6]

Enzymatic_Resolution cluster_racemate Starting Material cluster_step1 Step 1: (S)-Enantiomer Hydrolysis cluster_step2 Step 2: (R)-Enantiomer Hydrolysis Racemate Racemic (±)-Methyl 6-Fluorochroman-2-carboxylate (MFCC) in Toluene EnzymeS Immobilized Esterase EstS in Aqueous Phase Racemate->EnzymeS ProductS (S)-FCCA (in aqueous) + unreacted (R)-MFCC (in toluene) EnzymeS->ProductS Selective Hydrolysis EnzymeR Immobilized Esterase EstR in Aqueous Phase ProductS->EnzymeR Replace aqueous phase, retain organic phase with (R)-MFCC ProductR (R)-FCCA (in aqueous) EnzymeR->ProductR Selective Hydrolysis

Caption: Workflow for sequential biphasic enzymatic resolution.

Experimental Protocol

Protocol 2: Sequential Biphasic Batch Resolution of (±)-MFCC This protocol is based on the innovative work published in Green Chemistry.[6]

  • Substrate Preparation: Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) is synthesized via standard esterification of the racemic acid from Protocol 1A.[7]

  • Reaction Setup: A biphasic system is established, typically with the MFCC substrate dissolved in an organic solvent like toluene, and an aqueous buffer phase containing the immobilized enzyme.

  • Step 1 - (S)-FCCA Production: Immobilized Geobacillus thermocatenulatus cells expressing the esterase EstS are added to the aqueous phase. EstS selectively hydrolyzes (S)-MFCC to (S)-6-Fluorochroman-2-carboxylic acid ((S)-FCCA), which dissolves in the aqueous phase. The unreacted (R)-MFCC remains in the toluene phase.

  • Phase Separation: After the reaction reaches ~50% conversion, the aqueous phase containing the (S)-FCCA product is removed.

  • Step 2 - (R)-FCCA Production: A fresh aqueous phase containing immobilized cells expressing the esterase EstR is added to the original toluene phase, which now contains enantiomerically enriched (R)-MFCC.

  • Selective Hydrolysis: EstR selectively hydrolyzes the remaining (R)-MFCC to the desired (R)-FCCA product, which is extracted into the new aqueous phase.

  • Isolation: The (R)-FCCA is isolated from the aqueous phase by acidification and extraction.

    • Reported Total Mole Yield: 93.5% (for both enantiomers over 10 batches)[6]

    • Reported Enantiomeric Excess (ee): >99% for (R)-FCCA[6]

Expertise & Causality:

  • Biphasic System: The use of an aqueous-toluene biphasic system is a key design choice. It allows for a high substrate concentration in the organic phase, overcoming the low aqueous solubility of the ester, while the enzymatic reaction occurs at the interface or in the aqueous phase where the enzyme is stable. This setup also simplifies product separation.

  • Sequential Resolution: The novelty of using two different enzymes with opposite enantiopreferences (EstS for (S) and EstR for (R)) on the same batch is a powerful process intensification strategy. It circumvents the 50% theoretical yield limit of a conventional kinetic resolution, enabling a near-quantitative conversion of the racemate into valuable, separated enantiomers. This makes the process highly atom-economical.[6]

Comparative Analysis and Data Summary

The choice of synthesis route depends heavily on the desired scale, available resources, and environmental considerations. The data below summarizes the key performance indicators for the detailed methods.

MetricMethod 1: Chemical Synthesis & ResolutionMethod 2: Sequential Enzymatic Resolution
Overall Yield Moderate (Theoretically <44%, combining an 88% racemic synthesis yield with a max 50% resolution yield)Very High (Reported 93.5% total mole yield for both enantiomers)[6]
Enantiomeric Excess (ee%) Good to Excellent (Dependent on crystallization efficiency)Excellent (>99%)[6]
Key Reagents Pd/C, H₂, Strong Acids, Chiral AmineRacemic Ester, Immobilized Esterases, Buffer
Process Complexity Multi-step; requires high-pressure hydrogenation and meticulous fractional crystallization.Requires enzyme production/immobilization; biphasic reaction setup.
Environmental Impact High (Use of heavy metal catalyst, organic solvents, strong acids)Low ("Green" process with recyclable enzymes and milder conditions)[6]
Scalability Well-established for large scale, but resolution can be a bottleneck.Highly scalable, suitable for continuous processing.[6]

Future Outlook: Direct Asymmetric Synthesis

The "ideal" synthesis would produce the desired (R)-enantiomer directly, avoiding the need for racemic mixtures and subsequent resolutions. Organocatalytic asymmetric synthesis represents a promising frontier for achieving this.[8][9]

Principle: This approach uses small, chiral organic molecules (organocatalysts) to catalyze reactions that build the chiral center directly with high enantioselectivity. For chromane derivatives, asymmetric Michael additions or cascade reactions have been developed.[10][11] While a specific, high-yield organocatalytic protocol for this compound is not yet as established as the resolution methods, the field is rapidly advancing. The primary advantage would be a reduction in step-count and an increase in atom economy.

Conclusion and Recommendations

For the synthesis of this compound, a clear evolution in methodology is apparent.

  • Sequential Enzymatic Resolution: This method is demonstrably superior in terms of both overall yield (93.5%) and enantiopurity (>99% ee).[6] It aligns with the principles of green chemistry and offers a robust, scalable platform for industrial production. For any organization focused on sustainable and cost-effective manufacturing, this biocatalytic approach represents the current state-of-the-art and is the recommended pathway.

The choice ultimately rests on balancing the upfront investment in biocatalyst development against the long-term gains in yield, purity, and environmental performance. For drug development professionals, the enzymatic route provides a more reliable and efficient supply of this critical chiral intermediate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-6-Fluorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As researchers engaged in the complex landscape of drug discovery and development, our responsibilities extend beyond synthesis and analysis to include the safe and compliant management of all chemical substances. (R)-6-Fluorochroman-2-carboxylic acid, a valuable chiral building block, requires meticulous handling not only during its use but also through its entire lifecycle, culminating in its proper disposal. This guide provides a direct, procedurally-focused protocol for the disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a self-validating and trustworthy system of chemical waste management.

Immediate Safety & Hazard Identification

Before handling or preparing for disposal, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not widely available, data for the racemic mixture and the (S)-enantiomer provide the necessary hazard information for a conservative and safe approach.[1][2][3][4]

Primary Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Based on this profile, the following minimum Personal Protective Equipment (PPE) must be worn at all times when handling the compound or its waste:

  • Eye Protection: Chemical splash goggles and/or a face shield.[1][5]

  • Hand Protection: Nitrile or other chemically resistant gloves. Double-gloving is recommended for handling concentrated waste.[5]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Handling of the solid material, which could generate dust, should be performed in a certified chemical fume hood to prevent inhalation.[1][6]

Waste Characterization: A Halogenated Organic Acid

Proper disposal begins with correct classification. This compound falls into two critical waste categories that dictate its disposal pathway: Halogenated Organic Waste and Acidic Waste .

  • Halogenated Organic Compound: The presence of a fluorine atom classifies it as a halogenated organic compound.[7][8] These compounds cannot be disposed of with non-halogenated organic solvents. The rationale is that halogenated waste requires high-temperature incineration under specific conditions to prevent the formation of persistent and highly toxic byproducts such as dioxins and furans. Mixing waste streams complicates and increases the cost of disposal for all generated waste.[7][9]

  • Carboxylic Acid: As a carboxylic acid, the waste is corrosive. While some simple inorganic acids can be neutralized for drain disposal, this is strictly prohibited for organic acids like this one.[10] The neutralized salt may still be toxic, environmentally persistent, or interfere with wastewater treatment processes.[10][11]

Table 1: Hazard Profile and Chemical Identifiers for Chroman-2-carboxylic Acid Derivatives

Property Identifier/Classification Source(s)
Chemical Name This compound [3]
CAS Number 129101-37-7 [3]
Molecular Formula C₁₀H₉FO₃ [2]
GHS Hazard Statements H302, H315, H319, H335 [1][2]
Description Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. [1]
Waste Classification Halogenated Organic Acid [7][8]

| Required PPE | Eyeshields, Gloves, Protective Clothing |[1][6] |

Core Disposal Protocol: A Step-by-Step Guide

Adherence to a systematic protocol is essential for ensuring safety and regulatory compliance. This process is governed by the principles of the OSHA Laboratory Standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA).[12][13][14]

Step 1: Segregate the Waste Stream

  • At the point of generation, designate a specific waste container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste," depending on the form.

  • Crucially, do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane).[7][9]

  • Do not mix with other incompatible waste types, such as bases or strong oxidizing agents.[15]

Step 2: Select the Appropriate Waste Container

  • Use only containers provided or approved by your institution's Environmental Health & Safety (EHS) department.

  • For solid waste, a sealable, wide-mouth plastic (e.g., HDPE) container is appropriate.

  • For liquid waste (e.g., solutions in organic solvents), use a compatible plastic-coated glass or HDPE solvent container.

  • Never use metal containers for acidic waste due to the risk of corrosion and potential reaction.[10]

  • Ensure the container has a secure, vapor-tight screw cap to prevent leaks and fugitive emissions. The container must be kept closed except when adding waste.[10][16]

Step 3: Label the Container Correctly and Completely

  • Label the container with a "Hazardous Waste" tag before adding any waste.

  • Clearly write the full chemical name: "this compound" and any solvents used.

  • List all constituents and their approximate percentages. Accuracy is vital for the disposal facility.

  • Indicate the relevant hazards (e.g., "Toxic," "Irritant," "Corrosive").

  • Record the date when waste is first added to the container (the "accumulation start date").[17]

Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA)

  • The waste container must be stored at or near the point of generation in a designated SAA.[10][17]

  • The SAA should be a secondary containment bin or tray to capture any potential leaks.

  • Store the SAA in a well-ventilated area, such as a fume hood or a ventilated cabinet, away from heat sources or direct sunlight.[18]

Step 5: Arrange for Timely Disposal

  • Do not overfill the container. Leave at least 10% of headspace (about one inch) to allow for expansion.[10]

  • Once the container is full or you have reached your institution's time limit for accumulation (often 12 months, provided volume limits are not exceeded), submit a chemical waste pickup request to your EHS department.[16][17]

Disposal Workflow and Decision Process

The following diagram outlines the critical decision points in the disposal process for this compound.

G Disposal Workflow for this compound A Waste Generated (this compound) B Characterize Waste: - Halogenated Organic - Carboxylic Acid A->B C Select Compatible Container (HDPE, Screw Cap) B->C Is Hazardous D Label Container: 'Hazardous Waste' List all constituents C->D E Store in designated SAA (Secondary Containment) D->E F Container Full or Time Limit Reached? E->F G Submit Waste Pickup Request to EHS/Safety Office F->G Yes H Continue to add waste, maintaining proper storage F->H No H->F

Caption: Decision workflow for compliant disposal of this compound.

Prohibited Disposal Methods: A Critical Warning

To protect personnel and the environment, and to avoid significant regulatory penalties, the following disposal methods are strictly forbidden:

  • Drain Disposal: Never pour this chemical down the sink. As a halogenated organic acid, it is prohibited from sanitary sewer systems.[10][11][16]

  • Trash Disposal: This compound is not benign and cannot be disposed of in the regular solid waste trash.[11]

  • Evaporation: Intentionally evaporating chemical waste in a fume hood is an illegal disposal practice under the EPA's Clean Air Act.[10][16][19]

Decontamination and Spill Management

  • Contaminated Labware: Reusable glassware should be decontaminated by rinsing with a small amount of a suitable solvent (e.g., ethanol or acetone). This rinseate must be collected and disposed of as halogenated hazardous waste.[16]

  • Disposable Items: Contaminated disposable items such as gloves, weighing paper, and pipette tips must be placed in the designated solid hazardous waste container.

  • Spills: For small spills, absorb the material with a chemical absorbent pad or non-reactive material like sand. Sweep up carefully, avoiding dust generation, and place all contaminated materials into the hazardous waste container.[1] Report the spill to your laboratory supervisor and EHS department as per your institution's Chemical Hygiene Plan.[20]

By adhering to this structured and well-reasoned disposal protocol, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and uphold the principles of responsible scientific practice.

References

A Researcher's Guide to the Safe Handling of (R)-6-Fluorochroman-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

As a novel fluorinated organic compound, (R)-6-Fluorochroman-2-carboxylic acid presents unique handling and safety considerations critical for researchers in drug development and chemical synthesis. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical classes. The information herein is synthesized to ensure both scientific integrity and practical applicability in a laboratory setting.

Hazard Identification and Risk Assessment

Based on the available data for the (S)-enantiomer, this compound should be treated as a hazardous substance with the following potential effects:[1][2]

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

These hazards are represented by the following Globally Harmonized System (GHS) pictograms, which should be clearly displayed on all containers and in areas where the compound is handled.[3][4][5][6][7]

  • Corrosion: Materials causing skin corrosion/burns or eye damage on contact.[3][6]

  • Exclamation Mark: An immediate skin, eye or respiratory tract irritant.[6]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the potential for aerosol generation, and the specific manipulations being performed.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE protocol is the cornerstone of safe handling. The following table outlines the minimum required PPE, with explanations for the necessity of each component.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.[8][9]Protects against splashes that can cause serious eye irritation. A face shield offers broader protection, especially when handling larger quantities or during vigorous reactions.[8]
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.[8][10]Provides a chemical-resistant barrier to prevent skin contact and irritation.[8] Glove manufacturer's compatibility data should be consulted.
Body Protection A flame-resistant lab coat, fully buttoned. A chemical-resistant apron for larger quantities.[8][11]Protects against spills and splashes on clothing and skin.[8]
Respiratory Protection Use in a certified chemical fume hood is mandatory. For situations with a high risk of aerosolization (e.g., sonication, vigorous mixing), a NIOSH-approved respirator may be necessary.[2][8][9]Fluorinated organic compounds can be respiratory irritants.[1][2] Engineering controls like a fume hood are the primary line of defense.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Handling this compound Start Start Assess_Quantity Assess Quantity of Compound Start->Assess_Quantity Small_Scale Small Scale (<1g) Standard Benchtop Use Assess_Quantity->Small_Scale < 1g Large_Scale Large Scale (>1g) or High-Risk Procedure Assess_Quantity->Large_Scale > 1g Assess_Procedure Assess Handling Procedure Standard_PPE Standard PPE: - Goggles - Lab Coat - Single Nitrile Gloves Assess_Procedure->Standard_PPE Low aerosolization risk Enhanced_PPE Enhanced PPE: - Face Shield & Goggles - Chemical Apron - Double Nitrile/Neoprene Gloves Assess_Procedure->Enhanced_PPE High aerosolization risk Small_Scale->Assess_Procedure Large_Scale->Enhanced_PPE Fume_Hood Work in a Certified Fume Hood Standard_PPE->Fume_Hood Enhanced_PPE->Fume_Hood

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing: If possible, weigh the solid compound in a disposable weigh boat within the fume hood to minimize the risk of inhalation or contamination of the balance.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: All reactions involving this compound must be conducted in a fume hood. Ensure that reaction vessels are appropriately clamped and that any potential for exothermic reactions is controlled.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent. Remove gloves and wash hands thoroughly with soap and water.[1]

Spill Response:

  • Small Spills: For minor spills contained within the fume hood, absorb the material with a compatible absorbent pad or material. Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan:

All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, absorbent materials), must be disposed of as hazardous chemical waste.[8]

  • Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and compatible containers. Do not mix with incompatible waste streams.[8]

  • Labeling: Waste containers must be labeled with the full chemical name and associated hazards.

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. For fluorinated organic compounds, incineration at a licensed facility is often the preferred method of disposal to ensure complete destruction.[12][13]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[2][8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these guidelines, researchers can safely handle this compound, minimizing the risk of exposure and ensuring a safe and productive laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.